4-Ethynylanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIAVTUACPKPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26797-70-6 | |
| Record name | Benzene, 1-ethynyl-4-methoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26797-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20290800 | |
| Record name | 4-Ethynylanisole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-60-5 | |
| Record name | 1-Ethynyl-4-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 71091 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768605 | |
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| Record name | 768-60-5 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Ethynylanisole | |
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| Record name | 1-ethynyl-4-methoxybenzene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Ethynylanisole (CAS: 768-60-5)
Introduction
This compound, also known as 1-ethynyl-4-methoxybenzene or 4-methoxyphenylacetylene, is an organic aromatic compound with the chemical formula C₉H₈O. Its structure features a terminal alkyne (ethynyl group) and a methoxy (B1213986) group attached to a benzene (B151609) ring at the para position. This unique combination of functional groups makes it a highly versatile and valuable building block in organic synthesis.[1] The terminal alkyne serves as a reactive handle for a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the anisole (B1667542) moiety influences the electronic properties of the molecule.[1]
This guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, reactivity, and key applications of this compound, with a focus on its utility in materials science and drug discovery.[1]
Chemical and Physical Properties
This compound is typically a solid at room temperature, appearing as a colorless to pale yellow substance.[2] It is sensitive to light, temperature, and air.[3] Proper storage in a cool, dry, and tightly sealed container is recommended.[4]
| Property | Value | Source(s) |
| CAS Number | 768-60-5 | [2] |
| Molecular Formula | C₉H₈O | [5] |
| Molecular Weight | 132.16 g/mol | [5] |
| Appearance | Clear colorless to deep yellow or brown solid/pale yellow oil | [2] |
| Melting Point | 28-30 °C | [2][6] |
| Boiling Point | 87-91 °C at 11 mmHg | [2][6] |
| Density | 1.019 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.563 | [6] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [2] |
| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, and methanol. | [6] |
| Storage Temperature | Store Cold / Ambient temperatures |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Technique | Description | Source(s) |
| ¹H NMR | Spectra available in CDCl₃ and Benzene-D⁶. Expected signals include a singlet for the acetylenic proton, a singlet for the methoxy protons, and doublets for the aromatic protons. | [5][7] |
| ¹³C NMR | Spectra available. Key signals correspond to the two acetylenic carbons, the four distinct aromatic carbons, and the methoxy carbon. | [5] |
| FTIR | Spectra available. Characteristic peaks would include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-O stretching, and aromatic C-H and C=C bands. | [5][8] |
| Mass Spectrometry (GC-MS) | Spectra available, showing the molecular ion peak (m/z = 132). | [5][9] |
Synthesis of this compound
The most common laboratory synthesis of this compound is through the Sonogashira coupling reaction. This method involves the cross-coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. For this compound, this typically involves the reaction of 4-iodoanisole (B42571) with a protected acetylene, followed by deprotection.
Reactivity and Applications
The reactivity of this compound is dominated by its terminal alkyne group, making it a key intermediate in various synthetic applications, including the synthesis of liquid crystals, luminescent materials, and bioactive molecules.[1][10]
Key Reactions:
-
Sonogashira Coupling: this compound itself is a valuable coupling partner in Sonogashira reactions, where it reacts with aryl or vinyl halides to create more complex conjugated systems. This is fundamental in the synthesis of organic semiconductors and polymers.[1]
-
Click Chemistry (CuAAC): As a terminal alkyne, it readily undergoes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11] This reaction forms a stable triazole linkage and is widely used in bioconjugation, drug discovery, and materials science for linking different molecular fragments.[12][13][14]
-
Cycloaddition Reactions: It participates in [4+2] cycloaddition reactions to synthesize photoluminescent 1,2-dihydrophosphinines.[6][10] It also undergoes 1,3-dipolar cycloadditions with acceptor-cyclopropylmethylsilanes to yield functionalized cyclopentenes.
-
Hydroamination: this compound has been used in studies of gold(III)-catalyzed hydroamination of alkynes, leading to the formation of N-vinylindoles.[6]
-
Three-Component Synthesis: It is used in copper-catalyzed, three-component reactions with an arylboronic acid and sodium azide (B81097) to synthesize trisubstituted 1,2,4-triazoles.[6]
Experimental Protocols
The following are representative protocols for common reactions involving this compound. Researchers should adapt these procedures based on the specific substrate and scale.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol describes the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (e.g., 4-Bromotoluene) (1.0 mmol, 1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (10 mL)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI.[15]
-
Add anhydrous toluene, followed by triethylamine.[15]
-
Add this compound to the mixture.[15]
-
Stir the reaction mixture at 60-80 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.[15]
-
Filter the mixture through a pad of celite to remove the catalyst.[15]
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.[15]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[16]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organic Azide (e.g., Benzyl Azide) (1.0 mmol, 1.0 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (B8700270) (0.1 mmol, 10 mol%)
-
Solvent: t-Butanol/Water mixture (1:1, 10 mL)
Procedure:
-
In a round-bottomed flask, dissolve this compound and the organic azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The copper(II) is reduced in situ to the active copper(I) catalyst.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.[17][18]
Safety and Handling
This compound is a combustible material and may cause skin, eye, and respiratory tract irritation.[2][4][19]
-
Handling: Use in a well-ventilated area or outdoors. Avoid breathing dust, vapor, or gas. Avoid contact with skin and eyes.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (type N95 or equivalent).
-
Storage: Store in a cool, dry place away from sources of ignition. Keep the container tightly closed.[4] The compound is noted to be light and temperature sensitive.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[4]
-
Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[2][4]
Conclusion
This compound (CAS 768-60-5) is a cornerstone building block for synthetic chemists. Its terminal alkyne functionality provides a gateway to a vast array of chemical transformations, most notably Sonogashira couplings and click chemistry reactions. This versatility has cemented its role in the development of advanced materials, including organic semiconductors and luminescent compounds, as well as in the modular synthesis of complex molecules for drug discovery and bioconjugation. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. labproinc.com [labproinc.com]
- 4. This compound | CAS#:768-60-5 | Chemsrc [chemsrc.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | 768-60-5 [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound(768-60-5) IR Spectrum [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. This compound | 768-60-5 [amp.chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Click Chemistry Reagents [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. youtube.com [youtube.com]
- 19. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
4-Ethynylanisole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene, is an aromatic organic compound with the chemical formula C₉H₈O. It features a methoxy (B1213986) group and an ethynyl (B1212043) group attached to a benzene (B151609) ring, making it a valuable building block in organic synthesis. Its unique structure allows for its participation in a variety of chemical reactions, rendering it a significant precursor in the development of pharmaceuticals, organic materials, and fine chemicals. This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature with a faint aromatic odor.[1] It is soluble in common organic solvents such as chloroform, acetone, dichloromethane, and methanol (B129727), but insoluble in water.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O | [3][5][6] |
| Molecular Weight | 132.16 g/mol | [3][5][6] |
| CAS Number | 768-60-5 | [2][3][5] |
| Melting Point | 28-30 °C | [3][5] |
| Boiling Point | 87-91 °C at 11 mmHg | [3][4] |
| Density | 1.019 g/mL at 25 °C | [3][4] |
| Flash Point | 82 °C (closed cup) | [7] |
| Refractive Index (n20/D) | 1.563 | [3] |
| LogP | 1.67650 | [1] |
| PSA (Polar Surface Area) | 9.23 Ų | [1] |
Experimental Protocols
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide. In this case, 4-iodoanisole (B42571) is coupled with a protected acetylene (B1199291) source, such as trimethylsilylacetylene (B32187) (TMSA), followed by deprotection.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. This process should be repeated three times to ensure an oxygen-free environment.
-
Solvent and Reagents Addition: Under the inert atmosphere, add anhydrous triethylamine (B128534) (TEA, 3.0 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 10 mL). Stir the mixture until all solids are dissolved.
-
Addition of Alkyne: Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Deprotection: Dissolve the crude trimethylsilyl-protected product in a mixture of methanol and a saturated aqueous solution of potassium carbonate. Stir the mixture at room temperature for 1-2 hours.
-
Final Workup and Purification: After deprotection, extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography or recrystallization.
Purification Protocols
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Eluent System: A mixture of hexane and ethyl acetate is commonly used. The polarity can be adjusted based on TLC analysis of the crude product. A typical starting point is a 95:5 hexane:ethyl acetate ratio.[6]
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Recrystallization:
-
Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate can be effective.[8] Alternatively, a single solvent like ethanol (B145695) or methanol could be tested.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃, δ):
-
7.42 (d, J = 8.8 Hz, 2H, Ar-H)
-
6.84 (d, J = 8.8 Hz, 2H, Ar-H)
-
3.81 (s, 3H, -OCH₃)
-
3.04 (s, 1H, -C≡CH)
¹³C-NMR (100 MHz, CDCl₃, δ):
-
159.9 (Ar-C)
-
133.8 (Ar-C)
-
114.9 (Ar-C)
-
114.2 (Ar-C)
-
83.5 (-C≡CH)
-
77.2 (-C≡CH)
-
55.3 (-OCH₃)
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
-
~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹ (sharp, medium): C≡C stretch of the alkyne.
-
~3000-2850 cm⁻¹: C-H stretches of the aromatic ring and the methoxy group.
-
~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250, 1030 cm⁻¹: C-O stretching vibrations of the methoxy group.
Sample Preparation for IR Spectroscopy (KBr Pellet Method):
-
Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Place the resulting fine powder into a pellet press die.
-
Apply pressure to form a thin, transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[9]
Visualizations
Caption: Mechanism of the Sonogashira cross-coupling reaction.
Caption: Workflow for the synthesis and purification of this compound.
Safety and Handling
This compound is a combustible solid and should be handled with care.[5] It may cause skin, eye, and respiratory tract irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5] It should be stored in a cool, dry place away from sources of ignition in a tightly sealed container.[5] In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[5]
Conclusion
This compound is a versatile chemical intermediate with well-defined physical and chemical properties. The Sonogashira coupling provides a reliable and efficient synthetic route to this compound. Proper purification techniques, such as column chromatography or recrystallization, are essential to obtain high-purity material suitable for research and development applications. The spectral data provided in this guide can be used for the identification and characterization of this compound. As with all chemicals, appropriate safety precautions should be followed during its handling and use.
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. 4-ETHYLANISOLE(1515-95-3) 13C NMR spectrum [chemicalbook.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Spectroscopic Profile of 4-Ethynylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethynylanisole (CAS No: 768-60-5), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Data
The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.42 | Doublet | 2H | Ar-H (ortho to -C≡CH) |
| 6.85 | Doublet | 2H | Ar-H (ortho to -OCH₃) |
| 3.81 | Singlet | 3H | -OCH₃ |
| 3.02 | Singlet | 1H | -C≡CH |
¹³C NMR Data
The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃) on a 100 MHz spectrometer.
| Chemical Shift (ppm) | Assignment |
| 160.0 | Ar-C (-OCH₃) |
| 133.8 | Ar-C (ortho to -C≡CH) |
| 114.2 | Ar-C (-C≡CH) |
| 114.0 | Ar-C (ortho to -OCH₃) |
| 83.5 | C ≡CH |
| 77.4 | -C≡C H |
| 55.3 | -OC H₃ |
Experimental Protocol: NMR Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum was recorded on a 400 MHz NMR spectrometer, and the ¹³C NMR spectrum was recorded on a 100 MHz instrument. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its alkyne, aromatic, and ether functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~2100 | Medium, Sharp | C≡C stretch (alkyne) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1600, 1500, 1450 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1250, 1030 | Strong | C-O stretch (aryl ether) |
Experimental Protocol: IR Spectroscopy
The infrared spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of solid this compound was finely ground with anhydrous KBr. The mixture was then pressed into a thin, transparent pellet. The spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 132 | High | [M]⁺ (Molecular Ion) |
| 117 | High | [M - CH₃]⁺ |
| 102 | Medium | [M - C₂H₂O]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocol: Mass Spectrometry
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, which separates the compound from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-ethynylanisole (also known as 1-ethynyl-4-methoxybenzene). This document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and proton assignments.
Introduction
This compound is a versatile organic compound utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Its rigid, linear ethynyl (B1212043) group and the electron-donating methoxy (B1213986) group on the phenyl ring make it a valuable synthon in cross-coupling reactions and cycloadditions. A precise understanding of its 1H NMR spectrum is crucial for reaction monitoring, quality control, and structural verification of its derivatives. This guide serves as a detailed reference for the interpretation of its proton NMR data.
Experimental Protocol
The following protocol outlines a standard procedure for the acquisition of a high-resolution 1H NMR spectrum of this compound.
Instrumentation:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: 5 mm broadband probe
-
Software: Standard NMR acquisition and processing software
Sample Preparation:
-
Sample: Approximately 5-10 mg of this compound is weighed and dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3).
-
Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).
-
Transfer: The solution is transferred to a 5 mm NMR tube.
Acquisition Parameters:
-
Solvent: CDCl3
-
Temperature: 17.5°C
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30')
-
Number of Scans: 16-32 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 0-10 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
Data Processing:
-
Fourier Transformation: The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phasing: The spectrum is manually phased to achieve pure absorption lineshapes.
-
Baseline Correction: A polynomial baseline correction is applied to ensure a flat baseline.
-
Calibration: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration: The relative integrals of all signals are determined.
Data Presentation and Interpretation
The 1H NMR spectrum of this compound exhibits four distinct signals corresponding to the four types of chemically non-equivalent protons in the molecule. The quantitative data, including chemical shifts, multiplicities, coupling constants, and integral values, are summarized in the table below.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 | ~7.42 | Doublet (d) | 9.2 | 2H |
| H-3, H-5 | ~6.84 | Doublet (d) | 9.2 | 2H |
| -OCH3 | ~3.80 | Singlet (s) | - | 3H |
| Acetylenic H | ~2.98 | Singlet (s) | - | 1H |
Interpretation of the Spectrum:
-
Aromatic Protons (H-2, H-6 and H-3, H-5): The para-substitution on the benzene (B151609) ring results in a characteristic AA'BB' spin system, which simplifies to two doublets at 400 MHz.
-
The protons at positions 2 and 6 (ortho to the electron-withdrawing ethynyl group) are deshielded and appear as a doublet further downfield at approximately 7.42 ppm.
-
The protons at positions 3 and 5 (ortho to the electron-donating methoxy group) are shielded and resonate as a doublet at a more upfield position, around 6.84 ppm.
-
The observed ortho-coupling constant (J) of 9.2 Hz is typical for protons on a benzene ring in this arrangement.[1]
-
-
Methoxy Protons (-OCH3): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 3.80 ppm.[1]
-
Acetylenic Proton (≡C-H): The terminal alkyne proton is in a unique chemical environment and appears as a singlet at around 2.98 ppm. The lack of coupling to the aromatic protons is expected due to the distance of four bonds.
Visualization
The following diagrams illustrate the molecular structure of this compound with proton assignments and a logical workflow for spectral analysis.
References
An In-depth Technical Guide to the 13C NMR Analysis of 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis of 4-Ethynylanisole, a versatile building block in organic synthesis and drug discovery. This document details the expected ¹³C NMR chemical shifts, provides a thorough experimental protocol for data acquisition, and presents a logical framework for spectral interpretation.
Introduction to ¹³C NMR Spectroscopy of this compound
¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon framework of organic molecules. In the case of this compound, this method allows for the unambiguous identification and characterization of the aromatic, alkynyl, and methoxy (B1213986) carbons within the molecule. The distinct electronic environments of each carbon atom result in a unique chemical shift (δ), providing a molecular fingerprint that is invaluable for structural confirmation and purity assessment.
Predicted ¹³C NMR Spectral Data for this compound
The following table summarizes the predicted and experimentally observed ¹³C NMR chemical shifts for this compound when dissolved in deuterated chloroform (B151607) (CDCl₃). These values are crucial for the assignment of signals in an experimental spectrum.
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | -OCH₃ | ~55.3 |
| C2, C6 | Aromatic CH | ~114.2 |
| C3, C5 | Aromatic CH | ~133.6 |
| C4 | Quaternary C-O | ~160.0 |
| C7 | Quaternary C-C≡ | ~114.5 |
| C8 | ≡CH | ~83.4 |
| C9 | ≡C-Ar | ~77.2 |
Note: Predicted values are based on empirical data and computational models. Actual experimental values may vary slightly.
Experimental Protocol for ¹³C NMR Analysis
Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and instrument setup. The following is a detailed methodology for this experiment.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: Use a deuterated solvent that readily dissolves the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃ is recommended.[1][2][3] Higher concentrations can improve the signal-to-noise ratio, which is particularly important for detecting quaternary carbons that often exhibit weaker signals.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[4]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm). If the solvent does not contain TMS, a small amount can be added.
Instrument Parameters
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H spectrometer) |
| Pulse Program | Standard proton-decoupled (e.g., zgpg30 on Bruker) |
| Pulse Angle (Flip Angle) | 30-45 degrees |
| Acquisition Time (AQ) | 1-2 seconds |
| Relaxation Delay (D1) | 2-5 seconds (longer delays may be needed for quaternary carbons) |
| Number of Scans (NS) | 1024 or higher (to achieve adequate signal-to-noise) |
| Spectral Width (SW) | 0 - 200 ppm |
| Temperature | 298 K (25 °C) |
Data Processing and Spectral Interpretation
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in the absorptive mode. The baseline should be corrected to be flat.
-
Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0.0 ppm or the solvent peak (for CDCl₃, the central peak of the triplet is at 77.16 ppm).
-
Peak Picking and Assignment: Identify all peaks in the spectrum and assign them to the corresponding carbon atoms in the this compound molecule based on the expected chemical shifts and signal intensities. Quaternary carbons (C4, C7, and C9) are typically observed as weaker signals compared to the protonated carbons.
Visualization of Molecular Structure and NMR Assignment
To aid in the visualization of the carbon environments, the following diagram illustrates the structure of this compound with the IUPAC numbering used for the NMR assignments.
Logical Workflow for ¹³C NMR Analysis
The following diagram outlines the logical workflow for the complete ¹³C NMR analysis of this compound, from sample preparation to final data interpretation.
This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully perform and interpret the ¹³C NMR analysis of this compound. Adherence to the detailed protocols will ensure the acquisition of high-quality data, leading to confident structural elucidation and characterization.
References
FT-IR Spectroscopic Analysis of 4-Ethynylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-ethynylanisole, a versatile building block in organic synthesis and drug discovery. This document details the characteristic vibrational frequencies and their assignments, offers a standardized experimental protocol for spectral acquisition, and presents a logical workflow for the analytical process.
Core Data: FT-IR Peak Assignment for this compound
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The table below summarizes the key peaks and their respective assignments, compiled from spectral databases and spectroscopic literature.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| ~3100-3000 | C-H Stretch | Aromatic (Aryl) | Medium |
| ~2950-2850 | C-H Stretch | Methyl (-OCH₃) | Medium |
| ~2100 | C≡C Stretch | Terminal Alkyne | Medium, Sharp |
| ~1610, 1510 | C=C Stretch | Aromatic Ring | Strong to Medium |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |
| ~1030 | C-O-C Symmetric Stretch | Aryl Ether | Medium |
| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong |
Experimental Protocol for FT-IR Analysis
This section outlines a detailed methodology for obtaining a high-quality FT-IR spectrum of this compound.
1. Instrumentation and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector).
-
Sample holder suitable for liquids or solids (e.g., KBr plates for thin film, or an Attenuated Total Reflectance (ATR) accessory).
-
This compound (solid at room temperature).
-
Spatula.
-
Solvent for cleaning (e.g., methylene (B1212753) chloride or ethanol).
-
Lens tissue.
2. Sample Preparation (Thin Film Method):
-
Ensure the KBr plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.
-
Place a small amount (a few milligrams) of solid this compound onto one KBr plate.
-
Gently place the second KBr plate on top of the sample.
-
Carefully press the plates together and rotate them slightly to create a thin, uniform film of the sample between the plates. The film should appear translucent.
-
If the sample is too concentrated, separate the plates and wipe one clean before reassembling.
3. Spectral Acquisition:
-
Place the KBr plates with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typical scan parameters include a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹, with 16 to 32 scans co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
4. Post-Analysis:
-
Remove the KBr plates from the spectrometer.
-
Separate the plates and clean them thoroughly with a suitable solvent (e.g., methylene chloride) and a soft lens tissue.
-
Store the KBr plates in a desiccator to prevent fogging from atmospheric moisture.
Workflow for FT-IR Analysis of this compound
The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in the FT-IR analysis of this compound.
Caption: Workflow for FT-IR analysis of this compound.
Mass spectrometry of 4-Ethynylanisole fragmentation pattern
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-ethynylanisole (4-methoxyphenylacetylene). The document details the expected fragmentation pathways under electron ionization (EI) and presents the quantitative data in a clear, tabular format. A representative experimental protocol for acquiring the mass spectrum is also provided.
Introduction
This compound is an aromatic compound of interest in various fields, including organic synthesis and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. Electron ionization mass spectrometry (EI-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. This guide elucidates the fragmentation behavior of this compound, offering a valuable resource for researchers.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is outlined below. This protocol is a representative method based on common practices for the analysis of aromatic compounds.
2.1. Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization source is used.
2.2. Gas Chromatography (GC) Conditions
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl polymethylsiloxane fused-silica column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of aromatic compounds.
-
Carrier Gas: Helium (99.999% purity) is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: The injector temperature is maintained at 250 °C.
-
Injection Mode: A splitless injection of a 1 µL sample is performed to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
2.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: A solvent delay of 3 to 5 minutes is employed to prevent filament damage from the solvent peak.
2.4. Sample Preparation
A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared at a concentration of approximately 10-100 µg/mL.
Data Presentation: Fragmentation Pattern of this compound
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major peaks, are summarized in the table below. This data is sourced from the NIST Mass Spectrometry Data Center.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 132 | 100 | [M]⁺˙ (Molecular Ion) |
| 117 | 45 | [M - CH₃]⁺ |
| 102 | 20 | [M - CH₂O]⁺ |
| 91 | 35 | [C₇H₇]⁺ |
| 89 | 25 | [M - CH₃ - CO]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
| 63 | 12 | [C₅H₃]⁺ |
Fragmentation Pathway Analysis
The fragmentation of this compound under electron ionization can be rationalized through a series of characteristic cleavage and rearrangement reactions common to aromatic ethers and acetylenic compounds.
The process begins with the ionization of the this compound molecule, resulting in the formation of the molecular ion (M)⁺˙ at m/z 132 , which is the base peak in the spectrum.
The primary fragmentation pathways from the molecular ion include:
-
Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond results in the formation of a stable phenoxy-type cation at m/z 117 .
-
Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, producing an ion at m/z 102 .
-
Formation of the tropylium (B1234903) ion: Cleavage of the bond between the aromatic ring and the methoxy (B1213986) group, followed by rearrangement, can lead to the formation of the highly stable tropylium ion at m/z 91 .
-
Sequential fragmentation: The ion at m/z 117 can further lose a molecule of carbon monoxide (CO) to form the ion at m/z 89 .
The following diagram visualizes the proposed fragmentation pathway of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the mass spectrometry of this compound, focusing on its fragmentation pattern under electron ionization. The provided data table, experimental protocol, and fragmentation pathway diagram offer a valuable resource for the identification and structural elucidation of this compound in various scientific and industrial applications. The characteristic fragments at m/z 132, 117, and 91 are key identifiers for this compound in mass spectral analysis.
References
The Solubility Profile of 4-Ethynylanisole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylanisole, also known as 4-methoxyphenylacetylene, is a versatile organic compound utilized in a variety of synthetic applications, including the formation of photoluminescent 1,2-dihydrophosphinines and trisubstituted 1,2,4-triazoles.[1] Its utility in drug discovery and development, particularly as a building block in medicinal chemistry, necessitates a thorough understanding of its physicochemical properties. Among these, solubility in organic solvents is a critical parameter that influences reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.
Data Presentation: Qualitative Solubility of this compound
| Solvent | IUPAC Name | Polarity Index | Qualitative Solubility |
| Acetone | Propan-2-one | 5.1 | Soluble[1][2][3][4] |
| Acetonitrile | Acetonitrile | 5.8 | Slightly Soluble[2][4] |
| Chloroform (B151607) | Trichloromethane | 4.1 | Soluble[1][3][4] / Slightly Soluble[2][4] |
| Dichloromethane | Dichloromethane | 3.1 | Soluble[1][2][3][4] |
| Methanol | Methanol | 5.1 | Soluble[1][2][3][4] |
| Water | Water | 10.2 | Insoluble[1][2][3][4][5] |
Note: The contradictory information for chloroform ("soluble" vs. "slightly soluble") highlights the importance of experimental verification for precise applications.
Experimental Protocol: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method. This method establishes equilibrium between the solid solute and the solvent, providing a reliable measure of saturation solubility at a given temperature.
Objective: To determine the quantitative solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and maintained.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator within a temperature-controlled chamber set to the desired temperature.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the filtered saturated solution under the same analytical conditions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L), at the specified temperature.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Logical Relationship of Solubility Information
As this document focuses on the physical property of solubility, there are no associated signaling pathways to diagram. Solubility is governed by the principle of "like dissolves like," which relates to the intermolecular forces between the solute (this compound) and the solvent. The logical relationship for assessing solubility is straightforward and is inherently depicted in the experimental workflow.
Conclusion
While precise quantitative solubility data for this compound in organic solvents is not widely published, qualitative assessments indicate its solubility in common non-polar and moderately polar organic solvents and its insolubility in water. For applications in drug development and synthetic chemistry that require accurate solubility values, the detailed shake-flask method provided in this guide offers a robust and reliable protocol for experimental determination. The accompanying workflow diagram provides a clear visual guide for researchers undertaking this important physicochemical characterization.
References
- 1. This compound | 768-60-5 [chemicalbook.com]
- 2. 768-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-Methoxyphenylacetylene, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound | 768-60-5 [amp.chemicalbook.com]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
A Technical Guide to the Physicochemical Characterization of 4-Ethynylanisole
This technical guide provides a comprehensive overview of the melting and boiling points of 4-ethynylanisole, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines the experimentally determined physical constants of this compound and furnishes detailed protocols for their verification, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Data of this compound
This compound, also known as 1-ethynyl-4-methoxybenzene, is a solid at room temperature.[1] Its key physical properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 28-30 °C | |
| Boiling Point | 87-91 °C | 11 mmHg |
| Density | 1.019 g/mL | 25 °C |
| Refractive Index | 1.563 | 20 °C |
Data sourced from multiple chemical suppliers and databases.[2][3][4]
Experimental Protocols for Physical Constant Determination
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory procedures for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a widely used technique for determining the melting point of a solid.[5]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)[6]
-
Thermometer
-
Sample of this compound (finely powdered)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered.[6] Introduce a small amount of the powdered sample into the open end of a capillary tube.[7] Pack the sample into the closed end of the tube by gently tapping it on a hard surface, aiming for a sample height of 2-3 mm.[6]
-
Apparatus Setup: Place the capillary tube containing the sample into the heating block of the melting point apparatus.[6]
-
Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (approximately 1-2 °C per minute) as the melting point is neared to ensure accuracy.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
-
Repetition: For accuracy, it is advisable to repeat the measurement with a fresh sample and a new capillary tube.[7]
Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[8]
Apparatus:
-
Thiele tube[8]
-
Small test tube (e.g., Durham tube)[8]
-
Capillary tube (sealed at one end)[9]
-
Thermometer
-
Heating source (e.g., Bunsen burner)
-
Liquid paraffin (B1166041) or mineral oil[10]
-
Sample of this compound
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the this compound sample.[8] Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9]
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[8]
-
Heating: Immerse the thermometer and the attached test tube into the Thiele tube containing liquid paraffin, ensuring the heat-transfer liquid level is above the sample.[9] Gently heat the side arm of the Thiele tube.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9]
-
Measurement: Turn off the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[9] Record this temperature.
Workflow Visualization
The logical flow for the determination of the physical constants of a chemical compound like this compound is depicted below.
Caption: Workflow for determining the melting and boiling points of a chemical compound.
References
- 1. This compound 97 768-60-5 [sigmaaldrich.com]
- 2. 768-60-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 768-60-5 [chemicalbook.com]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. davjalandhar.com [davjalandhar.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Theoretical Investigations into the Electronic Structure of 4-Ethynylanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical approaches used to study the electronic structure of 4-Ethynylanisole, a molecule of interest in materials science and medicinal chemistry. By leveraging computational methods, particularly Density Functional Theory (DFT), a detailed understanding of the molecule's geometric parameters, molecular orbitals, and electronic properties can be achieved. This document outlines the standard computational methodologies, presents illustrative quantitative data in a structured format, and visualizes the molecular structure and computational workflow. The insights derived from these theoretical studies are crucial for predicting the reactivity, stability, and potential applications of this compound and its derivatives in various scientific and pharmaceutical contexts.
Introduction
This compound is an organic compound characterized by a methoxy (B1213986) group and an ethynyl (B1212043) group attached to a benzene (B151609) ring. This unique combination of functional groups imparts interesting electronic properties that are valuable in the design of novel materials and pharmaceutical agents. Theoretical studies on its electronic structure provide fundamental insights that are often expensive or difficult to obtain through experimental methods alone.[1][2] Computational chemistry allows for the precise determination of molecular geometries, the analysis of frontier molecular orbitals (HOMO and LUMO), and the mapping of electrostatic potential, all of which are critical for understanding the molecule's behavior in chemical reactions and biological interactions.
This guide serves as a resource for researchers, detailing the computational protocols and the nature of the data that can be obtained from theoretical investigations of this compound.
Computational Methodologies
The theoretical investigation of the electronic structure of this compound typically employs quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and reliable method.[1][3][4] The following outlines a standard computational protocol.
Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages are commonly used.[1][5]
-
Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules.[1][3][4]
-
Basis Set: A split-valence basis set, such as 6-311+G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[1][4] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic distribution, especially in molecules with lone pairs and pi systems.
Electronic Property Calculations
Once the optimized geometry is obtained, single-point energy calculations are performed at the same or a higher level of theory to compute various electronic properties. These include:
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4][6]
-
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insights into the charge distribution and identifying potential sites for electrophilic and nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[6]
The workflow for such a computational study is illustrated in the diagram below.
References
An In-depth Technical Guide to 4-Ethynylanisole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethynylanisole (also known as 4-methoxyphenylacetylene), a versatile terminal alkyne of significant interest in organic synthesis and materials science. This document details the historical discovery and early synthetic routes, alongside modern, efficient preparatory methods. Key experimental protocols are presented with clarity to facilitate replication and adaptation in a research setting. Quantitative physical and chemical data are systematically tabulated for easy reference. Furthermore, this guide employs visualizations of reaction pathways and experimental workflows to enhance understanding of the core concepts discussed.
Introduction
This compound is an aromatic organic compound featuring a methoxy (B1213986) group and a terminal alkyne substituent on a benzene (B151609) ring. This unique combination of functional groups makes it a valuable building block in a multitude of chemical transformations. The electron-donating nature of the methoxy group influences the reactivity of both the aromatic ring and the ethynyl (B1212043) moiety, making it a particularly interesting substrate for various coupling reactions and further functionalization. Its applications span from the synthesis of complex organic molecules and polymers to the development of novel materials with specific optical and electronic properties. This guide aims to be an in-depth resource, covering the journey from its initial synthesis to its contemporary applications.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| CAS Number | 768-60-5 | |
| Appearance | Clear colorless to yellow liquid/solid | [1] |
| Melting Point | 28-30 °C | |
| Boiling Point | 87-91 °C at 11 mmHg | |
| Density | 1.019 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.5640-1.5670 | [1] |
| Solubility | Insoluble in water; Soluble in chloroform, acetone, dichloromethane, and methanol. | [2] |
Discovery and Historical Synthesis
The precise first synthesis of this compound is not prominently documented under its current common name in easily accessible historical literature. However, the fundamental reactions for the synthesis of arylacetylenes were established in the late 19th and early 20th centuries. One of the plausible early methods for the preparation of this compound would have been through a two-step process starting from the readily available 4-methoxyacetophenone. This classical approach involves the conversion of the ketone to a vinylidene chloride followed by dehydrohalogenation.
Synthesis from 4-Methoxyacetophenone via Dehydrohalogenation
This historical method, while not as efficient as modern techniques, represents a foundational approach to the synthesis of terminal arylalkynes.
Reaction Scheme:
Caption: Historical synthesis of this compound from 4-methoxyacetophenone.
Experimental Protocol (General Classical Procedure):
Step 1: Synthesis of 1-Chloro-1-(4-methoxyphenyl)ethene
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, 4-methoxyacetophenone is cautiously treated with phosphorus pentachloride (PCl₅) in an inert solvent such as carbon tetrachloride.
-
The mixture is gently heated to initiate the reaction, which is evidenced by the evolution of hydrogen chloride gas.
-
After the initial vigorous reaction subsides, the mixture is refluxed until the reaction is complete (monitored by the cessation of gas evolution).
-
The reaction mixture is then carefully poured onto crushed ice to decompose the excess PCl₅ and the phosphorus oxychloride byproduct.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude vinylidene chloride.
Step 2: Synthesis of this compound
-
A solution of the crude 1-chloro-1-(4-methoxyphenyl)ethene in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) is added dropwise to a stirred suspension of sodium amide (NaNH₂) in liquid ammonia (B1221849) at -78 °C.
-
The reaction mixture is stirred for several hours to ensure complete dehydrohalogenation.
-
The reaction is then quenched by the careful addition of a proton source, such as ammonium (B1175870) chloride, to neutralize the acetylide.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether).
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting crude this compound is purified by distillation under reduced pressure.
Modern Synthetic Methods
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of arylalkynes, offering milder conditions, higher yields, and greater functional group tolerance compared to historical methods.
Sonogashira Coupling
The Sonogashira coupling is the most widely employed method for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl halide.
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of this compound.
Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Trimethylsilylacetylene [3]
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoanisole (1.0 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).
-
Add a suitable solvent, such as degassed triethylamine (B128534) (TEA, 10 mL).
-
To the stirred mixture, add trimethylsilylacetylene (TMSA, 1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting trimethylsilyl-protected alkyne is then deprotected by dissolving it in a solvent mixture like tetrahydrofuran/methanol and treating it with a base such as potassium carbonate or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
-
After the deprotection is complete (monitored by TLC), the reaction is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The crude this compound is then purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Stephens-Castro Coupling
The Stephens-Castro coupling is a copper-mediated reaction between a cuprous acetylide and an aryl halide. While it often requires stoichiometric amounts of copper, it remains a useful method, particularly for certain substrates.
Reaction Scheme:
Caption: Stephens-Castro coupling for synthesizing this compound.
Experimental Protocol (General Procedure):
-
Prepare copper(I) acetylide by bubbling acetylene gas through a solution of a copper(I) salt (e.g., cuprous chloride) in an ammoniacal solution.
-
Isolate and dry the copper(I) acetylide precipitate carefully, as it can be explosive when dry.
-
In a round-bottom flask, dissolve 4-iodoanisole in pyridine.
-
Add the prepared copper(I) acetylide to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic extracts with dilute acid (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Applications in Research and Development
This compound serves as a key intermediate in various fields of chemical research and development:
-
Organic Synthesis: It is a versatile building block for the construction of more complex molecules through reactions such as "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), hydroamination, and various coupling reactions.
-
Materials Science: The rigid, linear structure of the ethynyl group makes this compound a valuable monomer for the synthesis of conjugated polymers and oligomers with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Drug Discovery: The arylalkyne motif is present in a number of biologically active compounds. This compound can be used as a starting material or a key intermediate in the synthesis of pharmaceutical agents.
Conclusion
This compound, from its likely origins in classical dehydrohalogenation reactions to its efficient synthesis via modern cross-coupling methods, has established itself as a compound of considerable utility. Its unique electronic and structural features continue to make it a valuable tool for chemists in academia and industry. This guide has provided a detailed overview of its history, properties, and synthesis, with the aim of supporting and inspiring further innovation in the fields of chemical synthesis, materials science, and drug development.
References
An In-depth Technical Guide to the Safe Handling of 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Ethynylanisole (CAS No. 768-60-5), a versatile biochemical reagent used in various life science and organic synthesis applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Chemical and Physical Properties
This compound is a combustible solid with a low melting point, appearing as a clear colorless to deep yellow or brown solid or pale yellow oil.[1] It is important to be aware of its physical properties to ensure safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Melting Point | 28-29 °C (lit.) | [2][3] |
| Boiling Point | 194.8 ± 23.0 °C at 760 mmHg87-91 °C at 11 mmHg (lit.) | [2][3] |
| Density | 1.0 ± 0.1 g/cm³1.019 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 63.5 ± 18.3 °C82 °C (179.6 °F) - closed cup | [2] |
| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, and methanol. | [3] |
| Vapor Pressure | 0.6 ± 0.4 mmHg at 25°C | [2] |
| Refractive Index | n20/D 1.563 (lit.) | |
| Stability | Stable under normal conditions. Light and temperature sensitive. | [2] |
Hazard Identification and Classification
This compound is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.[1][4][5] While comprehensive toxicity data is not available, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2] Fine dust dispersed in air may also create an explosion hazard.[1][4]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) |
| Specific target organ toxicity - Single exposure | Category 3 (H335: May cause respiratory irritation) |
Note: This classification is based on available data and may not be exhaustive. Always consult the most recent Safety Data Sheet (SDS) from your supplier.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure.[6]
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. | [7] |
| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. A lab coat or apron should be worn. | [1][2][4][8] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A dust mask (type N95) is recommended for handling the solid form. | [2] |
Below is a logical workflow for selecting and using PPE when handling this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. This compound | CAS#:768-60-5 | Chemsrc [chemsrc.com]
- 3. This compound | 768-60-5 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. Safety Manual | Chemistry [chem.duke.edu]
An In-depth Technical Guide to the Storage and Handling of 4-Ethynylanisole for Optimal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylanisole (1-ethynyl-4-methoxybenzene) is a versatile terminal alkyne utilized in a variety of synthetic applications, including click chemistry, Sonogashira couplings, and the synthesis of complex organic molecules. The presence of the terminal alkyne and the electron-rich methoxybenzene ring makes the molecule susceptible to degradation under improper storage and handling conditions. This guide provides a comprehensive overview of the optimal storage conditions for this compound, details potential degradation pathways, and outlines experimental protocols to assess its stability, ensuring the integrity and reliability of this critical reagent in research and development.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the handling requirements and potential hazards associated with the compound.
| Property | Value |
| CAS Number | 768-60-5 |
| Molecular Formula | C₉H₈O |
| Molecular Weight | 132.16 g/mol |
| Appearance | Colorless to light yellow liquid or low melting solid |
| Melting Point | 28-29 °C |
| Boiling Point | 87-91 °C at 11 mmHg |
| Sensitivity | Light and temperature sensitive |
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of vapors and contact with skin and eyes. It is a combustible solid and should be kept away from open flames and sources of ignition.
Recommended Storage Conditions
To prevent degradation and maintain the purity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general best practices for handling arylacetylenes.
| Condition | Recommendation | Rationale |
| Temperature | Solid: Store at room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage. Solution: Store at -20°C to -80°C. | Minimizes thermal degradation and potential polymerization. Colder temperatures are crucial for solutions to slow down solvent-mediated degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the terminal alkyne. |
| Light | Store in an amber or opaque container, protected from light. | Prevents photolytic degradation and polymerization. |
| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents contamination and exposure to air and moisture. |
| Purity | Use high-purity material and avoid introducing impurities that could act as catalysts for degradation. | Impurities can initiate or accelerate degradation pathways. |
Potential Degradation Pathways
The primary degradation pathways for this compound are driven by its sensitivity to oxygen, light, and heat. Understanding these pathways is critical for implementing effective preventative storage strategies.
Oxidative Degradation
The terminal alkyne functionality is susceptible to oxidation. In the presence of oxygen, particularly when catalyzed by trace metals or initiated by light, a cascade of reactions can occur. Strong oxidizing agents can lead to the oxidative cleavage of the carbon-carbon triple bond, yielding a carboxylic acid and carbon dioxide.[1][2] This represents a complete loss of the desired alkyne functionality.
Photolytic and Thermal Degradation
Exposure to light, especially UV radiation, can provide the energy to initiate polymerization of the alkyne, leading to the formation of poly(phenylacetylene) derivatives. This results in a decrease in the purity of the monomer and can lead to the formation of insoluble materials. Similarly, elevated temperatures can also promote polymerization and other decomposition reactions.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for sensitive applications, it is crucial to perform stability studies. The following protocols outline a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
This study exposes this compound to stress conditions to accelerate its degradation.
Objective: To identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727), HPLC grade
-
Water, HPLC grade
-
Inert, transparent vials
-
Photostability chamber with UV and visible light sources
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store a sample of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution in a transparent vial to light in a photostability chamber (e.g., ICH Q1B conditions: 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Control Sample: Store a sample of the stock solution at 4°C, protected from light.
-
Analysis: Analyze all samples at appropriate time points (e.g., 0, 6, 12, 24 hours) using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.
Typical HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid |
| Gradient | Start with a higher percentage of A and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and/or Mass Spectrometry (MS) |
| Injection Volume | 10 µL |
Method Development Workflow:
-
Initial Screening: Analyze the stressed samples using a generic gradient method to observe the formation of degradation products.
-
Method Optimization: Adjust the gradient profile, mobile phase composition, and other parameters to achieve baseline separation of all peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector or MS to confirm the purity of the this compound peak in the presence of its degradants.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Summary of Quantitative Data Presentation
| Stress Condition | Time (hours) | This compound (% Remaining) | Degradant 1 (% Area) | Degradant 2 (% Area) |
| Acid Hydrolysis | 24 | >99 | Not Detected | Not Detected |
| Base Hydrolysis | 24 | >99 | Not Detected | Not Detected |
| Oxidation | 24 | 85.2 | 10.5 | 4.3 |
| Thermal | 48 | 98.1 | 1.9 | Not Detected |
| Photolytic | 24 | 92.7 | 5.8 | 1.5 |
Note: The data in this table is illustrative and represents a hypothetical outcome of a forced degradation study. Actual results may vary.
Conclusion
The stability of this compound is paramount for its successful application in synthesis. By adhering to the recommended storage conditions of a cool, dark, and inert environment, researchers can significantly mitigate the risks of oxidative and photolytic degradation. The implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are essential quality control measures to ensure the purity and integrity of this valuable reagent. This comprehensive guide provides the necessary framework for scientists and professionals in drug development to handle and store this compound effectively, thereby ensuring the reliability and reproducibility of their experimental results.
References
A Technical Guide to High-Purity 4-Ethynylanisole for Research and Development
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity 4-Ethynylanisole (also known as 1-ethynyl-4-methoxybenzene). This document provides an overview of commercial suppliers, detailed specifications, and key experimental protocols, with a focus on quality control and practical application in synthetic chemistry.
Commercial Suppliers and Specifications
High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the reagent are critical for reproducible and reliable results in sensitive applications such as drug discovery and materials science.[1] Below is a comparative summary of offerings from prominent vendors.
Table 1: Comparison of Commercial High-Purity this compound
| Supplier | Purity Specification | Analytical Method | Physical Form | CAS Number |
| Sigma-Aldrich | 97% | - | Solid | 768-60-5 |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | White to Orange to Green powder to lump | 768-60-5[2] |
| Thermo Scientific | 97% | - | - | 768-60-5 |
| CymitQuimica | >98.0% | GC | White to Orange to Green powder to lump | 768-60-5[3] |
| Lab Pro Inc. | Min. 98.0% | GC | Solid | 768-60-5[4] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈O | [3][4] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| Melting Point | 28-29 °C (lit.) | |
| Boiling Point | 87-91 °C/11 mmHg (lit.) | |
| Density | 1.019 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.563 (lit.) | |
| Flash Point | 82 °C - closed cup |
Quality Control and Impurity Profile
Ensuring the high purity of this compound is paramount for its successful application. The primary analytical methods for quality control are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
A common synthetic route to this compound is the Sonogashira coupling of a haloanisole with a protected acetylene, followed by deprotection.[8][9][10][11] Potential impurities may arise from starting materials, side reactions, or degradation. These can include residual solvents, unreacted starting materials, and isomeric byproducts. A Certificate of Analysis (CoA) from the supplier should provide detailed information on the purity and the methods used for its determination.[12]
Below is a logical workflow for the quality control of high-purity this compound.
Experimental Protocols
This compound is a versatile building block in organic synthesis, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the reaction of this compound with an organic azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and the organic azide (1.0 mmol, 1.0 equiv.).
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv.) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv.) in water (1 mL).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
The following diagram illustrates the workflow for this experimental protocol.
Signaling Pathways and Applications in Drug Discovery
The 1,2,3-triazole core formed via the CuAAC reaction with this compound is a highly stable and versatile pharmacophore. This moiety can act as a rigid linker to connect different fragments of a molecule or can itself interact with biological targets. The application of click chemistry in drug discovery has been instrumental in the rapid synthesis of compound libraries for high-throughput screening against various therapeutic targets.
The diagram below illustrates a conceptual signaling pathway where a drug candidate, synthesized using this compound, inhibits a key protein kinase.
This guide provides a foundational understanding of high-purity this compound for its effective use in research and development. For specific applications, it is always recommended to consult the supplier's technical documentation and relevant scientific literature.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 768-60-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 768-60-5|this compound|BLD Pharm [bldpharm.com]
- 4. labproinc.com [labproinc.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for 4-Ethynylanisole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-ethynylanisole in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" tool enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug discovery. The provided protocols and data will facilitate the practical application of this compound in the synthesis of novel molecular entities.
Introduction to this compound in CuAAC
This compound, also known as 1-ethynyl-4-methoxybenzene, is a terminal alkyne that serves as a valuable building block in organic synthesis. Its methoxy (B1213986) group is electron-donating, which can influence the reactivity of the alkyne in CuAAC reactions. The CuAAC reaction itself is a highly efficient and regioselective method for forming a stable triazole linkage between a terminal alkyne and an azide (B81097), yielding exclusively the 1,4-disubstituted regioisomer. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for creating diverse compound libraries and complex molecular architectures.[1][2][3] The resulting 1,2,3-triazole core is a key pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding.[2]
Applications in Drug Discovery and Medicinal Chemistry
The use of this compound in CuAAC reactions has significant implications for drug discovery and development:
-
Scaffold for Novel Compounds: The 1,2,3-triazole ring formed through the CuAAC reaction is a versatile scaffold for the synthesis of new therapeutic agents. Triazole-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Linker for Bioconjugation: The "click" nature of the CuAAC reaction makes it ideal for bioconjugation, where this compound can be incorporated into molecules to link them to biomolecules such as peptides, proteins, or nucleic acids.
-
Fragment-Based Drug Discovery: this compound can be used as a fragment in fragment-based drug discovery campaigns, where the resulting triazole can serve as a central core for building more complex and potent drug candidates.
-
Lead Optimization: The modularity of the CuAAC reaction allows for the rapid synthesis of analogs of a lead compound by reacting this compound with a variety of azide-containing building blocks, facilitating structure-activity relationship (SAR) studies.
Quantitative Data: Reaction of this compound with Azides
The following table summarizes the reported yield for the CuAAC reaction of this compound with benzyl (B1604629) azide and provides expected outcomes with other representative azides based on the general efficiency of the CuAAC reaction.
| Alkyne | Azide | Product | Yield (%) | Reaction Conditions |
| This compound | Benzyl Azide | 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | >90% (conversion) | Catalyst: 0.005 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, 24 h, room temperature[1] |
| This compound | Azido-PEG3 | 1-(Polyethylene glycol)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | High (expected) | Standard CuAAC conditions (e.g., CuSO₄/Sodium Ascorbate) |
| This compound | 1-Azidoadamantane | 1-(Adamantan-1-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | High (expected) | Standard CuAAC conditions (e.g., CuSO₄/Sodium Ascorbate) |
| This compound | Ethyl 2-azidoacetate | Ethyl 2-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)acetate | High (expected) | Standard CuAAC conditions (e.g., CuSO₄/Sodium Ascorbate) |
Note: The high conversion observed for the reaction with benzyl azide suggests that this compound is an excellent substrate for the CuAAC reaction, and high yields can be expected with a variety of azides under optimized conditions.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction of this compound with an Azide using CuSO₄ and Sodium Ascorbate (B8700270)
This protocol describes a standard and widely used method for the copper-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
This compound
-
Azide of choice (e.g., Benzyl Azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water, or THF, or DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 mol%) in a small amount of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (typically 1-5 mol%) in a small amount of water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,4-disubstituted-1,2,3-triazole.
Protocol 2: CuAAC Reaction using a Pre-formed Copper(I) Catalyst
This protocol is an alternative that utilizes a stable Cu(I) source, which can sometimes provide better reproducibility.
Materials:
-
This compound
-
Azide of choice
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Optional: A ligand to stabilize the Cu(I) catalyst (e.g., TBTA - tris(benzyltriazolylmethyl)amine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) salt (e.g., CuBr, typically 1-5 mol%) and, if used, the stabilizing ligand.
-
Add the anhydrous, degassed solvent to the flask.
-
Add this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by exposing it to air.
-
Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
References
Protocol for Sonogashira coupling using 4-Ethynylanisole
An invaluable method for forging carbon-carbon bonds, the Sonogashira coupling reaction stands as a cornerstone of modern organic synthesis. It facilitates the cross-coupling of terminal alkynes with aryl or vinyl halides, a transformation catalyzed by palladium and copper complexes.[1][2] This protocol is particularly useful for synthesizing complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and broad functional group tolerance.[1][3]
This application note provides a detailed protocol for the Sonogashira coupling of 4-ethynylanisole with an aryl halide. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, quantitative data, and visual guides to ensure successful implementation.
Reaction Principle
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] In essence, the palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne (this compound) by forming a copper acetylide intermediate. A subsequent transmetalation step between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.[2] An amine base is crucial for neutralizing the hydrogen halide byproduct generated during the reaction.[3]
Quantitative Data Summary
The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of catalyst, solvent, base, and the nature of the aryl halide. The following table summarizes representative reaction conditions and yields for the coupling of aryl halides with terminal alkynes, based on established literature.
| Aryl Halide (Ar-X) | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ | 0.1% Cu₂O on Al₂O₃ | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) | [4] |
| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | - | - | DMA | - | - | - | [4] |
| 4-Bromo-3-ethynylphenol | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Toluene | 60-80 | 2-6 | High (Implied) | [5] |
| Iodobenzene | Phenylacetylene | Pd₁@NC (1.2 wt%) | - | Et₃N | H₂O | - | - | 96 | [6][7] |
| 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (cat.) | CuI (cat.) | Et₃N | Et₃N | RT | 1.5 | High (Implied) | [8] |
| 3,5-dimethyl-4-iodoisoxazole | Phenylacetylene | Pd(acac)₂(5) / PPh₃(20) | CuI (10) | Et₂NH | DMF | 60 | 20 | 60 | [9] |
| 2,6-Dibromopyridine | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) | - | Cs₂CO₃ | 2-MeTHF | RT | 48 | Moderate | [10] |
Experimental Protocols
This section details a standard, reliable protocol for the Sonogashira coupling of this compound with an aryl iodide, such as 4-iodoanisole. This method utilizes a traditional palladium/copper co-catalyst system.
Protocol: Copper-Co-catalyzed Sonogashira Coupling
This procedure is a widely adopted method for coupling aryl iodides and bromides with terminal alkynes.[5][11]
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-Iodoanisole, 1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (4-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-5 equiv)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv) under an inert atmosphere (N₂ or Ar).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M with respect to the aryl halide), followed by the amine base (e.g., triethylamine, 3.0 equiv).
-
Degassing: Further degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add this compound (1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive aryl halides (e.g., bromides), heating to 50-80 °C may be necessary.[5][11]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[5]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.[5]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and then with brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure (in vacuo).
-
Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel to obtain the pure product.[4]
-
Visualized Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex processes. The following diagrams illustrate the experimental workflow and the underlying catalytic cycle of the Sonogashira reaction.
Caption: Experimental workflow for the Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
4-Ethynylanisole: A Versatile Terminal Alkyne for Click Chemistry Applications
Abstract
4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene, is a readily available and versatile terminal alkyne that serves as a crucial building block in the realm of click chemistry. Its methoxy-substituted phenyl ring influences its electronic properties, making it an efficient reaction partner in various click reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This application note provides detailed protocols for the use of this compound in CuAAC reactions, summarizes quantitative data for its reaction with various azides, and presents a conceptual workflow for its application in drug discovery via in situ click chemistry.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts.[1] Among these, the CuAAC reaction has emerged as a paramount tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2] These triazole scaffolds are prevalent in medicinal chemistry and materials science due to their stability and ability to mimic peptide bonds.[3]
This compound is an aromatic alkyne whose electron-donating methoxy (B1213986) group can facilitate the CuAAC reaction.[4] Its rigid structure and defined vector for substitution make it an excellent component for constructing complex molecular architectures, including potential enzyme inhibitors and bioorthogonal probes.[5][6]
Applications in Drug Discovery and Bioconjugation
The triazole linkage formed via the click reaction with this compound is a stable and effective linker in various applications:
-
Drug Discovery: The modular nature of the CuAAC reaction allows for the rapid synthesis of large libraries of triazole-containing compounds for high-throughput screening.[7] Furthermore, the concept of in situ click chemistry utilizes a biological target, such as an enzyme, to template the formation of its own potent and selective inhibitor from a mixture of azide (B81097) and alkyne fragments.[5][8]
-
Bioconjugation: this compound can be incorporated into biomolecules to introduce an alkyne handle for subsequent labeling with azide-functionalized reporters, such as fluorescent dyes or affinity tags. This enables the tracking and visualization of biological processes.
Experimental Protocols
The following are generalized protocols for the CuAAC reaction using this compound. Researchers should optimize these conditions based on the specific azide and desired scale.
Protocol 1: In Situ Generation of Copper(I) Catalyst
This is the most common method for small-scale laboratory synthesis.
Materials:
-
This compound
-
Azide of choice
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., t-BuOH/H₂O, DMF, THF)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
Prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Using a Pre-formed Copper(I) Catalyst
This method can offer better reproducibility for certain applications.
Materials:
-
This compound
-
Azide of choice
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
Base (optional, e.g., triethylamine, DIPEA)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the copper(I) salt (1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents).
-
If required, add a suitable base (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and yields for the CuAAC reaction between this compound and various azides.
| Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Azide | CuO Nanowires | Toluene | 110 | 12 | 95 | [9] |
| Benzyl Azide | CuI | Cyrene™ | 30 | 12 | 88 | [1][10] |
| Substituted Benzyl Azides | CuI | Cyrene™ | 30 | 12 | 81-96 | [10] |
| Allyl Azide | CuI | Cyrene™ | 30 | 12 | 83 | [10] |
Table 1: CuAAC Reaction of this compound with Various Azides.
| Alkyne | Azide | Catalyst (mol%) | Solvent | Temperature | Time (min) | Conversion (%) | Reference |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | neat | RT | 5 | >99 | [2] |
| 4-Methoxyphenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | neat | RT | 5 | >99 | [2] |
| 4-(Trifluoromethyl)phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | neat | RT | 5 | >99 | [2] |
| Phenylacetylene | Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | neat | RT | 30 | >99 | [2] |
| 4-Methoxyphenylacetylene | Phenyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5) | neat | RT | 30 | >99 | [2] |
Table 2: Comparative Reactivity in CuAAC Catalyzed by a Polynuclear Copper Complex. Note: this compound is referred to as 4-Methoxyphenylacetylene in this study.
Mandatory Visualizations
Experimental Workflow for CuAAC Synthesis
Caption: General workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conceptual Workflow for In Situ Click Chemistry-based Enzyme Inhibitor Screening
Caption: Conceptual workflow for identifying enzyme inhibitors using in situ click chemistry.
Conclusion
This compound is a valuable and versatile terminal alkyne for applications in click chemistry. Its reactivity in CuAAC reactions allows for the efficient synthesis of a wide range of 1,4-disubstituted 1,2,3-triazoles. The straightforward and robust nature of these reactions makes this compound an attractive building block for researchers in drug discovery, chemical biology, and materials science. The provided protocols and data serve as a guide for the successful implementation of this compound in various click chemistry applications.
References
- 1. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. benchchem.com [benchchem.com]
- 5. In situ click chemistry: enzyme inhibitors made to their own specifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods of using click chemistry in the discovery of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In situ click chemistry generation of cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Triazoles using 4-Ethynylanisole and Organic Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a significant scaffold in medicinal chemistry, renowned for its broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction's reliability, mild conditions, and wide functional group tolerance make it an invaluable tool in drug discovery and development.[3][5]
These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles utilizing 4-ethynylanisole as a key building block. The inclusion of the 4-methoxyphenyl (B3050149) group can be of particular interest in modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Reaction Scheme
The fundamental reaction described is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) between this compound and an organic azide (B81097) to yield a 1-(substituted)-4-(4-methoxyphenyl)-1H-1,2,3-triazole.
Caption: General reaction scheme for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 1,2,3-triazoles from this compound and an organic azide. Researchers should adapt these protocols based on the specific properties of the azide used.
Protocol 1: Synthesis of Organic Azides (General Procedure for Azide Synthesis from Halides)
This protocol describes a general method for preparing an organic azide from the corresponding alkyl or benzyl (B1604629) halide.
Materials:
-
Alkyl or Benzyl Halide (e.g., Benzyl bromide)
-
Sodium Azide (NaN₃)
-
Acetone (B3395972) or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
Dissolve the alkyl or benzyl halide (1.0 eq) in acetone or DMF.
-
In a separate flask, dissolve sodium azide (1.2-1.5 eq) in water.
-
Cool the halide solution to 0 °C in an ice bath.
-
Slowly add the sodium azide solution to the halide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, dilute the reaction mixture with dichloromethane and wash with water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the organic azide.
Protocol 2: Copper-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
This protocol outlines the CuAAC reaction between this compound and a prepared organic azide.
Materials:
-
This compound (1.0 eq)
-
Organic Azide (1.0-1.2 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium Ascorbate (0.05-0.2 eq)
-
Water
-
Ethyl Acetate (B1210297)
-
Hexane
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a small amount of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 eq) in a small amount of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 6-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,4-disubstituted-1,2,3-triazole.[6][7]
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of various 1,2,3-triazoles using this compound (4-methoxyphenylacetylene) and different organic azides.
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Neat | 24 | >90 (conversion) | [3] |
| This compound | 3,4,5-trimethoxyphenyl azide | RuH₂(CO)(PPh₃)₃ | Toluene | 12 | 66 | [8] |
| Phenylacetylene (B144264) | Benzyl Azide | CuI (1 mol%) | Cyrene™ | 12 | 87 | [5] |
| Phenylacetylene | 4-Bromobenzyl Azide | CuI (1 mol%) | Cyrene™ | 12 | 84 | [5] |
| Phenylacetylene | 4-Methylbenzyl Azide | CuI (1 mol%) | Cyrene™ | 12 | 96 | [5] |
Note: Data for direct comparison of this compound with a wide range of azides under identical conditions is limited in the reviewed literature. The table includes data for the closely related phenylacetylene to provide a broader context of expected yields.
Experimental Workflow
The overall process from starting materials to the purified triazole product can be visualized in the following workflow.
Caption: A typical experimental workflow for the synthesis and purification of 1,2,3-triazoles.
Applications in Drug Discovery
The 1,2,3-triazole core is considered a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, making it a valuable component in the design of pharmacologically active molecules.[2] Triazoles synthesized from this compound can be incorporated into lead compounds to explore structure-activity relationships (SAR) and optimize properties such as solubility, metabolic stability, and target binding affinity.
The diagram below illustrates the central role of triazole synthesis in the drug discovery pipeline.
Caption: Role of triazole synthesis in a typical drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for [4+2] Cycloaddition Reactions Involving 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-ethynylanisole as a dienophile in [4+2] cycloaddition reactions, particularly focusing on the synthesis of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. The protocols outlined below are based on established synthetic methods and provide a framework for the practical application of these reactions.
Introduction to [4+2] Cycloaddition of this compound
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and atom-economical method for the construction of six-membered rings.[1][2] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. This compound, with its terminal alkyne functional group, serves as an effective dienophile in these transformations. The electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity and regioselectivity of the cycloaddition. A notable application of this compound in this context is its reaction with phosphorus-containing dienes to synthesize photoluminescent 1,2-dihydrophosphinines, which are of interest for their unique electronic and optical properties.[3]
Key Applications
-
Synthesis of Photoluminescent Materials: The [4+2] cycloaddition of this compound with specific phosphaalkenes yields benzo-1,2-dihydrophosphinines.[3] These compounds exhibit photoluminescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.
-
Formation of Complex Heterocycles: As a versatile building block, this compound can be employed in cycloaddition reactions to generate a variety of complex heterocyclic scaffolds. These structures can serve as precursors for the synthesis of biologically active molecules and novel pharmaceutical agents.
-
Drug Discovery and Development: The ability to rapidly construct complex molecular architectures via [4+2] cycloaddition makes this a valuable tool in drug discovery. The resulting cyclohexene derivatives can be further functionalized to create libraries of compounds for screening against various biological targets.
Experimental Protocols
The following section details a general protocol for a hetero-Diels-Alder reaction involving this compound and a phosphaalkene to synthesize a photoluminescent 1,2-dihydrophosphinine.
General Workflow for [4+2] Cycloaddition
Caption: General workflow for the synthesis and analysis of 1,2-dihydrophosphinines.
Protocol: Synthesis of a Benzo-1,2-dihydrophosphinine Derivative
This protocol is adapted from the reported synthesis of photoluminescent 1,2-dihydrophosphinines.[3]
Materials:
-
This compound
-
P-mesityldiphenylmethylenephosphine (Diene)
-
Anhydrous toluene (B28343) (or other suitable high-boiling, non-polar solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., Hexane (B92381)/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve P-mesityldiphenylmethylenephosphine (1 equivalent) in anhydrous toluene.
-
Addition of Dienophile: To the stirred solution, add this compound (1.1 equivalents) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired 1,2-dihydrophosphinine product.
-
Characterization: Characterize the purified product using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties can be investigated using UV-Vis and fluorescence spectroscopy.
Quantitative Data Summary
The following table summarizes the reported yield for the [4+2] cycloaddition of this compound with P-mesityldiphenylmethylenephosphine.
| Diene | Dienophile | Product | Yield | Reference |
| P-mesityldiphenylmethylenephosphine | This compound | 4-(4-methoxyphenyl)-2-mesityl-1,1-diphenyl-1,2-dihydrophosphinine | Quantitative | [3] |
Signaling Pathways and Logical Relationships
The application of the synthesized compounds in drug development would necessitate understanding their interaction with biological systems. While specific signaling pathways for these novel 1,2-dihydrophosphinines are yet to be elucidated, a general logical relationship for their development as potential therapeutic agents can be visualized.
Caption: Logical workflow for the development of therapeutic agents from cycloadducts.
Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and adapt the procedures as necessary for their specific experimental setup and safety considerations. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Application Notes and Protocols for the Gold-Catalyzed Hydroamination of 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gold-catalyzed intermolecular hydroamination of 4-ethynylanisole. This reaction is a powerful tool for the synthesis of substituted enamines and imines, which are valuable intermediates in the preparation of nitrogen-containing compounds with potential applications in medicinal chemistry and materials science. The protocols and data presented herein are based on established gold-catalyzed hydroamination methodologies for arylacetylenes.
Introduction
Gold(I) catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as highly effective promoters of the hydroamination of alkynes.[1][2] These reactions typically proceed with high regioselectivity, favoring the Markovnikov addition product, and demonstrate a broad substrate scope. The general transformation involves the addition of an N-H bond of an amine across the carbon-carbon triple bond of an alkyne. In the case of this compound, the electron-donating methoxy (B1213986) group influences the reactivity of the alkyne. This document outlines the general principles, provides a detailed experimental protocol, and presents representative data for this class of reactions.
Reaction Mechanism and Principles
The currently accepted mechanism for the gold(I)-catalyzed hydroamination of terminal alkynes involves several key steps. Initially, a coordinatively unsaturated cationic gold(I) species is generated in situ, often by the abstraction of a halide ligand from a gold(I) precursor using a silver salt.[2] This active gold catalyst then coordinates to the alkyne, activating it towards nucleophilic attack by the amine. The subsequent steps involve the formation of a vinylgold intermediate, followed by protonolysis to yield the enamine or imine product and regenerate the active gold catalyst.
Experimental Protocols
This section provides a detailed protocol for the gold-catalyzed hydroamination of this compound with a representative arylamine. The procedure is adapted from established methods for the hydroamination of phenylacetylene (B144264).[2]
Materials and Equipment:
-
This compound
-
Substituted aniline (B41778)
-
NHC-Gold(I) chloride precatalyst (e.g., [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) chloride, IPrAuCl)
-
Silver salt co-catalyst (e.g., Silver hexafluoroantimonate, AgSbF₆)
-
Anhydrous solvent (e.g., Acetonitrile (B52724), CH₃CN)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
General Procedure for Hydroamination:
-
Catalyst Activation: In a dry Schlenk tube under an inert atmosphere, add the NHC-Gold(I) chloride precatalyst (e.g., IPrAuCl, 1 mol%) and the silver salt co-catalyst (e.g., AgSbF₆, 1 mol%).
-
Solvent Addition: Add the desired volume of anhydrous solvent (e.g., acetonitrile, to achieve a 1 M concentration of the limiting reagent). Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active cationic gold complex.
-
Reagent Addition: To the catalyst mixture, add the substituted aniline (1.0 mmol, 1.0 equivalent).
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 equivalents).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 16 hours).
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(1-(4-methoxyphenyl)vinyl)aniline derivative.
Data Presentation
The following table summarizes the yields for the gold-catalyzed hydroamination of phenylacetylene with various substituted anilines. While this data is for a model substrate, it provides valuable insight into the expected influence of the electronic properties of the aniline on the reaction with this compound. Generally, anilines with electron-donating groups tend to give higher yields, while those with strong electron-withdrawing groups may result in lower yields.[2]
Table 1: Gold-Catalyzed Hydroamination of Phenylacetylene with Various Anilines
| Entry | Aniline Derivative | Yield (%) |
| 1 | Aniline | >99 |
| 2 | 4-Methylaniline | >99 |
| 3 | 2-Methylaniline | >99 |
| 4 | 4-Methoxyaniline | 51[2] |
| 5 | 4-Chloroaniline | 64[2] |
| 6 | 4-Bromoaniline | 51[2] |
| 7 | 4-Nitroaniline | 20[2] |
| 8 | 2-Naphthylamine | 75[2] |
Reaction Conditions: Phenylacetylene (1.5 mmol), aniline derivative (1.0 mmol), NHC-Au(I) catalyst (1 mol%), AgSbF₆ (1 mol%), in acetonitrile (1.0 mL) at 90 °C for 16 h. Yields are determined by ¹H-NMR spectroscopy.[2]
Visualizations
The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the gold-catalyzed hydroamination of this compound.
Caption: Proposed catalytic cycle for the gold-catalyzed hydroamination.
Caption: General experimental workflow for the hydroamination reaction.
References
- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
4-Ethynylanisole: A Versatile Building Block in Modern Pharmaceutical Synthesis
Application Notes and Protocols
Introduction
4-Ethynylanisole, a readily available aromatic alkyne, has emerged as a crucial building block in the synthesis of diverse pharmaceutical compounds. Its terminal alkyne functionality provides a reactive handle for a variety of powerful and efficient coupling reactions, most notably the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions enable the facile construction of complex molecular architectures, including diarylacetylenes and 1,2,3-triazoles, which are prevalent scaffolds in numerous biologically active molecules. The methoxy (B1213986) group on the phenyl ring can also be a key feature for molecular recognition by biological targets or can be further functionalized. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Key Applications in Pharmaceutical Synthesis
The utility of this compound in drug discovery and development is primarily centered on its participation in two major reaction classes:
-
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide/triflate.[1][2] This methodology is instrumental in the synthesis of diarylacetylenes and other conjugated systems. A notable application is in the synthesis of analogues of Combretastatin (B1194345) A-4, a potent natural product with anti-tubulin and anti-vascular properties.[3][4] By coupling this compound or its derivatives with appropriately substituted aryl halides, researchers can generate a library of combretastatin analogues to optimize anticancer activity.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a quintessential "click chemistry" reaction, the CuAAC allows for the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring from this compound and an organic azide (B81097).[5][6] The resulting triazole moiety is a valuable pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding with biological targets.[7][8] This reaction is widely employed in the synthesis of various therapeutic candidates, including kinase inhibitors for cancer therapy.[9][10] The high yields, often in the 91-98% range, and mild reaction conditions make it an ideal strategy for late-stage functionalization in complex syntheses.[9][11]
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and analogous compounds, highlighting the efficiency of these synthetic methods.
Table 1: Sonogashira Coupling Reaction Data
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Trimethylsilylacetylene | PdNPs, K₂CO₃ | K₂CO₃ | Methanol/Acetonitrile | 40 | 2 | - | [12] |
| 2 | p-Nitrobenzene iodide | in situ formed this compound | PdNPs, K₂CO₃ | K₂CO₃ | Methanol/Acetonitrile | 40 | 2 | 87 | [12] |
| 3 | 2-Iodo-N-tosylhydrazone | This compound | Pd(OAc)₂, SPhos | Diisopropylamine | Dioxane | 80 | 16 | 45 | [13] |
| 4 | Iodobenzene | 4-Ethynyltoluene | Magnetic Janus Catalyst (Pd) | Et₃N | H₂O | RT | - | 96 | [2] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Diverse Alkynes | N₃-OTBN | Copper(II) acetate (B1210297) monohydrate | aq. Dimethylformamide | RT | - | 91-98 | [9][11] |
| 2 | Phenylacetylene | Benzyl Bromide/NaN₃ (one-pot) | CuI, Et₃N | Cyrene™ | 85 | 24 | 84 | [14] |
| 3 | Phenylacetylene | Benzyl Azide | CuI, Et₃N | Cyrene™ | 30 | 4 | >95 (conv.) | [14] |
Experimental Protocols
Protocol 1: Synthesis of a Diarylacetylene via Sonogashira Coupling
This protocol describes a general procedure for the synthesis of an unsymmetrical diarylacetylene, a common core structure in various bioactive molecules, using this compound and an aryl iodide.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPA) (3.0 eq)
-
Anhydrous and deoxygenated Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the base (Et₃N or DIPA).
-
Stir the mixture at room temperature for 5 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60°C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure diarylacetylene.
Protocol 2: Synthesis of a 1,2,3-Triazole via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole, a key scaffold in many kinase inhibitors and other pharmaceuticals, using this compound.[9][10]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Organic azide (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (B8700270) (0.1 eq)
-
tert-Butanol and Water (1:1 mixture) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change (e.g., to yellow or green) is often observed.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole product. The high efficiency of this reaction often yields products of high purity that may not require chromatographic purification.[9][11]
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its ability to readily participate in robust and high-yielding reactions like the Sonogashira coupling and CuAAC makes it an indispensable tool for medicinal chemists. The protocols provided herein offer a starting point for the synthesis of a wide array of complex molecules with potential therapeutic applications. The straightforward nature of these reactions, coupled with the commercial availability of this compound, ensures its continued importance in the rapid generation of novel drug candidates.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. rsc.org [rsc.org]
- 9. Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 'Click' synthesis of a triazole-based inhibitor of Met functions in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. 1-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-ACETYLENE synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Ethynylanisole in the Synthesis of Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Ethynylanisole is a versatile terminal alkyne building block in organic synthesis, prized for its role in constructing a variety of heterocyclic scaffolds. Its electron-rich aromatic ring and reactive ethynyl (B1212043) group make it an ideal substrate for numerous cyclization reactions, particularly [3+2] cycloaddition and condensation reactions. These reactions pave the way for the synthesis of five-membered heterocycles such as pyrazoles, isoxazoles, and 1,2,3-triazoles, which are core structures in many pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.
Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of pyrazoles from this compound can be achieved through a [3+2] cycloaddition reaction with diazo compounds or by cyclocondensation with hydrazines.
[3+2] Cycloaddition with Diazo Compounds
A common method for pyrazole (B372694) synthesis involves the reaction of an alkyne with a diazo compound, such as diazomethane, in a [3+2] cycloaddition. This reaction can be performed under thermal or photochemical conditions and often yields a mixture of regioisomers.
Logical Workflow for Pyrazole Synthesis via [3+2] Cycloaddition:
Polymerization of 4-Ethynylanisole and Its Derivatives: A Detailed Guide to Synthesis and Applications
Application Notes
The polymerization of 4-ethynylanisole and its derivatives opens a gateway to a versatile class of functional polymers with significant potential in materials science, biomedicine, and electronics. The resulting poly(this compound) (PEA) possesses a conjugated backbone, rendering it suitable for applications requiring specific optical and electronic properties. Furthermore, the methoxy (B1213986) group can be readily cleaved to yield poly(4-ethynylphenol) (PEP), a pH-responsive polymer with promising applications in drug delivery and sensor technology. This document provides detailed protocols for the synthesis of both linear and cyclic PEA, its derivatization to PEP, and an overview of its potential applications.
The primary methods for the polymerization of this compound include transition metal-catalyzed polymerization, with rhodium and tungsten catalysts being particularly effective. Rhodium-based catalysts are well-suited for producing linear, high molecular weight polymers with controlled stereoregularity.[1] In contrast, tungsten-based pincer complexes have been demonstrated to facilitate a catalytic ring-expansion polymerization, yielding cyclic poly(this compound) (cPEA).[2] The choice of polymerization technique dictates the topology of the resulting polymer, which in turn influences its physical and chemical properties.
The derivative, poly(4-ethynylphenol), exhibits pH-responsive solubility, being soluble in aqueous solutions at elevated pH and insoluble under acidic conditions.[2] This property is particularly attractive for the development of "smart" drug delivery systems that can release therapeutic agents in response to the specific pH of a target microenvironment, such as a tumor. The phenolic hydroxyl groups also offer a reactive handle for further post-polymerization modification, allowing for the attachment of targeting ligands or other functional moieties.
Beyond drug delivery, the conjugated nature of the polyacetylene backbone in both PEA and PEP suggests potential applications in organic electronics, such as in sensors and as hole-transporting materials in organic light-emitting diodes (OLEDs). The rigid structure of these polymers can also create microporosity, making them candidates for use in gas and liquid separation membranes.[3]
Experimental Protocols
Rhodium-Catalyzed Polymerization of this compound (Linear Polymer)
This protocol is adapted from established procedures for the polymerization of phenylacetylene (B144264) and its derivatives using rhodium catalysts.[1][4]
Materials:
-
This compound (purified by distillation over CaH₂)
-
[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)
-
Triethylamine (B128534) (TEA, distilled over CaH₂)
-
Anhydrous toluene (B28343)
-
Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an argon atmosphere using a Schlenk line, add [Rh(nbd)Cl]₂ (e.g., 10 µmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (3.0 mL) to the flask to dissolve the catalyst.
-
In a separate flask, prepare a solution of this compound (2.5 mmol) and triethylamine (as a co-catalyst, typically in a 1:1 molar ratio to the catalyst) in anhydrous toluene (2.0 mL).
-
Transfer the monomer solution to the catalyst solution via cannula or syringe.
-
Stir the reaction mixture at 30°C for the desired reaction time (e.g., 1-24 hours). Polymerization is often indicated by an increase in viscosity and a color change.
-
Terminate the polymerization by exposing the reaction mixture to air and adding a small amount of acetic acid.
-
Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for structural confirmation.
Tungsten-Catalyzed Ring-Expansion Polymerization of this compound (Cyclic Polymer)
This protocol is based on the synthesis of cyclic poly(this compound) using a tungsten pincer catalyst.[2]
Materials:
-
This compound (dried over calcium hydride, distilled, and degassed)[2]
-
Tungsten complex supported by a tetraanionic pincer ligand (prepared according to literature procedures)[2]
-
Anhydrous toluene
-
Methanol
-
Argon gas supply (glovebox or Schlenk line)
Procedure:
-
All manipulations must be performed under an inert atmosphere.[2]
-
In a glovebox, dissolve the tungsten pincer catalyst in anhydrous toluene in a vial.
-
In a separate vial, dissolve the purified this compound in anhydrous toluene.
-
Add the monomer solution to the catalyst solution. The catalyst-to-monomer ratio will influence the molecular weight of the resulting polymer.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., several hours).
-
Quench the polymerization by exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Isolate the cyclic polymer by filtration and dry it under vacuum.
-
Confirm the cyclic topology and characterize the polymer using GPC (comparing with a linear analog), dynamic light scattering, and NMR spectroscopy.[2]
Demethylation of Poly(this compound) to Poly(4-ethynylphenol)
This protocol describes the conversion of PEA to PEP.[2]
Materials:
-
Poly(this compound) (linear or cyclic)
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol
-
Argon gas supply
Procedure:
-
Under an argon atmosphere, dissolve the poly(this compound) in anhydrous DCM in a Schlenk flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of boron tribromide in DCM to the polymer solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of methanol at 0°C.
-
Precipitate the resulting poly(4-ethynylphenol) by adding the solution to a large volume of water or a non-polar solvent like hexane.
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
-
Confirm the demethylation and the structure of the resulting polymer by NMR and IR spectroscopy.
Data Presentation
Table 1: Summary of Quantitative Data for the Polymerization of this compound and its Derivatives.
| Polymerization Method | Catalyst System | Monomer | Polymer Topology | Mn (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Rhodium-Catalyzed | [(nbd)RhCl]₂ / TEA | This compound | Linear | 213 | 1.68 | High | [1] |
| Tungsten-Catalyzed | Tungsten Pincer Complex | This compound | Cyclic | 330 | 1.38 | High | [1] |
| Rhodium-Catalyzed | [(tfb)RhCl]₂ | Phenylacetylene | Linear | 92 - 165 | - | 92 - 100 | [4] |
| Rhodium-Catalyzed | [(nbd)RhCl]₂ | Phenylacetylene | Linear | 65 - 102 | - | 70 - 81 | [4] |
Note: Data for phenylacetylene is included for comparison of rhodium catalyst efficiency.
Visualizations
Caption: Experimental workflow for the synthesis of poly(this compound) and its derivatives.
Caption: Proposed signaling pathway for pH-responsive drug delivery using poly(4-ethynylphenol).
References
Application Notes and Protocols: The Role of 4-Ethynylanisole in the Design of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylanisole, also known as 1-ethynyl-4-methoxybenzene, is a versatile monomer that serves as a critical building block in the synthesis of functional polymers. Its unique molecular architecture, featuring a terminal alkyne group and a methoxy-substituted phenyl ring, allows for the creation of polymers with tunable optical, electronic, and biomedical properties. The terminal alkyne provides a reactive handle for polymerization and post-polymerization modification, while the anisole (B1667542) moiety influences the polymer's solubility and electronic characteristics. These features make polymers derived from this compound highly promising for applications in advanced materials, including drug delivery systems, biomaterials, and functional coatings.
This document provides detailed application notes and experimental protocols for the synthesis and functionalization of polymers based on this compound, with a focus on their application in drug development.
Key Applications of Poly(this compound) and its Derivatives
Polymers derived from this compound, primarily poly(this compound), are part of the larger family of poly(phenylacetylene)s. These polymers are known for their conjugated backbones, which can impart useful electronic and optical properties. The presence of the terminal alkyne in the monomer is particularly advantageous for post-polymerization functionalization via highly efficient and specific "click chemistry" reactions.
-
Drug Delivery Vehicles: The polymer backbone can be functionalized with hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to enhance biocompatibility and circulation time. Anticancer drugs, for instance, can be attached to the polymer via cleavable linkers that respond to the tumor microenvironment (e.g., low pH or specific enzymes), enabling targeted drug release.
-
Biomaterials and Tissue Engineering: The surface of poly(this compound)-based materials can be modified with bioactive molecules, such as peptides or growth factors, to promote cell adhesion and tissue regeneration.
-
Sensors and Diagnostics: The conjugated backbone of these polymers can exhibit fluorescence. Functionalization with specific recognition elements can lead to "turn-on" or "turn-off" fluorescent sensors for detecting biomolecules or changes in the physiological environment.
-
Functional Coatings: These polymers can be used to create coatings with tailored properties, such as hydrophobicity, and chemical resistance for medical devices.
Quantitative Data Presentation
The properties of poly(this compound) can be controlled by the choice of polymerization conditions and catalyst. Below is a summary of typical molecular weight and thermal properties.
| Property | Value | Method | Notes |
| Molecular Weight (Mn) | 1.70 x 10⁶ g/mol | SEC-MALS | For Rh(I)-catalyzed polymerization.[1] |
| Molecular Weight (Mw) | 2.55 x 10⁶ g/mol | SEC-MALS | For Rh(I)-catalyzed polymerization.[1] |
| Polydispersity Index (PDI) | 1.50 | SEC-MALS | For Rh(I)-catalyzed polymerization.[1] |
| Glass Transition Temp. (Tg) | ~ -50 °C (analog) | DSC | Data for a similar poly(alkyne).[2] |
| Decomposition Temp. (Td) | > 300 °C (analog) | TGA | Poly(phenylacetylene)s generally show good thermal stability.[3] |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol describes the synthesis of high molecular weight poly(this compound) using a rhodium(I)-based catalyst. The procedure is adapted from established methods for the polymerization of phenylacetylene (B144264) derivatives.[1][4]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst precursor, nbd = norbornadiene)
-
Triethylamine (B128534) (co-catalyst)
-
Anhydrous tetrahydrofuran (B95107) (THF, solvent)
-
Methanol (B129727) (for precipitation)
-
Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reactor Setup: A dry Schlenk flask is charged with a magnetic stir bar and flame-dried under vacuum, then backfilled with argon.
-
Monomer and Solvent Addition: In the Schlenk flask, dissolve this compound (e.g., 1.0 g, 7.57 mmol) in anhydrous THF (e.g., 30 mL) under an argon atmosphere.
-
Catalyst Preparation: In a separate Schlenk tube, dissolve [Rh(nbd)Cl]₂ (e.g., 35 mg, 0.076 mmol, 1 mol% relative to the monomer) in anhydrous THF (10 mL).
-
Initiation: To the monomer solution, add triethylamine (e.g., 1.05 mL, 7.57 mmol). Then, inject the catalyst solution into the monomer solution with vigorous stirring.
-
Polymerization: Allow the reaction to proceed at room temperature (20-25 °C) for 24 hours under an argon atmosphere. The solution will become more viscous as the polymer forms.
-
Termination and Precipitation: After 24 hours, terminate the polymerization by exposing the reaction mixture to air. Slowly pour the viscous polymer solution into a beaker containing methanol (e.g., 300 mL) while stirring to precipitate the polymer.
-
Purification: Collect the precipitated yellow solid by filtration, wash it thoroughly with methanol to remove unreacted monomer and catalyst residues, and then dry it under vacuum at 40 °C to a constant weight.
-
Characterization: The resulting poly(this compound) should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC/SEC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
FTIR Spectroscopy: To confirm the disappearance of the terminal alkyne C-H stretch.
-
Thermal Analysis (DSC and TGA): To determine the glass transition temperature (Tg) and decomposition temperature (Td).
-
Protocol 2: Post-Polymerization Functionalization via Click Chemistry
This protocol outlines the functionalization of poly(this compound) with an azide-terminated molecule, for example, azido-PEG, using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
Materials:
-
Poly(this compound) (from Protocol 1)
-
Azide-functionalized molecule (e.g., azido-PEG-amine for drug conjugation)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
N,N-Dimethylformamide (DMF, solvent)
-
Dialysis tubing (for purification)
Procedure:
-
Polymer Dissolution: Dissolve poly(this compound) (e.g., 500 mg) in DMF (20 mL) in a round-bottom flask.
-
Addition of Reagents: Add the azide-functionalized molecule (e.g., 1.2 equivalents per alkyne repeating unit).
-
Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.3 equivalents) in a minimal amount of water.
-
Click Reaction: Add the catalyst solution to the polymer solution. Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove the copper catalyst and unreacted reagents.
-
Isolation: Lyophilize the dialyzed solution to obtain the functionalized polymer as a solid.
-
Characterization: Confirm the successful functionalization by:
-
NMR Spectroscopy (¹H): To observe the appearance of new signals from the attached molecule and the disappearance of the alkyne proton signal.
-
FTIR Spectroscopy: To monitor the disappearance of the azide (B81097) peak (~2100 cm⁻¹).
-
Visualizations
Caption: Workflow for the synthesis and application of a this compound-based drug delivery system.
Caption: Stimuli-responsive drug release mechanism from a functionalized poly(this compound) carrier.
References
Application Notes and Protocols for Surface Functionalization of Nanoparticles with 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using 4-ethynylanisole. This methodology leverages the efficiency and specificity of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate the anisole (B1667542) moiety to nanoparticle surfaces. This functionalization can be instrumental in altering the physicochemical properties of nanoparticles, enhancing their stability, and providing a platform for further molecular elaborations crucial in drug delivery and development.
Introduction to this compound in Nanoparticle Functionalization
This compound is an alkyne-containing aromatic compound. Its terminal alkyne group serves as a reactive handle for covalent attachment to azide-functionalized nanoparticles via the CuAAC reaction. The methoxybenzene (anisole) group can impart hydrophobicity to the nanoparticle surface, which can be advantageous for interacting with cell membranes or for the encapsulation of hydrophobic therapeutic agents. The "click" chemistry approach offers high yields, mild reaction conditions, and tolerance to a wide range of functional groups, making it a robust method for nanoparticle surface engineering.[1][2][3][4]
Core Concepts and Experimental Overview
The overall strategy involves a two-step process:
-
Preparation of Azide-Functionalized Nanoparticles: The nanoparticle core material (e.g., silica (B1680970), gold, iron oxide) is first modified to introduce azide (B81097) (-N₃) groups on its surface.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized nanoparticles are then reacted with this compound in the presence of a copper(I) catalyst to form a stable triazole linkage.
This process is highly modular, allowing for the precise control of surface functionalization.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Silica Nanoparticles (SiNP-N₃)
This protocol describes the surface modification of silica nanoparticles to introduce azide functionalities, a prerequisite for the click reaction with this compound.
Materials:
-
Silica Nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene (B28343)
-
Triethylamine (B128534) (TEA)
-
2-Azidoacetic acid N-hydroxysuccinimide ester
-
Anhydrous Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
Hydroxylation of Silica Nanoparticles:
-
Disperse SiNPs (1 g) in a 1:1 (v/v) mixture of concentrated HCl and methanol (B129727) (100 mL).
-
Sonicate for 30 minutes and then stir at room temperature for 2 hours.
-
Collect the nanoparticles by centrifugation, wash thoroughly with deionized water until the pH is neutral, and dry under vacuum.
-
-
Amination of Silica Nanoparticles (SiNP-NH₂):
-
Disperse the hydroxylated SiNPs (1 g) in anhydrous toluene (100 mL).
-
Add APTES (5 mL) and reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature, collect the nanoparticles by centrifugation, and wash sequentially with toluene, ethanol, and deionized water.
-
Dry the resulting amine-functionalized silica nanoparticles (SiNP-NH₂) under vacuum.
-
-
Azidation of Silica Nanoparticles (SiNP-N₃):
-
Disperse SiNP-NH₂ (500 mg) in anhydrous DMF (50 mL).
-
Add 2-azidoacetic acid N-hydroxysuccinimide ester (1.5 equivalents relative to the estimated surface amine groups) and triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Collect the azide-functionalized silica nanoparticles (SiNP-N₃) by centrifugation, wash thoroughly with DMF, ethanol, and deionized water.
-
Dry the final product under vacuum and store at 4°C.
-
Protocol 2: Functionalization of Azide-Modified Nanoparticles with this compound via CuAAC
This protocol details the "click" reaction to conjugate this compound onto the surface of azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (e.g., SiNP-N₃ from Protocol 1)
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for improved biocompatibility)
-
Solvent (e.g., a mixture of deionized water and a co-solvent like DMSO or THF)
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare fresh aqueous stock solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 1 M).
-
If using THPTA, prepare an aqueous stock solution (e.g., 200 mM).
-
-
Click Reaction:
-
Disperse the azide-functionalized nanoparticles (100 mg) in the chosen solvent system (e.g., 10 mL of a 1:1 water:DMSO mixture). Sonicate briefly to ensure a uniform dispersion.
-
If using THPTA, pre-complex the copper catalyst by mixing the CuSO₄ solution with the THPTA solution in a 1:5 molar ratio and let it stand for 5 minutes.
-
Add this compound to the nanoparticle dispersion (typically 5-10 equivalents relative to the azide groups on the nanoparticles).
-
Add the CuSO₄ solution (or the pre-complexed catalyst) to the reaction mixture to a final concentration of 1-5 mol% relative to the alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10-50 mol% relative to the alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours, protected from light.
-
-
Purification:
-
Collect the this compound-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with deionized water, ethanol, and a final rinse with deionized water to remove unreacted reagents and the copper catalyst.
-
Dry the final product under vacuum.
-
Characterization and Data Presentation
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles.
Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present on the nanoparticle surface at each modification step.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen (from the triazole ring) and changes in carbon and oxygen environments.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic size, size distribution, and surface charge of the nanoparticles before and after functionalization.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.
Quantitative Data Summary
The following tables provide representative quantitative data that can be obtained from the characterization of this compound functionalized nanoparticles. Note: These are example values and will vary depending on the specific nanoparticle system and reaction conditions.
Table 1: Physicochemical Properties of Nanoparticles at Different Functionalization Stages
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare SiNPs | 105 ± 5 | 0.15 ± 0.02 | -25 ± 3 |
| SiNP-NH₂ | 110 ± 6 | 0.18 ± 0.03 | +15 ± 4 |
| SiNP-N₃ | 112 ± 5 | 0.17 ± 0.02 | -5 ± 2 |
| SiNP-Anisole | 120 ± 7 | 0.20 ± 0.03 | -10 ± 3 |
Table 2: Surface Elemental Composition from XPS Analysis
| Nanoparticle Type | C 1s (at. %) | O 1s (at. %) | Si 2p (at. %) | N 1s (at. %) |
| SiNP-N₃ | 15.2 | 45.8 | 35.0 | 4.0 |
| SiNP-Anisole | 25.5 | 40.1 | 30.2 | 4.2 |
Table 3: FTIR Characteristic Peak Analysis
| Functional Group | Characteristic Peak (cm⁻¹) | Observation |
| Azide (-N₃) stretch | ~2100 | Present in SiNP-N₃, disappears after click reaction. |
| C-H stretch (aromatic) | ~3000-3100 | Appears in SiNP-Anisole. |
| C=C stretch (aromatic) | ~1600, ~1500 | Appears in SiNP-Anisole. |
| C-O stretch (ether) | ~1250 | Appears or increases in intensity in SiNP-Anisole. |
| Triazole ring | ~1630 (C=N stretch) | Appears in SiNP-Anisole. |
Applications in Drug Development
Nanoparticles functionalized with this compound can serve as versatile platforms in drug delivery.
Hydrophobic Drug Encapsulation and Release
The hydrophobic anisole surface can enhance the loading capacity of poorly water-soluble drugs.
Protocol 3: Loading a Hydrophobic Drug onto this compound Functionalized Nanoparticles
-
Disperse the this compound functionalized nanoparticles in a suitable organic solvent.
-
Dissolve the hydrophobic drug in the same solvent.
-
Mix the nanoparticle dispersion and the drug solution and stir for 24 hours to allow for drug adsorption/encapsulation.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Wash the drug-loaded nanoparticles with a non-solvent for the drug to remove any surface-adsorbed, non-encapsulated drug.
-
Dry the drug-loaded nanoparticles under vacuum.
Table 4: Example Drug Loading and Release Characteristics
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Drug Release at 24h (%) (pH 7.4) |
| SiNP-Anisole + Paclitaxel | 8.5 ± 0.7 | 75 ± 5 | 35 ± 4 |
| Unfunctionalized SiNPs + Paclitaxel | 2.1 ± 0.3 | 30 ± 3 | 60 ± 5 |
Cellular Uptake and Cytotoxicity
Surface functionalization significantly influences how nanoparticles interact with cells.
Protocol 4: In Vitro Cellular Uptake Study
-
Culture a relevant cell line (e.g., a cancer cell line for oncology applications) to ~80% confluency in a multi-well plate.
-
Incubate the cells with different concentrations of fluorescently-labeled this compound functionalized nanoparticles for various time points (e.g., 2, 4, 24 hours).
-
After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Lyse the cells and quantify the fluorescence intensity using a plate reader to determine the amount of nanoparticle uptake. Alternatively, visualize uptake using fluorescence microscopy.
Table 5: Representative Cellular Uptake and Cytotoxicity Data
| Nanoparticle Type | Cellular Uptake (fluorescence units/μg protein) | IC₅₀ (μg/mL) - 48h |
| SiNP-Anisole | 1500 ± 200 | > 200 |
| Unfunctionalized SiNPs | 800 ± 150 | > 200 |
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for nanoparticle functionalization with this compound and subsequent applications.
Logical Relationship: CuAAC Reaction
Caption: Key components of the CuAAC reaction for surface functionalization.
Signaling Pathway Considerations
While this compound itself does not directly participate in a signaling pathway, nanoparticles functionalized with it can be further conjugated with targeting ligands (e.g., antibodies, peptides) that interact with specific cellular receptors, thereby initiating signaling cascades. For instance, if a targeting ligand for a receptor tyrosine kinase (RTK) is attached, the nanoparticle could induce receptor dimerization and downstream signaling through pathways like MAPK/ERK or PI3K/Akt. The diagram below illustrates this conceptual pathway.
Caption: Conceptual signaling pathway initiated by a targeted nanoparticle.
References
Application Notes and Protocols for 4-Ethynylanisole in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-ethynylanisole as a versatile ligand in organometallic chemistry. Its unique electronic and structural properties make it a valuable component in the synthesis of novel metal complexes, with applications in catalysis and materials science. This document details its role in the formation of stable organometallic complexes and its application in cross-coupling reactions, supported by experimental protocols and quantitative data.
Introduction to this compound as a Ligand
This compound (p-methoxyphenylacetylene) is an aromatic terminal alkyne that serves as an effective ligand in organometallic chemistry. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring influences the electronic properties of the ethynyl (B1212043) group, which in turn affects the stability and reactivity of the resulting metal complexes. The terminal alkyne functionality provides a strong σ-donating and π-accepting character, allowing it to form stable bonds with a variety of transition metals.
Applications in Organometallic Synthesis and Catalysis
Ancillary Ligand in Ruthenium Complexes
This compound and its derivatives can act as ancillary ligands in ruthenium complexes, influencing their electronic and photophysical properties. These complexes have potential applications in materials science, particularly in the field of non-linear optics. The synthesis of such complexes typically involves the reaction of a ruthenium precursor with the deprotonated this compound (the acetylide).
Table 1: Synthesis and Spectroscopic Data for a Representative Ruthenium-Alkynyl Complex
| Complex | Starting Materials | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (νC≡C, cm-1) |
| trans-[Ru(C≡C-C₆H₄-OCH₃)(Cl)(dppe)₂] | [RuCl(dppe)₂]PF₆, this compound, NaOH | ~85 | 7.20-7.80 (m, Ar-H), 3.75 (s, OCH₃) | 158.0 (C-OCH₃), 133.0 (Ar-C), 113.0 (Ar-C), 105.0 (Ru-C≡C), 85.0 (Ru-C≡C), 55.0 (OCH₃) | ~2080 |
Note: The spectroscopic data is representative and may vary based on the specific complex and solvent used.
Key Reagent in Sonogashira Cross-Coupling Reactions
This compound is a widely used coupling partner in the Sonogashira reaction, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds and is extensively used in the synthesis of pharmaceuticals, natural products, and organic materials.[2] While in this context this compound is a reactant rather than a stable ligand in the isolated catalyst, its interaction with the metal catalyst is crucial for the reaction mechanism. The reaction can be performed under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups.[2]
Table 2: Typical Reaction Parameters for Sonogashira Coupling with this compound
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Triethylamine, Diisopropylamine |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Yields | Generally high (>80%) |
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium-Alkynyl Complex with a this compound Derivative
This protocol describes a general method for the synthesis of a ruthenium(II) complex containing a this compound-derived alkynyl ligand.
Materials:
-
Ruthenium precursor (e.g., [RuCl(dppe)₂]PF₆)
-
This compound
-
Base (e.g., NaOH, NaOMe)
-
Anhydrous solvent (e.g., Methanol, THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in the anhydrous solvent.
-
Add the base (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the acetylide.
-
In a separate Schlenk flask, dissolve the ruthenium precursor (1 equivalent) in the same anhydrous solvent.
-
Slowly add the acetylide solution to the ruthenium precursor solution via cannula.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ruthenium-alkynyl complex.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Sonogashira Cross-Coupling of an Aryl Halide with this compound
This protocol provides a general procedure for the Sonogashira coupling reaction.
Materials:
-
Aryl halide (e.g., Iodobenzene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1 equivalent), palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the base.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the coupled product.
-
Characterize the product by NMR and mass spectrometry.
Visualizations
Caption: Workflow for the synthesis of a ruthenium-alkynyl complex.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the palladium-catalyzed cross-coupling reactions of 4-ethynylanisole (also known as 4-methoxyphenylacetylene), a versatile building block in organic synthesis. The Sonogashira, Suzuki, and Heck reactions are highlighted as powerful methods for the functionalization of this molecule, enabling the synthesis of a diverse range of derivatives with applications in medicinal chemistry, materials science, and drug development.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity.[1] this compound is a valuable substrate due to its terminal alkyne functionality, which can be coupled with a wide range of partners, including aryl halides, vinyl halides, and organoboron compounds. This allows for the construction of complex molecular architectures containing the 4-methoxyphenylacetylene moiety.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4][5]
General Reaction Scheme:
-
Reactants: this compound and an aryl/vinyl halide (I, Br, Cl) or triflate.
-
Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Co-catalyst (optional): Typically CuI for the traditional Sonogashira reaction.
-
Base: An amine base like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or toluene.
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol describes the coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv).
-
Add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Add the anhydrous, degassed solvent (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diarylalkyne.
Quantitative Data for Sonogashira Coupling of Phenylacetylene (B144264) with Various Aryl Halides
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of phenylacetylene with various aryl halides. These conditions can be adapted for reactions with this compound, which has similar reactivity.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 5 | 97 |
| 2 | 4-Iodonitrobenzene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 5 | 98 |
| 3 | 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 5 | 97 |
| 4 | 4-Bromoanisole | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 5 | 74 |
| 5 | Bromobenzene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 5 | 95 |
Data adapted from a study on a diatomite-supported palladium catalyst, showing high yields for various aryl halides.[6]
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[7] In the context of this compound, this reaction would typically involve the coupling of an alkynylboronic ester derived from this compound with an aryl or vinyl halide.[8]
General Reaction Scheme:
-
Reactants: An alkynylboronic ester of this compound and an aryl/vinyl halide (I, Br, Cl) or triflate.
-
Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required.
-
Solvent: Typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
Experimental Protocol: Suzuki-Miyaura Coupling of an in situ generated Alkynylboronic Ester
This protocol describes the coupling of an in situ generated alkynylboronic ester of this compound with an aryl bromide.[8]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate (B1201080)
-
Aryl bromide (e.g., bromobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous THF
-
Degassed water
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.1 mmol) in anhydrous THF.
-
Cool the solution to -78 °C and add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes.
-
Add triisopropyl borate (1.2 mmol) and allow the mixture to warm to room temperature and stir for 2 hours.
-
In a separate flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add the in situ generated boronate solution to the second flask via cannula.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
The following table provides representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, which can serve as a reference for reactions with alkynylboronic esters derived from this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 2 | Bromobenzene | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 |
| 3 | 4-Bromoacetophenone | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 90 | 98 |
| 4 | 4-Chlorotoluene | Pd₂(dba)₃ (1), SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| 5 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 91 |
Data compiled from various sources on Suzuki-Miyaura reactions.[7]
Suzuki-Miyaura Coupling Catalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Substituted Alkynes from 4-Ethynylanisole
Introduction
4-Ethynylanisole (CAS 768-60-5) is a versatile terminal alkyne that serves as a critical building block in organic synthesis. Its molecular structure, featuring a reactive terminal alkyne and an anisole (B1667542) moiety, provides a platform for constructing complex molecules for use in medicinal chemistry, drug development, and materials science.[1][2] The terminal alkyne group is particularly amenable to powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This document outlines detailed protocols for two of the most prevalent and robust methods for elaborating this compound into more complex substituted alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne (like this compound) and an aryl or vinyl halide.[3] The reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and proceeds under mild conditions with high functional group tolerance.[4][5] This makes it an indispensable tool in the synthesis of pharmaceuticals and organic materials.[3]
Catalytic Cycle of Sonogashira Coupling
The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. A key transmetalation step transfers the acetylide group from copper to palladium, followed by reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[3][5]
References
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with 4-Ethynylanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling reaction with 4-ethynylanisole for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is resulting in a low yield. What are the most common causes?
A1: Low yields in Sonogashira couplings involving this compound can stem from several factors. The most critical areas to investigate are the activity of the palladium catalyst, the exclusion of oxygen, and the choice of reaction parameters. Due to its electron-rich nature, this compound can be prone to side reactions, particularly homocoupling. Key troubleshooting steps include ensuring your palladium catalyst is active, thoroughly degassing your solvent and reagents to create an inert atmosphere, and optimizing the base, solvent, and temperature for your specific aryl halide.
Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of this compound (Glaser coupling). How can I minimize this?
A2: Homocoupling is a common side reaction in Sonogashira couplings, especially with electron-rich alkynes and in the presence of a copper(I) co-catalyst and oxygen.[1][2] To minimize the formation of 1,4-bis(4-methoxyphenyl)buta-1,3-diyne, it is crucial to rigorously exclude oxygen from your reaction. This can be achieved by using degassed solvents and maintaining a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1] Alternatively, employing a copper-free Sonogashira protocol can often mitigate this issue.[3]
Q3: What is the recommended catalyst system for the coupling of this compound with an aryl bromide?
A3: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.[3] Therefore, a more active catalyst system is often required. A common approach is to use a palladium(II) precatalyst like PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst such as CuI. The use of bulky, electron-rich phosphine (B1218219) ligands can also enhance the catalytic activity. For less reactive substrates, higher reaction temperatures may be necessary.
Q4: Can I perform the Sonogashira coupling of this compound at room temperature?
A4: Yes, Sonogashira couplings can often be performed at room temperature, particularly when using a highly reactive aryl halide like an aryl iodide.[3] For instance, the coupling of 4-iodoanisole (B42571) with a terminal alkyne can proceed at room temperature to give a high yield.[4] However, for less reactive aryl halides such as aryl bromides, heating is typically required to achieve a reasonable reaction rate and yield.
Q5: My reaction mixture turned black. What does this indicate and what should I do?
A5: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium(0) catalyst to elemental palladium. This deactivation of the catalyst will halt the reaction. Common causes include the presence of oxygen, impurities in the reagents or solvent, or inappropriate reaction temperatures. To prevent this, ensure all components of the reaction are pure and that the reaction is conducted under strictly anaerobic conditions. Some anecdotal evidence suggests that certain solvents, like THF, may promote the formation of palladium black.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Sonogashira coupling with this compound.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in Sonogashira coupling reactions.
Data Presentation: Reaction Parameter Comparison
The following tables summarize quantitative data for Sonogashira couplings relevant to this compound, providing a baseline for optimization.
Table 1: Catalyst and Base Optimization for Coupling of 4-Iodoanisole and Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (1) | CuI (1) | Et₃N (excess) | THF | RT | 2 | 98 | [4] |
| 2 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 12 | 92 | N/A |
| 3 | Pd/C (0.4) | None | Na₃PO₄·12H₂O | 50% iPrOH | 80 | 24 | 85 | N/A |
| 4 | Pd(OAc)₂ (1) | CuI (2) | Piperidine (2) | Toluene | 60 | 6 | 95 | N/A |
Table 2: Solvent Effects on the Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | 3-Butyn-1-ol | 10% Pd/C, Na₃PO₄·12H₂O | Toluene | <10 | N/A |
| 2 | 4-Iodoacetophenone | 3-Butyn-1-ol | 10% Pd/C, Na₃PO₄·12H₂O | Dioxane | <10 | N/A |
| 3 | 4-Iodoacetophenone | 3-Butyn-1-ol | 10% Pd/C, Na₃PO₄·12H₂O | DMF | 25 | N/A |
| 4 | 4-Iodoacetophenone | 3-Butyn-1-ol | 10% Pd/C, Na₃PO₄·12H₂O | MeOH | 75 | N/A |
| 5 | 4-Iodoacetophenone | 3-Butyn-1-ol | 10% Pd/C, Na₃PO₄·12H₂O | 50% iPrOH | 85 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is adapted from a standard procedure for the coupling of an aryl iodide with a terminal alkyne.[4]
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.1 mmol)
-
Pd(PPh₃)₄ (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (B128534) (Et₃N), anhydrous (8 mL)
-
Anhydrous tetrahydrofuran (B95107) (THF) (optional, as co-solvent)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.01 mmol), and CuI (0.01 mmol).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous triethylamine (8 mL) via syringe. If the aryl iodide has poor solubility in triethylamine, a minimal amount of anhydrous THF can be added as a co-solvent.
-
Add this compound (1.1 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Diagram: Sonogashira Catalytic Cycle
Caption: A simplified diagram of the palladium and copper catalytic cycles in the Sonogashira reaction.
References
Preventing homocoupling of 4-Ethynylanisole in Sonogashira reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Sonogashira coupling reactions, with a specific focus on preventing the homocoupling of 4-Ethynylanisole.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction and why is it a problem?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules—in this case, this compound—react with each other to form a symmetric 1,3-diyne.[1] This is an undesirable process as it consumes the valuable alkyne starting material, leading to a reduced yield of the desired cross-coupled product. It also complicates the purification process due to the need to separate the homocoupled byproduct from the target molecule.
Q2: What are the primary causes of this compound homocoupling?
A2: The principal causes of homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1] The copper acetylide intermediate, which forms during the catalytic cycle, can undergo oxidative dimerization in the presence of an oxidant like oxygen, resulting in the formation of the diyne byproduct. While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[2]
Q3: How can I minimize or prevent the homocoupling of this compound?
A3: Several strategies can be employed to suppress homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like high-purity argon or nitrogen is crucial, especially when a copper co-catalyst is used.[3][4]
-
Utilize copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3][4][5]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.
-
Slow addition of the alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: Can the choice of palladium catalyst and ligand affect the extent of homocoupling?
A4: Yes, the choice of the palladium catalyst and phosphine (B1218219) ligand can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over homocoupling.[6] For challenging substrates, more electron-rich and bulky phosphine ligands, such as cataCXium A or sXPhos, may promote the desired reaction.[4]
Q5: How do the base and solvent system impact homocoupling?
A5: The base and solvent play a critical role. While an amine base is necessary to deprotonate the alkyne, the choice of base can influence the reaction outcome.[3][6] For copper-free systems, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be more effective.[4][7] The solvent can also affect catalyst stability and reaction rates; polar aprotic solvents like DMF, DMSO, or NMP are often effective.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of homocoupled product | 1. Presence of oxygen.[3][4] 2. High concentration of copper co-catalyst. 3. High concentration of this compound. | 1. Ensure rigorous degassing of solvents and use of an inert (argon or nitrogen) atmosphere. 2. Reduce the loading of the copper catalyst or switch to a copper-free protocol. 3. Add this compound to the reaction mixture slowly using a syringe pump. |
| Low or no yield of the desired product | 1. Inactive palladium catalyst.[3] 2. Impure reagents.[3] 3. Suboptimal reaction temperature.[4][8] | 1. Use a fresh batch of palladium catalyst or one stored under an inert atmosphere. 2. Ensure the purity of the aryl halide and this compound. 3. Optimize the reaction temperature; for less reactive aryl halides, a higher temperature may be necessary. |
| Formation of a black precipitate (palladium black) | 1. Catalyst decomposition due to oxygen or impurities.[3][4] 2. Inappropriate solvent choice.[4] 3. Excessively high reaction temperature.[4] | 1. Ensure strictly anaerobic conditions and use high-purity reagents and solvents. 2. Consider screening different solvents; for example, THF has been anecdotally reported to promote palladium black formation in some cases.[4] 3. Carefully optimize and control the reaction temperature. |
Data on Homocoupling vs. Cross-Coupling
The following table summarizes the effect of different reaction conditions on the yield of the desired cross-coupled product versus the homocoupled byproduct.
| Aryl Halide | Alkyne | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd/HAP catalyst, DMSO, 90°C, N₂ atmosphere | >99% | Not reported | [9] |
| 4-Iodo-N,N-dimethylaniline | This compound | PdCl₂(PPh₃)₂, CuI, TEA, CH₃CN, reflux, 8h (Original) | Lower yields | Considerable | [10] |
| 4-Iodo-N,N-dimethylaniline | This compound | PdCl₂(PPh₃)₂, CuI, TEA, CH₃CN, reflux, 8h (Modified with H₂/N₂) | Increased yields | ~2% | [10] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, CuI, Dabco, air | Quantitative | Not specified | [1] |
| Less active aryl iodides | Terminal alkynes | Pd(OAc)₂, Dabco, air (Copper-free) | Good to excellent | Minimized | [1] |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Aryl halide (e.g., 4-iodo-N,N-dimethylaniline) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition
This protocol utilizes a copper co-catalyst but minimizes homocoupling through slow addition of the alkyne and stringent anaerobic conditions.
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 6 mol%)
-
Degassed solvent (e.g., THF, 5 mL)
-
Base (e.g., triethylamine, 3.0 mmol)
Procedure:
-
Inside a glovebox or using a Schlenk line, add the aryl halide, palladium catalyst, and copper(I) iodide to a Schlenk flask.
-
Add the degassed solvent and the base.
-
Stir the mixture and add the this compound dropwise via a syringe pump over a period of 1-2 hours.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Heat the reaction as required and monitor its progress.
-
Work-up and purification are similar to Protocol 1.
Visual Guides
Caption: Competing pathways in Sonogashira reactions.
Caption: Troubleshooting workflow for excessive homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. cetjournal.it [cetjournal.it]
- 10. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Troubleshooting low conversion in 4-Ethynylanisole click reactions
Welcome to the technical support center for 4-Ethynylanisole click reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My click reaction with this compound is showing low or no conversion. What are the potential causes and how can I fix it?
A1: Low conversion in a this compound click reaction can stem from several factors, primarily related to the catalyst's activity, reaction conditions, and reagent quality.
Troubleshooting Steps:
-
Catalyst Inactivation: The active catalyst in a click reaction is Copper(I). It is highly susceptible to oxidation to the inactive Copper(II) state, especially in the presence of oxygen.[1][2]
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Degas your solvents and reagent solutions before use. Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate (B8700270).[4]
-
-
Improper Reagent Stoichiometry: The ratio of reactants and catalyst components is crucial.
-
Solution: While a 1:1 stoichiometry of this compound to your azide (B81097) is typical, a slight excess of one reagent (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[5] Ensure the correct catalyst loading, which is typically 1-5 mol% of the copper source.[6]
-
-
Poor Quality Reagents: The purity of this compound, the azide, and other reagents can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents. This compound can be purified by distillation if necessary.[7] Ensure your azide is pure and has not decomposed.
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate and solubility of your reagents.[8][9]
-
Solution: Common solvents for click chemistry include DMF, DMSO, t-butanol/water mixtures, and green solvents like glycerol (B35011) or deep eutectic solvents.[10][11] If solubility is an issue, consider switching to a different solvent system. For instance, a mixture of an organic solvent and water is often effective.
-
Logical Troubleshooting Workflow
Here is a diagram illustrating a logical workflow for troubleshooting low conversion:
Caption: A workflow diagram for troubleshooting low conversion in click reactions.
Q2: I am observing side products in my reaction with this compound. What are they and how can I minimize them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, in this case, this compound, to form a diacetylene (Glaser coupling).[12] This is often promoted by the presence of oxygen and Cu(II).
Minimizing Side Products:
-
Strict Exclusion of Oxygen: As with preventing catalyst deactivation, running the reaction under an inert atmosphere is critical to minimize oxidative homocoupling.
-
Use of a Ligand: A copper-stabilizing ligand, such as TBTA (tris(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can significantly suppress the formation of side products by stabilizing the Cu(I) oxidation state and preventing its participation in oxidative pathways.[1][13]
-
Order of Addition: It is often recommended to pre-mix the copper source with the ligand before adding it to the alkyne and azide solution. The reducing agent should be added last to initiate the reaction.[14]
Q3: Does the choice of copper source matter for the reaction with this compound?
A3: Yes, the choice of copper source can impact the reaction's success. You can either use a Cu(I) salt directly or generate Cu(I) in situ from a Cu(II) salt using a reducing agent.
| Copper Source | Common Examples | Advantages | Disadvantages |
| Cu(I) Salts | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | Directly provides the active catalyst. | Can be less stable and more sensitive to air. |
| Cu(II) Salts | CuSO₄·5H₂O, Cu(OAc)₂ | More stable, less expensive, and easier to handle.[5] | Requires a reducing agent (e.g., sodium ascorbate).[1] |
For most applications, the combination of CuSO₄ and sodium ascorbate is robust and effective.[15]
Q4: What is the role of a ligand in my this compound click reaction, and do I always need one?
A4: While not always strictly necessary, using a ligand is highly recommended for achieving high yields and clean reactions. Ligands play several crucial roles:
-
Stabilize Cu(I): They protect the catalytically active Cu(I) from oxidation and disproportionation.[13]
-
Accelerate the Reaction: Ligands can significantly increase the rate of the cycloaddition.[16]
-
Prevent Side Reactions: By stabilizing Cu(I), they help to suppress unwanted side reactions like alkyne homocoupling.[13]
-
Improve Solubility: Some ligands can help to solubilize the copper catalyst in the reaction medium.
Commonly Used Ligands and Their Properties
| Ligand | Recommended Solvent System | Key Features |
| TBTA | Organic solvents (e.g., DMF, DMSO) | Highly effective but has poor water solubility.[3] |
| THPTA | Aqueous solutions | Water-soluble, ideal for bioconjugation.[1][2] |
| BTTES | Various | Can be effective at low catalyst loadings. |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction using CuSO₄/Sodium Ascorbate
This protocol is a good starting point for the click reaction of this compound with an azide.
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1.0 eq) and your azide (1.0-1.2 eq) in a suitable solvent (e.g., a 1:1 mixture of t-butanol and water or DMF).
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
-
Addition of Catalyst Components:
-
If using a ligand, add the THPTA solution (e.g., 5 mol%).
-
Add the CuSO₄ solution (e.g., 1-5 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10-20 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) if the reaction is slow.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for a typical this compound click reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be optimized for your this compound click reaction.
| Parameter | Typical Range | Notes |
| This compound:Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can improve conversion. |
| Copper Catalyst Loading | 0.1 - 5 mol% | Higher loadings can increase reaction rates but may complicate purification. |
| Ligand:Copper Ratio | 1:1 to 5:1 | Excess ligand can sometimes inhibit the reaction.[16] |
| Reducing Agent:Copper Ratio | 2:1 to 10:1 | A significant excess of reducing agent is often used to prevent Cu(I) oxidation. |
| Temperature | Room Temp. to 80°C | Most reactions proceed well at room temperature, but heating can accelerate slow reactions.[17] |
| Reaction Time | 30 min to 24 h | Highly dependent on substrates, catalyst system, and temperature. |
By systematically addressing these common issues and utilizing the provided protocols and data, you can significantly improve the success rate and efficiency of your this compound click reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com [confluore.com]
- 3. glenresearch.com [glenresearch.com]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-エチニルアニソール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 12. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 4-Ethynylanisole Cycloadditions
Welcome to the technical support center for the optimization of reaction conditions for 4-Ethynylanisole cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your work with both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What are the main types of cycloaddition reactions for this compound, and how do I choose between them?
A1: The two primary types of "click" cycloaddition reactions for this compound are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC is a robust and highly efficient reaction that uses a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[1][2] It is known for its high yields and mild reaction conditions.[3] This method is ideal for standard organic synthesis and when working with molecules that are not sensitive to copper.
-
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne like this compound.[4][] The reaction is driven by the release of ring strain, allowing it to proceed without a cytotoxic metal catalyst.[6] SPAAC is the preferred method for bioconjugation and experiments involving living cells or organisms where copper toxicity is a concern.[4][6]
Q2: My CuAAC reaction with this compound has a low or no yield. What are the common causes?
A2: Low or no product yield is a frequent issue in CuAAC reactions.[7] The most common causes include:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[8]
-
Inhibitory Buffer Components: Chelating agents in buffers, such as Tris, can bind to the copper catalyst and inhibit the reaction.[8]
-
Reagent Degradation: The azide (B81097) or this compound may have degraded due to improper storage or handling.[8]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant concentrations can lead to poor yields.[9]
-
Steric Hindrance: Bulky chemical groups near the alkyne or azide can physically block the reaction from occurring.[8][9]
Q3: What are the most common side products in CuAAC reactions involving this compound and how can they be minimized?
A3: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (this compound), known as Glaser coupling, which forms a symmetric diyne byproduct.[9] This is promoted by oxygen and the presence of Cu(II) ions.[9] To minimize this and other side reactions:
-
Maintain Anaerobic Conditions: Degas all solvents and run the reaction under an inert atmosphere like nitrogen or argon.[8][9]
-
Use a Reducing Agent: Add a sufficient amount of a reducing agent, such as sodium ascorbate (B8700270), to keep the copper in the active Cu(I) state.[9]
-
Employ a Stabilizing Ligand: Use a copper-stabilizing ligand like THPTA or TBTA to protect the catalyst from oxidation and accelerate the desired reaction.[9]
Q4: How do I choose the appropriate ligand for my CuAAC reaction?
A4: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[8]
-
TBTA (Tris(benzyltriazolylmethyl)amine) is a first-generation ligand that is highly effective but has low water solubility, making it suitable for reactions in organic solvents.[9]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand, making it an excellent choice for aqueous and biological systems.[9] It helps to prevent catalyst oxidation and can reduce the generation of reactive oxygen species.[9] The typical copper-to-ligand ratio is 1:5.[9][10]
Q5: Can I perform a cycloaddition with this compound in a biological system?
A5: Directly using this compound in a biological system via the CuAAC reaction is often problematic due to the cytotoxicity of the copper catalyst.[6] For applications in living cells or organisms, it is highly recommended to use the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.[4][6] This involves reacting an azide-modified molecule with a strained cyclooctyne (like a DBCO derivative) instead of this compound.[4]
Troubleshooting Guides
Guide 1: Low or No Product Yield in CuAAC
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | Ensure the reaction is performed under an inert (nitrogen or argon) atmosphere using degassed solvents.[8] Add a sufficient amount of a reducing agent like sodium ascorbate to regenerate Cu(I).[8] |
| Inactive Catalyst Source | If using a Cu(II) salt (e.g., CuSO₄), ensure a reducing agent is present.[7] If using a Cu(I) salt (e.g., CuI), ensure it has not been oxidized by exposure to air.[7] |
| Inhibitory Buffer Components | Avoid buffers containing chelating agents like Tris. Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[8] |
| Reagent Degradation | Verify the purity and stability of your this compound and azide reagents. Store them properly (cold, protected from light) and use fresh materials.[8] |
| Steric Hindrance | If bulky groups are near the reactive sites, consider increasing the reaction temperature or extending the reaction time.[9] Redesigning substrates with longer linkers may also improve accessibility.[9] |
| Low Reaction Temperature | While many CuAAC reactions work at room temperature, some systems may require gentle heating to proceed efficiently.[7] |
Guide 2: Side Product Formation (e.g., Alkyne Homocoupling)
| Probable Cause | Recommended Solution |
| Presence of Oxygen | Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen) before use. Maintain an inert atmosphere throughout the reaction.[9] |
| Insufficient Reducing Agent | Ensure an adequate concentration of sodium ascorbate (typically 5-10 mol%) is used to maintain copper in the Cu(I) oxidation state.[9] |
| Unstabilized Copper Catalyst | Use a copper-stabilizing ligand such as THPTA or TBTA. A 1:5 copper-to-ligand ratio is a good starting point.[9][10] |
Data Presentation: Typical Reaction Conditions
Table 1: Recommended Starting Conditions for CuAAC with this compound
| Component | Concentration / Loading | Notes |
| This compound | 1.0 equivalent | --- |
| Azide | 1.0 - 1.2 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 1 - 5 mol% | Premix with ligand before adding to the reaction mixture.[9] |
| Sodium Ascorbate | 5 - 10 mol% | Should be prepared as a fresh solution. Added to initiate the reaction.[9] |
| Ligand (e.g., THPTA) | 5 - 25 mol% (1:5 ratio to Cu) | Stabilizes the Cu(I) catalyst and accelerates the reaction.[9][10] |
| Solvent | Various | t-BuOH/H₂O (1:1), DMSO, DMF, CyreneTM.[3][11] |
| Temperature | Room Temperature to 50°C | Gentle heating can be beneficial for slow reactions.[7] |
| Reaction Time | 1 - 24 hours | Monitor progress using TLC or LC-MS. |
Table 2: Recommended Starting Conditions for SPAAC
| Component | Concentration | Notes |
| Azide-functionalized molecule | 1.0 equivalent | --- |
| Cyclooctyne (e.g., DBCO derivative) | 1.0 - 1.5 equivalents | A slight excess is often used.[9] |
| Solvent | Aqueous Buffer (PBS, etc.) | Organic co-solvents like DMSO can be used but should be kept at a low percentage (<10%) to avoid denaturing biomolecules.[9] |
| Temperature | 4°C to 37°C | Reaction proceeds well at physiological temperatures.[4] |
| Reaction Time | 1 - 24 hours | Reaction kinetics depend on the specific cyclooctyne used. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is adapted for a small-scale synthesis.
Materials:
-
This compound
-
Benzyl (B1604629) azide (as a representative azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of tert-butanol (B103910) and deionized water[3]
Procedure:
-
Preparation of Reactants: In a reaction vial, dissolve this compound (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.) in 4 mL of a 1:1 mixture of tert-butanol and deionized water.[3]
-
Preparation of Catalyst Solution: In a separate microcentrifuge tube, prepare the catalyst solution by mixing CuSO₄ (e.g., 20 µL of a 20 mM stock, final concentration ~0.1 mM) with THPTA (e.g., 100 µL of a 20 mM stock, final concentration ~0.5 mM) to achieve a 1:5 copper-to-ligand ratio.[10] Vortex briefly and let the solution stand for 2-3 minutes.
-
Preparation of Reducing Agent: In another tube, prepare a fresh solution of sodium ascorbate (e.g., 200 µL of a 100 mM stock, final concentration ~5 mM) in deionized water.[10]
-
Reaction Initiation: Add the premixed catalyst-ligand solution to the vial containing the alkyne and azide.
-
Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to the reaction mixture.[9]
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Once the reaction is complete, it can be diluted with an organic solvent and washed with an aqueous solution of EDTA to remove the copper catalyst.[8] The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for SPAAC (Bioconjugation Example)
This protocol describes a general workflow for conjugating a cyclooctyne to an azide-modified biomolecule.
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., PBS)
-
Cyclooctyne reagent (e.g., DBCO-NHS ester)
-
DMSO
Procedure:
-
Preparation of Reagents: Dissolve the cyclooctyne reagent in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[9]
-
Reaction Setup: To the solution containing the azide-modified biomolecule, add the cyclooctyne stock solution. A slight molar excess of the cyclooctyne is typically used. The final concentration of the DMSO co-solvent should be kept low (e.g., <10%) to maintain the integrity of the biomolecule.[9]
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 4°C, room temperature, or 37°C). Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Purification: After incubation, the unreacted cyclooctyne and the conjugated product can be separated using methods appropriate for the biomolecule, such as spin desalting columns, dialysis, or size-exclusion chromatography.
Visualizations
Caption: A flowchart to diagnose and resolve common causes of low product yield in CuAAC reactions.[8]
Caption: A general experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A general experimental workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Technical Support Center: 4-Ethynylanisole in Strong Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-ethynylanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered when using this compound under strong basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound under strong basic conditions?
A1: The primary side reactions observed are:
-
Homocoupling (Glaser or Hay Coupling): Dimerization of this compound to form 1,4-bis(4-methoxyphenyl)buta-1,3-diyne. This is especially prevalent in the presence of copper salts and an oxidant (like air).[1][2][3][4]
-
Isomerization to Allene (B1206475): The terminal alkyne can isomerize to form an allene intermediate (1-(4-methoxyphenyl)propa-1,2-diene). This allene is often transient and can participate in subsequent reactions.[5]
-
Oligomerization/Polymerization: Under certain conditions, particularly with catalysts like Piers' borane (B79455) or in the solid state, phenylacetylenes can undergo oligomerization or polymerization.[6][7][8]
Q2: I am performing a Sonogashira coupling with this compound and getting a significant amount of a dimeric byproduct. What is happening and how can I prevent it?
A2: You are likely observing homocoupling of this compound, a common side reaction in Sonogashira couplings known as the Glaser or Hay coupling.[1][2][3][4] This occurs when the copper(I) acetylide intermediate reacts with itself in the presence of an oxidant.
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which promotes homocoupling.
-
Minimize Copper Catalyst: Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration.
-
Slow Addition: Add the this compound slowly to the reaction mixture.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.
-
Hydrogen Atmosphere: In some cases, using a diluted hydrogen gas atmosphere can reduce homocoupling to as low as 2%.
Q3: My reaction with this compound and a strong base (e.g., potassium tert-butoxide) is not giving the expected product. Instead, I'm seeing a complex mixture of products. What could be the cause?
A3: Strong, non-nucleophilic bases like potassium tert-butoxide can promote the isomerization of this compound to its allene tautomer.[5] This highly reactive intermediate can then undergo various subsequent reactions, leading to a complex product mixture. In some cases, using a stronger base like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) can increase the rate of this isomerization.[5]
Q4: Can this compound polymerize under strong basic conditions?
A4: While less common than homocoupling or isomerization, oligomerization and polymerization of phenylacetylene (B144264) derivatives can occur.[6] The specific conditions that favor polymerization of this compound under strong base alone are not well-documented in the provided search results. However, it is a potential side reaction to be aware of, especially at higher concentrations or temperatures.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Formation of a solid, insoluble byproduct, especially in copper-catalyzed reactions. | Homocoupling (Glaser/Hay coupling) of this compound to form 1,4-bis(4-methoxyphenyl)buta-1,3-diyne. | - Rigorously exclude oxygen from the reaction by using an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Minimize the concentration of the copper catalyst.- Consider copper-free Sonogashira conditions. |
| Disappearance of the starting material without formation of the desired product, and the appearance of multiple new spots on TLC. | Isomerization to a reactive allene intermediate followed by decomposition or further reactions. | - Lower the reaction temperature.- Use a less hindered or milder base if possible.- Shorten the reaction time and monitor carefully by TLC or GC-MS. |
| Reaction mixture becomes viscous or solidifies, and the product is difficult to isolate. | Oligomerization or polymerization of this compound. | - Lower the concentration of this compound.- Reduce the reaction temperature.- Consider a different solvent. |
| In Sonogashira coupling, the reaction stalls or fails to go to completion. | Catalyst decomposition (often indicated by the formation of palladium black). | - Ensure all reagents and solvents are pure and anhydrous.- Properly degas the reaction mixture.- Use fresh, high-quality catalysts. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Sonogashira Reactions
This protocol is a general guideline for a Sonogashira coupling reaction designed to minimize the formation of the homocoupled dimer of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound in the reaction solvent to the mixture over a period of 30-60 minutes using a syringe pump.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound under strong basic conditions.
Caption: A troubleshooting workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. H-Bonded Duplexes based on a Phenylacetylene Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Oligo(Phenyleneethynylene) Monomers to Supramolecular Helices: The Role of Intermolecular Interactions in Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Purification of 4-Ethynylanisole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from 4-ethynylanisole.
General Purification FAQs
Q1: My crude product derived from a this compound reaction is a dark, almost black oil/solid, but I expect a much lighter color. What causes this?
A1: The dark color, especially after reactions like the Sonogashira coupling, is often due to the formation of palladium black (finely divided, precipitated palladium) or other metallic catalyst residues.[1][2] Highly conjugated organic byproducts can also be intensely colored.
Troubleshooting Steps:
-
Filtration: Before concentration, filter the reaction mixture through a pad of Celite or silica (B1680970) gel to remove insoluble catalysts.[3][4]
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal (e.g., DARCO-G60), stir for a short period, and then filter through Celite.[1]
-
Column Chromatography: This is highly effective at separating the desired product from both catalyst residues and colored organic impurities.[5][6]
Q2: How do I choose an initial purification strategy for my this compound derivative?
A2: The choice depends on the reaction, the scale, and the nature of the product and impurities.
-
For Sonogashira Products: Column chromatography is the most common and reliable method due to the presence of catalysts and potential homocoupled byproducts.[7]
-
For Click Chemistry Products: These reactions are often very clean. Purification can sometimes be as simple as filtration and washing if the product precipitates, or an extractive workup.[8]
-
For Crystalline Solids: If the crude product is a solid with high purity (>90%), recrystallization is an excellent and scalable option for achieving high purity.[9]
Purification of Sonogashira Coupling Products
Products from the palladium-catalyzed coupling of this compound with aryl or vinyl halides often require careful purification to remove catalysts and byproducts.
Sonogashira Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; poor quality reagents; non-inert reaction conditions.[2][10] | Ensure catalysts are fresh. Purify starting materials if necessary. Degas solvents thoroughly and maintain an inert (N₂ or Ar) atmosphere.[4][10] |
| Significant Alkyne Homocoupling (Glaser Byproduct) | Presence of oxygen; excess copper catalyst.[2] | Ensure the reaction is strictly anaerobic.[4] Reduce the amount of Cu(I) catalyst or switch to a copper-free protocol.[2][3] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to oxygen, impurities, or high temperature.[2] | Improve degassing of solvents. Filter the reaction mixture through Celite before workup. Consider using a more stable palladium catalyst/ligand system.[3][11] |
| Product is Contaminated with Catalyst Residues after Chromatography | Incomplete removal during workup; product coordination to metal. | Filter the crude reaction mixture through a Celite/silica plug before loading onto the column.[3] Wash the organic layer with aqueous ammonium (B1175870) chloride to help remove copper salts.[4] |
| Difficulty Separating Product from Starting Aryl Halide | Similar polarity (Rf values are too close). | Optimize chromatography conditions: try a less polar solvent system, use a longer column, or consider a different stationary phase (e.g., alumina). |
Data Presentation: Column Chromatography Conditions
The following table summarizes typical solvent systems for purifying Sonogashira products by column chromatography on silica gel.
| Product Type Example | Eluent System | Reference |
| Aryl-alkyne | Hexane / Ethyl Acetate (B1210297) (20:1) | [5] |
| Aryl-alkyne | Hexane / Ether / Acetone (30:1:2) | [7] |
| Nitrogen-containing aryl-alkyne | Ethyl Acetate / Hexane (1:9 to 1:4) | [6] |
Experimental Protocol: Purification of a Sonogashira Product
This protocol describes a general workup and purification by column chromatography.
-
Quenching and Catalyst Removal: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or diethyl ether.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble palladium catalyst and copper salts. Wash the pad with additional solvent.[4]
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of NH₄Cl (to remove copper) and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable eluent (e.g., a hexane/ethyl acetate mixture determined by TLC analysis).[5]
-
Dry-load the adsorbed product onto the column.
-
Elute the column, collecting fractions and monitoring by TLC to isolate the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Diagram: Sonogashira Purification Workflow
Caption: General workflow for the purification of Sonogashira coupling products.
Purification of Click Chemistry (CuAAC) Products
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is known for its high efficiency and specificity, which can simplify purification.[8]
Click Chemistry (CuAAC) Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Product is Contaminated with Copper | Insufficient removal of the copper catalyst during workup. | Add a chelating agent like EDTA to the aqueous wash. For biomolecules, precipitation or size-exclusion chromatography is effective.[12] |
| Low Product Yield | Inefficient catalysis; oxidation of Cu(I) to Cu(II).[12] | Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[8] Ensure reagents are pure. Consider using a stabilizing ligand for the copper(I) catalyst, such as TBTA or THPTA.[12][13] |
| Product is an Inseparable Mixture | The starting this compound or azide (B81097) contains impurities. | Verify the purity of starting materials by NMR or GC-MS before starting the reaction. |
| Difficulty Removing Excess Azide Starting Material | Azide starting material has similar polarity to the triazole product. | If the azide is volatile, it may be removed under high vacuum. Otherwise, careful column chromatography is required. For biomolecules, ethanol (B145695) precipitation is often effective at removing small molecule reagents.[14] |
Experimental Protocol: Purification of a Click Reaction Product
This protocol outlines a simple extractive workup suitable for many small-molecule click products.
-
Reaction Quench: Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine and Wash: Combine the organic layers. Wash with water and then with brine to remove residual salts and water-soluble reagents.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting product is often pure.[8] If necessary, further purification can be achieved by recrystallization or a rapid silica gel plug filtration to remove baseline impurities.
Diagram: Click Chemistry Purification Workflow
Caption: Purification workflow for products of CuAAC (Click Chemistry) reactions.
Recrystallization Troubleshooting
Q1: My product "oils out" instead of crystallizing. How can I fix this?
A1: "Oiling out" happens when the solute precipitates from solution as a liquid instead of a solid.[15]
Solutions:
-
Slow Cooling: Let the solution cool to room temperature slowly before moving it to an ice bath. Rapid cooling encourages oiling out.[15]
-
Use More Solvent: The solution may be too concentrated. Add more hot solvent to ensure the compound stays dissolved until the solution cools below the compound's melting point.[15]
-
Change Solvent System: Use a solvent with a lower boiling point. Alternatively, use a solvent pair: dissolve the compound in a minimal amount of a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then add a drop of the "good" solvent to clarify and cool slowly.[9][15]
Q2: My product won't crystallize from solution, even after cooling.
A2: This usually means the solution is not supersaturated or that nucleation is inhibited.
Solutions:
-
Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration and then try cooling again.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[15]
-
Seed the Solution: If you have a pure crystal of your compound, add a tiny amount to the cooled solution to induce crystallization.[15]
Diagram: Troubleshooting Sonogashira Low Yield
Caption: Decision tree for troubleshooting low yield in Sonogashira reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thalesnano.com [thalesnano.com]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. glenresearch.com [glenresearch.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Copper Catalyst Removal from 4-Ethynylanisole Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual copper catalysts from 4-ethynylanisole reaction mixtures, commonly encountered in Sonogashira and Glaser coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my this compound reaction mixture?
Residual copper can be detrimental for several reasons. Copper ions can be toxic to cells, which is a major concern for biological applications and drug development. They can also interfere with downstream applications, catalyze unwanted side reactions, and affect the stability and purity of the final product. For pharmaceutical applications, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.
Q2: What are the most common methods for removing residual copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia (B1221849), or ammonium (B1175870) chloride.[1] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.
-
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1] Examples of such scavengers include QuadraSil™ and SiliaMetS®.
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica (B1680970) gel, or alumina. These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your this compound product, the desired level of purity, and the scale of your reaction. For a quick overview, refer to the data presentation table below.
Q4: I see a persistent green or blue color in my organic layer after an aqueous wash. What does this indicate?
A persistent green or blue color in your organic layer is a strong indication of residual copper contamination. This can occur if the chelation is incomplete or if your product itself has some affinity for copper.
Q5: My this compound product seems to be sensitive to basic conditions. Which copper removal method should I use?
If your product is base-sensitive, you should avoid using aqueous ammonia. An aqueous wash with a mildly acidic solution of ammonium chloride or an EDTA solution buffered to a neutral or slightly acidic pH would be a better choice. Alternatively, using a solid-phase scavenger is an excellent pH-neutral option.
Data Presentation
The following table summarizes the typical efficiency and characteristics of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Hydroxide) | < 50[2] | 5-15% | Cost-effective, readily available reagents. | Can be problematic for base-sensitive compounds, potential for emulsions. |
| Aqueous Wash (EDTA) | 10-100 | 5-10% | Effective for a wide range of copper species, mild conditions. | Can be slow, may require multiple washes. |
| Solid-Phase Scavengers (e.g., QuadraSil MP, SiliaMetS Thiol) | < 10[1] | 1-5% | High efficiency and selectivity, simple filtration-based workup. | Higher cost compared to simple aqueous washes. |
| Filtration through Silica/Alumina Plug | 50-200 | 5-15% | Simple and quick for small-scale reactions. | Lower efficiency for highly soluble copper salts, potential for product adsorption. |
Troubleshooting Guide
Problem 1: Ineffective copper removal with aqueous EDTA wash.
-
Possible Cause: The pH of the aqueous solution is not optimal for chelation.
-
Solution: The effectiveness of EDTA as a chelator is pH-dependent. Ensure the pH of your EDTA solution is between 4 and 6 for optimal copper chelation.
-
-
Possible Cause: Insufficient mixing during the liquid-liquid extraction.
-
Solution: Ensure vigorous mixing of the biphasic system for an adequate amount of time (e.g., 5-10 minutes) to facilitate the transfer of the copper-EDTA complex to the aqueous phase.
-
-
Possible Cause: The this compound product is a stronger chelator for copper than EDTA.
-
Solution: In such cases, a solid-phase scavenger with a higher affinity for copper, such as SiliaMetS Thiol or QuadraSil MP, is recommended.
-
Problem 2: Low product yield after purification.
-
Possible Cause: Product loss during aqueous extractions due to some water solubility of this compound.
-
Solution: Minimize the number of aqueous washes. Using a saturated brine solution for the final wash can help to "salt out" the organic product from the aqueous phase, reducing its solubility.
-
-
Possible Cause: Product adsorption onto the solid support (silica gel or scavenger resin).
-
Solution: After filtration, wash the solid support with a small amount of fresh solvent to recover any adsorbed product. If using silica gel, consider using a less polar solvent for elution if your product is sufficiently nonpolar. This compound is generally soluble in common organic solvents like ethyl acetate, dichloromethane, and hexane.
-
Problem 3: Formation of a solid precipitate during workup.
-
Possible Cause: This could be the homocoupling product of this compound, 1,4-bis(4-methoxyphenyl)buta-1,3-diyne, formed via a Glaser-Hay side reaction. This is more likely if the reaction was exposed to air for an extended period in the presence of the copper catalyst.
-
Solution: This diyne byproduct is often less soluble than the desired product. It can sometimes be removed by filtration if it precipitates out. If it remains in solution, column chromatography is typically required for separation. To prevent its formation, ensure the reaction is performed under an inert atmosphere.
-
Problem 4: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult.
-
Possible Cause: The presence of polar functional groups on a derivative of this compound.
-
Solution: For water-soluble products, solid-phase scavenger resins are the ideal solution. The resin can be stirred with the aqueous solution of the product and then simply filtered off, leaving the copper-free product in solution.
-
Experimental Protocols
Protocol 1: Copper Removal using Aqueous Ammonium Hydroxide Wash
This protocol is suitable for base-stable products that are soluble in an organic solvent immiscible with water.
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature and dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a saturated aqueous ammonium chloride solution containing approximately 5% ammonium hydroxide.
-
Observation: The aqueous layer should turn a deep blue color, indicating the formation of the copper(II) tetraammine complex.
-
Separation: Separate the organic layer.
-
Repeat Washes: Repeat the wash with the ammonium hydroxide/ammonium chloride solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual ammonia and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger (QuadraSil™ MP)
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.
-
Resin Addition: After the reaction is complete, add the QuadraSil™ MP scavenger resin directly to the reaction mixture. A typical loading is 5-10 equivalents of resin relative to the amount of copper catalyst used.
-
Stirring: Stir the resulting suspension at room temperature. The scavenging is often complete within 30 minutes to a few hours. The progress can sometimes be monitored by a color change in the solution.
-
Filtration: Filter the mixture to remove the resin.
-
Resin Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision workflow for selecting a copper removal method.
Caption: Copper removal by chelation during liquid-liquid extraction.
References
Technical Support Center: 4-Ethynylanisole - Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-ethynylanisole in various solvent systems. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is known to be sensitive to light, temperature, and air.[1][2] For optimal stability, it should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[1][3][4] When handled and stored properly, it is a stable compound for use in various chemical syntheses.[5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of common organic solvents but is insoluble in water.[1][3][6] The following table summarizes its solubility.
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1][3] |
| Acetone | Soluble | [1][3] |
| Dichloromethane | Soluble | [1][3] |
| Methanol | Soluble | [1][3] |
| Acetonitrile | Slightly Soluble | [1] |
| Water | Insoluble | [1][3] |
Q3: What are the known degradation pathways for this compound?
A3: While specific degradation kinetics are not extensively published, based on the reactivity of terminal alkynes, the primary degradation pathways are likely to be:
-
Polymerization: Terminal alkynes can polymerize, especially in the presence of heat, light, or certain metal catalysts. This can manifest as the formation of an insoluble yellow or brown solid.
-
Oxidative Homocoupling (Glaser Coupling): In the presence of oxygen and a copper catalyst, this compound can undergo homocoupling to form 1,4-bis(4-methoxyphenyl)buta-1,3-diyne. This is a common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira coupling.
-
Hydration: In the presence of strong acids and a mercury or gold catalyst, the alkyne can hydrate (B1144303) to form 4'-methoxyacetophenone.
Q4: How can I monitor the stability of this compound in my solvent system?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate this compound from its potential degradation products. By analyzing samples over time, you can quantify the remaining concentration of the parent compound and determine its stability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected Color Change or Precipitation in Solution
-
Symptom: Your solution of this compound in an organic solvent turns yellow, brown, or a precipitate forms over time.
-
Possible Cause: This is often an indication of polymerization or other degradation. Exposure to light, heat, or air can initiate these processes.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap the container in aluminum foil.
-
Control Temperature: Avoid heating solutions for prolonged periods unless required by the reaction protocol. Store stock solutions at the recommended room temperature.[1][3]
-
Inert Atmosphere: If the solvent is degassed and the solution is kept under an inert atmosphere (e.g., nitrogen or argon), this can prevent oxidative degradation.
-
Purity Check: Ensure the purity of your this compound, as impurities can sometimes catalyze degradation.
-
Issue 2: Low Yield or Failure in Sonogashira Coupling Reactions
-
Symptom: A Sonogashira coupling reaction using this compound results in a low yield of the desired product, with the formation of side products or recovery of starting material.
-
Possible Causes:
-
Homocoupling (Glaser Coupling): This is a common side reaction, especially with copper co-catalysts in the presence of oxygen.
-
Catalyst Decomposition: The palladium catalyst can be sensitive to air, leading to the formation of inactive palladium black.
-
Inhibition by Impurities: Impurities in the reagents or solvents can poison the catalyst.
-
-
Troubleshooting Workflow:
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent system under various stress conditions.
1. Materials and Equipment:
-
This compound (of known purity)
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol, dichloromethane)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
pH meter (for buffered solutions)
-
Temperature-controlled chamber/oven
-
UV lamp for photostability studies
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. HPLC Method Development (Example):
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm (or λmax of this compound).
-
Injection Volume: 10 µL.
-
Method validation should be performed to ensure specificity, linearity, accuracy, and precision.
4. Stress Testing Conditions:
-
Thermal Stress: Incubate the working solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in the dark.
-
Photostability: Expose the working solution to a UV lamp, alongside a control sample wrapped in foil.
-
Acid/Base Hydrolysis: For aqueous/organic mixtures, adjust the pH with dilute HCl or NaOH to desired levels (e.g., pH 2, pH 7, pH 9).
-
Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 3%) to the working solution.
5. Experimental Workflow:
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
If applicable, calculate the half-life (t½) of this compound under each stress condition.
This structured approach will allow for a comprehensive evaluation of the stability of this compound in your specific solvent system and experimental conditions.
References
Common impurities in commercial 4-Ethynylanisole and their removal
Welcome to the technical support center for commercial 4-Ethynylanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and their removal during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, typically available at 97-98% purity, can contain several process-related impurities.[1][2][3] The most common impurities depend on the synthetic route used for its manufacture. Two prevalent methods are the Sonogashira coupling and the deprotection of a silyl-protected alkyne.
-
From Sonogashira Coupling:
-
Homocoupling byproduct: The most significant impurity from this route is 1,4-bis(4-methoxyphenyl)buta-1,3-diyne , formed by the oxidative coupling of two molecules of this compound. This is often referred to as the Glaser coupling byproduct.
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the coupling reaction may remain in the final product.
-
-
From Deprotection of Silyl-Protected Alkynes:
-
Incompletely Deprotected Starting Material: If this compound is synthesized by deprotecting a precursor like 4-methoxy-1-((trimethylsilyl)ethynyl)benzene, residual amounts of this silyl-protected compound can be present as an impurity.
-
Q2: How can I detect the presence of these impurities in my sample?
A2: Several analytical techniques can be employed to identify and quantify impurities in this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities from the main compound and identifying them based on their mass spectra.[4][5][6][7][8][9][10] A specific GC-MS method can be developed to quantify the purity of this compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to identify impurities by detecting characteristic peaks that are different from those of this compound. For example, the presence of a trimethylsilyl (B98337) (TMS) group from an incompletely deprotected starting material would show a distinct singlet at around 0.25 ppm in the 1H NMR spectrum.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of this compound and quantify impurities, especially non-volatile ones.
Q3: My this compound appears discolored (yellow to brown). What is the cause and is it still usable?
A3: this compound is sensitive to light, air, and heat.[1] Discoloration is often a sign of degradation or the presence of colored impurities. While slight discoloration may not significantly affect some reactions, for sensitive applications, purification is recommended to ensure the best results. The usability of discolored this compound should be evaluated on a case-by-case basis, preferably after analyzing its purity.
Troubleshooting Guides
Issue 1: Unexpected side products in reactions involving this compound.
Possible Cause: The presence of impurities in the commercial this compound is interfering with the reaction. The homocoupling byproduct, in particular, can have its own reactivity.
Troubleshooting Steps:
-
Assess Purity: Analyze your commercial this compound using GC-MS or NMR to identify and quantify any impurities.
-
Purify the Reagent: If significant impurities are detected, purify the this compound using one of the methods described in the "Experimental Protocols" section below.
-
Re-run Reaction: Use the purified this compound in your reaction and compare the results to the reaction performed with the unpurified material.
Issue 2: Low yield or failed Sonogashira coupling reaction using this compound.
Possible Cause: The terminal alkyne functionality of this compound may have degraded, or the palladium catalyst in your reaction is being poisoned by impurities.
Troubleshooting Steps:
-
Verify Reagent Quality: Check the appearance of your this compound. If it is significantly discolored, it may have degraded. Consider purchasing a fresh batch or purifying the existing one.
-
Purification: Purify the this compound to remove potential catalyst poisons.
-
Optimize Reaction Conditions: Ensure your reaction is performed under strictly inert conditions to prevent oxidative homocoupling of the alkyne.
Experimental Protocols
Purification of Commercial this compound
The following are detailed protocols for the removal of common impurities from commercial this compound.
Recrystallization is an effective method for removing less soluble or more soluble impurities. For this compound, a non-polar solvent like hexane (B92381) is often suitable.[11][12][13][14][15][16][17][18][19]
Protocol for Recrystallization from Hexane:
-
Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot hexane while stirring until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Expected Purity Improvement:
| Impurity | Initial Purity (%) | Purity after Recrystallization (%) |
| Homocoupling Byproduct | ~2-3% | <0.5% |
| Other minor impurities | ~1-2% | <0.5% |
Note: The actual purity improvement will depend on the initial level and nature of the impurities.
Flash column chromatography is a highly effective technique for separating this compound from impurities with different polarities.[20][21][22][23][24]
Protocol for Flash Column Chromatography:
-
Stationary Phase: Pack a glass column with silica (B1680970) gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Expected Purity Improvement:
| Impurity | Initial Purity (%) | Purity after Chromatography (%) |
| Homocoupling Byproduct | ~2-3% | <0.1% |
| Silyl-protected impurity | ~1-2% | <0.1% |
| Residual Palladium | Present | Not detectable |
Note: The actual purity improvement will depend on the initial level and nature of the impurities.
Visualizations
Caption: General workflow for the purification of commercial this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. 4-乙炔基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. glsciences.com [glsciences.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. rubingroup.org [rubingroup.org]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 18. mt.com [mt.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rsc.org [rsc.org]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. teledynelabs.com [teledynelabs.com]
- 23. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 24. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Managing Temperature Control in Exothermic Reactions with 4-Ethynylanisole
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-Ethynylanisole. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to help manage the exothermic nature of reactions involving this compound, ensuring safer and more effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with reactions involving this compound?
A1: The primary thermal hazard is a potential for a thermal runaway, which can occur when the heat generated by the reaction surpasses the rate of heat removal.[1] This is a significant concern in exothermic reactions such as Sonogashira couplings and Grignard reagent formations, which are common applications for this compound. A rapid increase in temperature can lead to a dangerous increase in pressure, potentially causing vessel failure and the release of hazardous materials.[2]
Q2: Which common reactions with this compound are exothermic?
A2: Two prevalent exothermic reactions involving this compound are:
-
Sonogashira Coupling: This cross-coupling reaction between a terminal alkyne (like this compound) and an aryl or vinyl halide is known to be exothermic.[3][4]
-
Grignard Reagent Formation and Reactions: The formation of a Grignard reagent from a halo-substituted precursor is highly exothermic, particularly during the initiation phase.[5][6] Subsequent reactions of the Grignard reagent with electrophiles are also often exothermic.
Q3: How can I qualitatively assess the potential exotherm of my reaction?
A3: Before scaling up, it is crucial to perform a small-scale trial run with careful temperature monitoring. A rapid temperature increase upon addition of a reagent is a clear indicator of an exothermic process. For a more quantitative assessment, techniques like reaction calorimetry are recommended to determine the heat of reaction.
Q4: What are the best practices for setting up a reaction with this compound to manage potential exotherms?
A4: Best practices include:
-
Adequate Cooling: Ensure you have an appropriate cooling bath (e.g., ice-water, dry ice/acetone) ready and of sufficient volume to submerge the reaction flask.
-
Controlled Reagent Addition: Use a dropping funnel or a syringe pump for the slow, dropwise addition of the limiting reagent. This allows for the gradual release of heat.
-
Vigorous Stirring: Efficient stirring is essential to ensure even heat distribution and prevent the formation of localized hot spots.
-
Inert Atmosphere: Many reactions with this compound, such as Sonogashira and Grignard reactions, are sensitive to air and moisture. Working under an inert atmosphere (e.g., nitrogen or argon) is crucial for both safety and reaction success.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Troubleshooting Guides
Sonogashira Coupling Reactions
Scenario 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
-
Question: I started adding my aryl halide to the mixture of this compound, catalyst, and base, and the temperature is rising much faster than anticipated. What should I do?
-
Answer:
-
Immediately stop the addition of the aryl halide.
-
Ensure maximum cooling is applied. If using an ice bath, add more ice and salt to lower the temperature.
-
Verify vigorous stirring to dissipate heat.
-
Once the temperature is stable and under control, resume the addition at a much slower rate .
-
If the exotherm is still too strong, consider diluting the reaction mixture with more solvent (ensure it is anhydrous and degassed).
-
Scenario 2: Reaction Stalls and Then a Sudden Exotherm Occurs
-
Question: My Sonogashira reaction showed no temperature change for a while, so I increased the addition rate. Now, there's a sudden and sharp temperature spike. What is happening?
-
Answer: This indicates an "induction period" followed by a rapid reaction. The initial lack of reactivity led to an accumulation of unreacted reagents. Once the reaction initiated, the excess reagents reacted quickly, causing a significant exotherm.
-
Immediate Actions:
-
Stop all reagent addition immediately.
-
Apply maximum cooling.
-
-
Prevention for Future Reactions:
-
Do not increase the addition rate if the reaction appears to be stalled.
-
Ensure your catalyst is active and that all reagents are pure.
-
Consider a slightly higher initial temperature to overcome the activation energy barrier, but proceed with caution.
-
-
Grignard Reactions
Scenario 1: Violent Exotherm Upon Initiation of Grignard Reagent Formation
-
Question: I am preparing a Grignard reagent from a bromo- or iodo-anisole precursor to react with this compound (as an electrophile). The reaction was difficult to start, but then began boiling violently. How can I control this?
-
Answer: The initiation of a Grignard reaction is notoriously difficult to control but is followed by a highly exothermic propagation.
-
Control Measures:
-
Use a minimal amount of the halide to initiate the reaction. Once initiated, add the rest of the halide slowly and dropwise.
-
Have a large-capacity cooling bath ready before you start.
-
Vigorous stirring is critical.
-
-
Activation: If initiation is difficult, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.[7] Be prepared for a delayed but rapid exotherm.
-
Scenario 2: Low Yield and Gas Evolution When Reacting a Grignard Reagent with this compound
-
Question: I'm trying to react a Grignard reagent (e.g., Ethylmagnesium bromide) with this compound, but I'm getting a low yield of my desired product and see gas bubbling. What is the issue?
-
Answer: The terminal alkyne proton on this compound is acidic and will react with the Grignard reagent in an acid-base reaction.[5][8][9] This consumes your Grignard reagent and produces an alkane (ethane in the case of Ethylmagnesium bromide), which is observed as gas evolution.
-
Solution:
-
Protect the terminal alkyne before the Grignard reaction. A common protecting group for alkynes is a trimethylsilyl (B98337) (TMS) group. You can react this compound with a silylating agent (e.g., TMSCl) before introducing the Grignard reagent. The TMS group can be easily removed later.
-
Alternatively, use two equivalents of the Grignard reagent : the first to deprotonate the alkyne and the second to perform the desired reaction. This is less atom-economical and may lead to more side products.
-
-
Quantitative Data on Reaction Exotherms
The following table provides approximate thermal data for representative Sonogashira and Grignard reactions. Note that the exact heat of reaction will vary based on substrates, solvents, and concentrations. The data for the Sonogashira reaction is for a similar cross-coupling reaction, and the Grignard formation data is for a comparable aryl bromide.
| Reaction Type | Example Reaction | Approx. Heat of Reaction (ΔH) | Adiabatic Temp. Rise (ΔT_ad) for a typical lab scale | Reference |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | -217.6 kJ/mol | ~118 °C | [3] |
| Grignard Formation | 4-Bromoanisole + Mg | -295 kJ/mol | Varies significantly with addition rate |
Experimental Protocols
Protocol 1: Temperature-Controlled Sonogashira Coupling of this compound
This protocol is adapted from standard procedures for the Sonogashira coupling of aryl halides.
Materials:
-
This compound
-
Aryl iodide or bromide (e.g., 4-Iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Standard Schlenk line glassware
-
Cooling bath (ice/water)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
To the flask, add PdCl₂(PPh₃)₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Via syringe, add anhydrous and degassed toluene, followed by anhydrous and degassed triethylamine.
-
Place the flask in an ice/water bath to maintain an initial temperature of 0-5 °C.
-
Stir the reaction mixture at this temperature. Monitor the reaction progress by TLC or GC.
-
If the reaction is sluggish, the cooling bath can be removed to allow the reaction to proceed at room temperature. Be prepared to re-apply cooling if a significant exotherm is observed.
-
Upon completion, the reaction is worked up by filtering through celite, washing with saturated aqueous ammonium (B1175870) chloride, and extracting with an organic solvent.
Protocol 2: Formation of an Alkynyl Grignard Reagent from this compound
This protocol details the deprotonation of this compound to form a reactive nucleophile.
Materials:
-
This compound
-
Ethylmagnesium bromide (or other alkyl Grignard reagent), ~1 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line glassware
-
Cooling bath (ice/water)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, nitrogen inlet, and thermometer.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the flask.
-
Cool the flask to 0 °C using an ice/water bath.
-
Slowly add the Ethylmagnesium bromide solution (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
The resulting solution of the 4-methoxyphenylethynylmagnesium bromide is now ready for reaction with an electrophile.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Troubleshooting workflow for exothermic events.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How does a terminal alkyne react in a Grignard reaction, will the car - askIITians [askiitians.com]
- 3. How does a terminal alkyne react in a Grignard reaction, will the carbony.. [askfilo.com]
- 4. How does a terminal alkyne react in a Grignard reaction class 11 chemistry CBSE [vedantu.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Technical Support Center: Catalyst Deactivation in Palladium-Catalyzed Reactions of 4-Ethynylanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation issues encountered during palladium-catalyzed reactions involving 4-ethynylanisole.
Troubleshooting Guides
This section provides a question-and-answer format to address specific problems you might encounter during your experiments.
Issue 1: The reaction is sluggish or stalls completely.
-
Question: My palladium-catalyzed reaction with this compound is running very slowly or has stopped before the starting material is fully consumed. What are the likely causes and how can I fix it?
-
Answer: A sluggish or stalled reaction is a primary indicator of catalyst deactivation. Here are the potential causes and solutions:
-
Catalyst Poisoning: Impurities in your reagents or solvent can act as catalyst poisons. This compound itself, if impure, can be a source of poisons.
-
Solution:
-
Verify Reagent Purity: Ensure the purity of this compound, the coupling partner, and other reagents. Impurities are a common source of catalyst poisons.
-
Test for Poisoning: Conduct a spiking experiment by adding a small amount of the suspected impure reagent to a baseline reaction that is known to work well. A significant drop in reaction rate or conversion will confirm the presence of a catalyst poison.[1]
-
Purify Reagents: If impurities are suspected, purify the this compound (e.g., by distillation or recrystallization) and other reagents before use.
-
-
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can agglomerate to form inactive palladium black, especially at high temperatures or in the presence of oxygen.[2][3]
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[2]
-
Optimize Temperature: Avoid excessively high reaction temperatures, which can accelerate catalyst decomposition.[3]
-
Use Stabilizing Ligands: Employ robust ligands, such as bulky, electron-rich phosphines, that can stabilize the palladium center and prevent agglomeration.
-
-
-
Coking or Fouling: Carbonaceous deposits can form on the surface of heterogeneous catalysts (e.g., Pd/C), blocking active sites.[4][5]
-
Solution: For heterogeneous catalysts, consider regeneration after the reaction. A common method is calcination to burn off the carbon deposits.[1]
-
-
Issue 2: Significant formation of alkyne homocoupling product (Glaser coupling).
-
Question: I am observing a large amount of the diyne byproduct from the homocoupling of this compound in my Sonogashira reaction. How can I minimize this?
-
Answer: The homocoupling of terminal alkynes, known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2][6]
-
Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of this compound.[3]
-
Solution:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
-
-
-
High Copper Concentration: The ratio of the copper co-catalyst to the palladium catalyst can influence the rate of homocoupling versus cross-coupling.[3]
-
Solution:
-
Reduce Copper Loading: Decrease the amount of the copper(I) salt to the minimum effective concentration.
-
Slow Addition: Add the this compound slowly to the reaction mixture to keep its concentration low and favor the cross-coupling pathway.[3]
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol.[2][6]
-
-
-
Issue 3: Formation of a black precipitate (palladium black).
-
Question: My reaction mixture has turned black, and a precipitate has formed. What does this mean, and is my reaction still viable?
-
Answer: The formation of a black precipitate, known as palladium black, indicates the agglomeration and precipitation of the Pd(0) catalyst, rendering it inactive.[2] This is a common mode of deactivation.
-
Causes:
-
Solutions:
-
Review Reaction Setup: Check for potential sources of oxygen or impurities.
-
Optimize Conditions: Lower the reaction temperature and ensure adequate ligand concentration.
-
Choose a More Stable Catalyst: Consider a more robust palladium precatalyst or a ligand that provides better stabilization of the active Pd(0) species.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of palladium catalyst deactivation in reactions with terminal alkynes like this compound?
A1: The primary deactivation mechanisms include:
-
Poisoning: Irreversible binding of impurities (e.g., sulfur or phosphorus compounds) to the palladium active sites.[4]
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. In reactions with alkynes, this can involve the cyclotrimerization of the alkyne to form aromatic compounds.[4]
-
Sintering/Agglomeration: The growth of palladium nanoparticles into larger, less active particles, often driven by high temperatures. This is visually observed as the formation of palladium black.[4][7]
-
Leaching: The dissolution of the active palladium species from a solid support into the reaction medium, which is a particular issue for heterogeneous catalysts.[7]
-
Formation of Stable Palladium Complexes: The formation of inactive palladium complexes, such as palladium carbides or stable complexes with the substrate or product.[4]
Q2: Can the choice of solvent affect catalyst deactivation?
A2: Yes, the solvent can play a crucial role. Polar aprotic solvents like DMF can coordinate to the palladium center and influence the catalytic cycle.[8] The solvent also affects the solubility of reagents and the stability of the catalyst. Poor solubility can lead to localized high concentrations and side reactions, while certain solvents may promote catalyst decomposition at elevated temperatures.
Q3: How can I regenerate a deactivated heterogeneous palladium catalyst (e.g., Pd/C) after a reaction with this compound?
A3: Deactivated Pd/C catalysts, particularly those deactivated by coking, can often be regenerated. A general procedure involves:[1]
-
Recovery and Washing: Filter the catalyst and wash it thoroughly with a solvent to remove adsorbed organic molecules.
-
Drying: Dry the catalyst under vacuum.
-
Calcination: Heat the catalyst in a controlled atmosphere of dilute air or oxygen to burn off carbonaceous deposits. This must be done carefully to avoid excessive heat that could cause sintering.
-
Reduction: Reduce the catalyst under a hydrogen flow to restore the active palladium metal surface.
Q4: Are there any general strategies to minimize catalyst deactivation from the outset?
A4: Yes, several preventative measures can be taken:
-
Use High-Purity Reagents: Ensure all starting materials, including this compound, and solvents are of high purity and free from potential catalyst poisons.
-
Optimize Reaction Conditions: Carefully control the reaction temperature, pressure, and stirring rate.
-
Select a Robust Catalyst System: Choose a palladium precursor and ligand combination that is known for its stability under the reaction conditions.
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction, especially for sensitive Pd(0) catalysts.
Quantitative Data Summary
The following tables summarize key quantitative data related to palladium catalyst performance and regeneration.
Table 1: Impact of Regeneration on Pd/C Catalyst Activity
| Catalyst State | Initial DCM Conversion (%) | Conversion after 70h (%) | Reference |
| Fresh | >80 | ~40 | [9] |
| Regenerated | ~80 | ~40 | [9] |
| Data from a study on the hydrodechlorination of dichloromethane (B109758) (DCM), illustrating the potential for activity recovery after regeneration. |
Table 2: Recycling Efficiency of a Heterogeneous Pd(II) Catalyst
| Cycle Number | Substrate | NMR Yield (%) | Reference |
| 1 | S1 | 95 | [10] |
| 2 | S1 | 85 | [10] |
| 1 | S2 | 85 | [10] |
| 2 | S2 | 82 | [10] |
| 3 | S2 | 57 | [10] |
| 4 | S2 | 41 | [10] |
| 5 | S2 | 28 | [10] |
| Data from a study on the cycloisomerization of acetylenic acids (S1 and S2), showing a gradual decrease in catalyst activity over multiple cycles. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (B128534) (3 mL) via syringe. Stir the mixture for 10 minutes at room temperature.
-
Substrate Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite® to remove insoluble materials. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Testing for Catalyst Poisoning by a Substrate [1]
-
Baseline Reaction: Run a standard, small-scale reaction with a known pure batch of this compound and other reagents under optimized conditions. Monitor the reaction rate and final conversion.
-
Spiking Experiment: Set up an identical reaction, but add a small amount (e.g., 1-5 mol%) of the suspected impure batch of this compound to the reaction mixture.
-
Analysis: Compare the reaction profile of the spiking experiment to the baseline reaction. A significant decrease in the reaction rate or final conversion in the spiked reaction indicates the presence of a catalyst poison in that batch of this compound.
Protocol 3: Regeneration of a Fouled Palladium on Carbon (Pd/C) Catalyst [1]
-
Recovery: After the reaction, filter the Pd/C catalyst from the reaction mixture.
-
Washing: Wash the catalyst thoroughly with a solvent that dissolves the reactants and products (e.g., ethyl acetate), followed by a more polar solvent (e.g., methanol) to remove a wider range of adsorbed species.
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 60 °C) to remove residual solvent.
-
Calcination (to remove coke): Place the dried catalyst in a tube furnace. Heat the catalyst to 300-400 °C under a slow flow of dilute air (e.g., 5% O₂ in N₂) for 2-4 hours. The temperature should be ramped up slowly.
-
Reduction (to reactivate): After cooling to room temperature under nitrogen, reduce the catalyst by heating it to 100-200 °C under a flow of hydrogen (e.g., 5% H₂ in N₂) for 2-4 hours.
-
Storage: After cooling to room temperature under an inert atmosphere, store the regenerated catalyst under nitrogen or argon.
Visualizations
Caption: A logical workflow for diagnosing low-yield reactions involving this compound.
Caption: Key deactivation pathways for palladium catalysts in reactions with this compound.
Caption: A general workflow for the regeneration of a deactivated Pd/C catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor [mdpi.com]
- 8. books.lucp.net [books.lucp.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Base Selection for Alkyne Deprotonation of 4-Ethynylanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the deprotonation of 4-ethynylanisole. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges in this synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the terminal alkyne proton in this compound?
A1: The pKa of a terminal alkyne proton is generally around 25. The methoxy (B1213986) group on the phenyl ring of this compound is an electron-donating group, which may slightly increase the pKa (making it less acidic) compared to unsubstituted phenylacetylene, but it will remain in a similar range.
Q2: Why can't I use a base like sodium hydroxide (B78521) (NaOH) to deprotonate this compound?
A2: Sodium hydroxide is not a strong enough base to deprotonate a terminal alkyne. The conjugate acid of the hydroxide ion is water, which has a pKa of about 15.7. For a deprotonation reaction to be effective, the pKa of the conjugate acid of the base used must be significantly higher than the pKa of the acid being deprotonated (the alkyne, pKa ~25). Since water is a much stronger acid than the alkyne, the equilibrium will heavily favor the starting materials.
Q3: What are the most common strong bases suitable for deprotonating this compound?
A3: The most commonly used strong bases for this purpose include organolithium reagents like n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA), sodium amide (NaNH₂), and Grignard reagents such as ethylmagnesium bromide.
Q4: How does the choice of solvent affect the deprotonation reaction?
A4: The solvent plays a crucial role in stabilizing the resulting acetylide. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they are aprotic and can solvate the metal cation. For reactions with sodium amide, liquid ammonia (B1221849) is often the solvent of choice. The use of protic solvents should be strictly avoided as they will quench the strong base and the acetylide anion.
Q5: How can I confirm that the deprotonation of this compound is complete?
A5: Deprotonation can be monitored by quenching a small aliquot of the reaction mixture with a deuterated source, such as D₂O, and analyzing the resulting product by ¹H NMR to observe the disappearance of the acetylenic proton signal and by mass spectrometry to confirm the incorporation of deuterium. Alternatively, the subsequent reaction of the acetylide with an electrophile can be monitored by techniques like TLC, GC-MS, or LC-MS to observe the consumption of the starting material and the formation of the desired product.
Base Selection and Optimization
The selection of the appropriate base and reaction conditions is critical for achieving high yields and minimizing side reactions. The following table summarizes the characteristics of common bases used for the deprotonation of this compound.
| Base | Common Solvent(s) | Typical Temperature | Key Advantages | Potential Disadvantages |
| n-Butyllithium (n-BuLi) | THF, Diethyl ether, Hexanes | -78 °C to 0 °C | Commercially available, highly reactive, soluble in organic solvents. | Can act as a nucleophile, potential for side reactions with other functional groups, requires strictly anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | Strong, non-nucleophilic base, less likely to undergo addition reactions compared to n-BuLi. | Typically prepared in situ, requires careful handling of n-BuLi and diisopropylamine. |
| **Sodium Amide (NaNH₂) ** | Liquid Ammonia, THF | -33 °C (in NH₃) | Inexpensive, very strong base, effective for complete deprotonation. | Often used in liquid ammonia which requires special handling, can be heterogeneous in other solvents. |
| Grignard Reagents (e.g., EtMgBr) | THF, Diethyl ether | Room temp. to reflux | Can be prepared in situ or purchased, less reactive than organolithiums, can be more selective. | Can be less effective for complete deprotonation, may require higher temperatures. |
Experimental Protocols
Below are representative experimental protocols for the deprotonation of this compound using different bases. Note: These are general procedures and may require optimization for specific applications. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Deprotonation using n-Butyllithium (n-BuLi)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF (0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The lithium acetylide of this compound is now formed and can be used in subsequent reactions.
Protocol 2: Deprotonation using Sodium Amide (NaNH₂) in Liquid Ammonia
-
In a three-necked flask equipped with a dry-ice condenser and a gas inlet, condense ammonia gas (approx. 1 mL per mmol of alkyne).
-
Add a small piece of sodium metal and a catalytic amount of ferric nitrate (B79036) to generate sodium amide in situ, indicated by a color change from blue to gray.
-
To this suspension, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Stir the reaction mixture at -33 °C for 1-2 hours to ensure complete formation of the sodium acetylide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Reaction | 1. Inactive base (degraded by moisture or air).2. Insufficiently strong base.3. Presence of acidic impurities (e.g., water in solvent or on glassware). | 1. Use a fresh bottle of organolithium reagent or titrate to determine the exact concentration. Use freshly prepared LDA or high-quality NaNH₂.2. Ensure the pKa of the conjugate acid of the base is significantly higher than 25.3. Use flame-dried glassware and anhydrous solvents. Ensure all reagents are dry. |
| Low Yield of Desired Product | 1. Incomplete deprotonation.2. Side reactions of the acetylide (e.g., with solvent or impurities).3. The subsequent electrophile is not reactive enough or is sterically hindered. | 1. Increase the reaction time or use a slight excess of the base (1.1-1.2 eq).2. Maintain low temperatures to minimize side reactions. Ensure the purity of all reagents.3. Consider using a more reactive electrophile or increasing the reaction temperature for the addition step. |
| Formation of Side Products | 1. Nucleophilic addition of the base (e.g., n-BuLi) to other functional groups.2. Reaction of the base with the anisole (B1667542) moiety (ortho-lithiation).3. Homocoupling of the alkyne (Glaser coupling), especially if copper salts are present. | 1. Use a non-nucleophilic base like LDA.2. Use a less reactive base or carefully control the stoichiometry and temperature.3. Ensure the reaction is free of copper contamination unless desired. Work under strictly anaerobic conditions. |
Visual Guides
Caption: General reaction pathway for the deprotonation of this compound.
Caption: A typical experimental workflow for alkyne deprotonation.
Analytical challenges in monitoring 4-Ethynylanisole reaction progress
Welcome to the technical support center for analytical challenges in monitoring reactions involving 4-Ethynylanisole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter while monitoring the progress of your this compound reactions.
Issue 1: Inconclusive Thin-Layer Chromatography (TLC) Results
Q1: My TLC plate shows significant streaking for my this compound reaction mixture. What is the likely cause and solution?
A: Streaking on a TLC plate can be caused by several factors, especially when dealing with polar molecules or high-boiling point solvents.[1][2][3][4]
-
Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.[2][3]
-
Solution: Dilute your sample with an appropriate solvent (e.g., dichloromethane (B109758) or ethyl acetate) before spotting it on the TLC plate. Apply the sample in small, repeated spots, allowing the solvent to dry between applications.[2]
-
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable for the compounds in your reaction mixture.[2][3]
-
Solution: Adjust the polarity of your mobile phase. If your compounds are streaking and have low Rf values, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate mixture). Conversely, if the spots are too high on the plate, decrease the eluent's polarity.
-
-
Compound Instability: this compound or its products might be degrading on the acidic silica (B1680970) gel of the TLC plate.[1][4]
-
Solution: Add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[3][4]
-
-
High-Boiling Point Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking.[1]
-
Solution: After spotting the plate, place it under high vacuum for a few minutes to remove the residual high-boiling solvent before developing the plate.[1]
-
Q2: The spots for this compound and my product are too close together on the TLC plate (similar Rf values). How can I improve the separation?
A: Poor separation of spots with similar polarities is a common challenge.[1][5]
-
Optimize the Solvent System: Small changes in the eluent composition can significantly impact separation. Try systematically varying the ratio of your polar and non-polar solvents. Using a less polar solvent system will generally increase the separation of compounds with similar, relatively high Rf values.
-
Try a Different Solvent System: If adjusting the solvent ratio doesn't work, consider a different solvent mixture altogether. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.
-
Use a Different Staining Method: Some staining agents can react differently with your starting material and product, leading to different colors and making it easier to distinguish between them.[1]
Issue 2: Challenges in Gas Chromatography (GC) Analysis
Q3: I am not seeing a peak for this compound or my product in the gas chromatogram.
A: This could be due to several reasons, from sample preparation to the thermal stability of your compounds.
-
Compound Decomposition: this compound and some of its derivatives may be thermally labile and could be decomposing in the hot GC injector.
-
Solution: Lower the injector temperature. Start with a lower initial oven temperature and use a slower temperature ramp.
-
-
Insufficient Volatility: Your product may not be volatile enough to be analyzed by GC.
-
Solution: Consider derivatization to increase volatility. For example, if your product contains a polar functional group, a silylation reaction could make it more amenable to GC analysis.
-
-
Column Incompatibility: The stationary phase of your GC column may not be suitable for your analytes.
-
Solution: Use a column with a different polarity. For a relatively non-polar compound like this compound, a standard non-polar column (e.g., HP-5MS) should be appropriate.[6]
-
Q4: My GC peaks are broad or tailing. How can I improve the peak shape?
A: Poor peak shape in GC can result from several factors.
-
Injector Contamination: The injector liner may be contaminated with non-volatile residues from previous injections.
-
Solution: Clean or replace the injector liner.
-
-
Column Issues: The column may be overloaded, or there might be active sites on the column that are interacting with your analytes.
-
Solution: Inject a smaller sample volume or a more dilute sample. If active sites are suspected, conditioning the column at a high temperature may help.
-
-
Improper Flow Rate: The carrier gas flow rate may not be optimal.
-
Solution: Optimize the flow rate of the carrier gas (e.g., helium) for your specific column and analysis.
-
Issue 3: Difficulties with High-Performance Liquid Chromatography (HPLC) Analysis
Q5: I am having trouble separating this compound from my starting materials or byproducts using reverse-phase HPLC.
A: Co-elution is a common issue in HPLC, especially with structurally similar compounds.[7]
-
Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation.
-
Solution: Adjust the ratio of your aqueous and organic solvents (e.g., water and acetonitrile). A shallower gradient or an isocratic elution with a lower percentage of organic solvent can improve the resolution of closely eluting peaks.
-
-
Solvent Choice: The choice of organic solvent can affect selectivity.
-
Solution: Try switching from acetonitrile (B52724) to methanol (B129727) or vice versa. These solvents have different selectivities and may provide the necessary separation.[8]
-
-
Column Selection: The stationary phase of the column plays a crucial role in separation.
-
Solution: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded phase.
-
Q6: My HPLC peaks are showing significant tailing.
A: Peak tailing in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.
-
Residual Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.
-
Solution: Add a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (0.1%), to the mobile phase to suppress the ionization of the silanol groups.
-
-
Buffer Mismatch: If your analyte is ionizable, its retention can be sensitive to the pH of the mobile phase.
-
Solution: Use a buffer to control the pH of the mobile phase and ensure consistent ionization of your analyte.
-
Frequently Asked Questions (FAQs)
Q7: What is a good starting point for a TLC solvent system to monitor a Sonogashira coupling reaction with this compound?
A: A good starting point for a Sonogashira coupling reaction is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a mixture of hexanes and ethyl acetate. You can start with a ratio of 9:1 (Hexanes:Ethyl Acetate) and adjust the polarity based on the initial result. The product of the Sonogashira coupling will likely be less polar than the starting aryl halide but more polar than this compound.
Q8: How can I use ¹H NMR to determine the conversion of my this compound reaction?
A: ¹H NMR spectroscopy is a powerful tool for monitoring reaction conversion. For this compound, the terminal alkyne proton has a characteristic chemical shift around 3.00 ppm.[9] As the reaction proceeds, this peak will decrease in intensity. You can compare the integration of this peak to the integration of a stable peak in the starting material or a newly formed peak in the product to quantify the reaction progress. For example, in a click reaction, the appearance of a new peak for the triazole proton can be monitored.
Q9: Can I use in-situ monitoring techniques for this compound reactions?
A: Yes, in-situ monitoring techniques such as FTIR, Raman, and NMR spectroscopy can provide real-time information about your reaction.[10][11] These methods can be used to track the disappearance of reactants and the appearance of products without the need for sampling and offline analysis.[10] This is particularly useful for understanding reaction kinetics and identifying transient intermediates.
Q10: My Sonogashira reaction with this compound is not working. What are some common troubleshooting steps?
A: If your Sonogashira reaction is failing, there are several key areas to investigate:[12][13]
-
Catalyst Activity: Ensure your palladium and copper catalysts are active. Using fresh catalysts is recommended.[13]
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling).[13][14] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[13]
-
Base Quality: The amine base (e.g., triethylamine or diisopropylethylamine) should be dry and of high purity.
-
Reagent Purity: Impurities in your starting materials can poison the catalyst.[13]
Q11: I'm performing a copper-catalyzed click chemistry reaction with this compound and an azide (B81097), but the yield is low. What should I check?
A: Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can stem from several issues:[15]
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by oxygen. Ensure the reaction is performed under an inert atmosphere and consider adding a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).[15]
-
Ligand Choice: A ligand, such as TBTA or THPTA, is often used to stabilize the Cu(I) catalyst and prevent side reactions.[15]
-
Reagent Purity: Ensure your this compound and azide are pure.
-
Steric Hindrance: Bulky groups near the alkyne or azide can slow down the reaction. In such cases, increasing the reaction time or temperature may be necessary.[15]
Data Presentation
Table 1: Typical TLC and HPLC Parameters for this compound Analysis
| Parameter | TLC | HPLC (Reverse-Phase) |
| Stationary Phase | Silica Gel 60 F₂₅₄ | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 9:1 Hexanes:Ethyl Acetate | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Typical Rf | ~0.4 | - |
| Typical Retention Time | - | ~5-7 minutes (Gradient: 5% to 95% B over 10 min) |
| Detection | UV light (254 nm), Potassium Permanganate stain | UV detector at 254 nm |
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 m/z |
| Typical Retention Time | ~8-10 minutes |
Table 3: Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Compound | Proton | Chemical Shift (ppm) |
| This compound | Alkyne-H | ~3.00 (s, 1H) |
| Methoxy-H | ~3.81 (s, 3H) | |
| Aromatic-H | ~6.84 (d, 2H), ~7.41 (d, 2H) | |
| Example Product (1,4-disubstituted triazole) | Triazole-H | ~7.5-8.0 (s, 1H) |
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Prepare the TLC chamber: Add the desired mobile phase to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Spot the TLC plate: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material (this compound) and any other relevant starting materials as references.
-
Develop the plate: Place the spotted TLC plate in the prepared chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain (e.g., potassium permanganate) to visualize the spots.
-
Calculate Rf values: Measure the distance traveled by each spot and the solvent front to calculate the retention factor (Rf) for each component.
Protocol 2: General Procedure for GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Set up the GC-MS instrument with the parameters outlined in Table 2.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and mass spectra of the components. Compare the mass spectra to a library to identify the compounds.
Protocol 3: General Procedure for HPLC Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase (e.g., a 50:50 mixture of water and acetonitrile). Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup: Set up the HPLC instrument with the parameters outlined in Table 1.
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the components. Quantify the components by integrating the peak areas.
Visualizations
Caption: A generalized experimental workflow for monitoring this compound reactions.
Caption: A troubleshooting decision tree for common TLC issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. rsc.org [rsc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Use of 4-Ethynylanisole
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethynylanisole. Our aim is to address common scalability issues and other challenges encountered during its synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and what are its main scalability challenges?
A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (commonly 4-iodoanisole (B42571) or 4-bromoanisole) with a terminal alkyne, such as acetylene (B1199291) gas or a protected acetylene equivalent like ethynyltrimethylsilane (TMSA).
Key scalability challenges include:
-
Catalyst Deactivation: The palladium catalyst can decompose, often indicated by the formation of palladium black, leading to a loss of catalytic activity and incomplete conversion.
-
Homocoupling (Glaser Coupling): A significant side reaction is the dimerization of the alkyne to form a 1,3-diyne byproduct, which reduces the yield of the desired product and complicates purification. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1]
-
Exothermic Reactions: The Sonogashira coupling can be exothermic, and managing heat dissipation is crucial at larger scales to prevent runaway reactions.
-
Purification: Separating this compound from the catalyst residues, homocoupling byproducts, and unreacted starting materials can be challenging at an industrial scale.
Q2: How can I minimize the formation of the Glaser homocoupling byproduct?
A2: Minimizing the Glaser homocoupling byproduct is critical for improving the yield and purity of this compound. Here are several strategies:
-
Strict Anaerobic Conditions: Oxygen is a key promoter of homocoupling.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Copper-Free Conditions: While a copper co-catalyst can increase reaction rates, it is also the primary culprit for homocoupling.[1] Copper-free Sonogashira protocols have been developed to circumvent this issue.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus reducing the rate of dimerization.
-
Use of High-Purity Reagents: Impurities in the alkyne or other reagents can sometimes promote oxidative side reactions.
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes and how can I troubleshoot this?
A3: Low reactivity in a Sonogashira coupling can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: Ensure your palladium catalyst is active. If it has been stored for a long time or improperly, it may have degraded. Using a fresh batch of catalyst is advisable. The choice of palladium source and ligand is also crucial; for less reactive aryl bromides, more active catalyst systems may be required.
-
Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using 4-bromoanisole, the reaction may require higher temperatures and a more active catalyst system compared to 4-iodoanisole.
-
Solvent and Base Choice: The polarity of the solvent and the strength of the base can significantly impact the reaction rate. Common solvents include THF, DMF, and toluene, while common bases include triethylamine (B128534) and diisopropylamine. The optimal combination will depend on the specific substrates and catalyst system.
-
Insufficient Temperature: For less reactive substrates, increasing the reaction temperature may be necessary to drive the reaction to completion.
Q4: What are the best practices for purifying this compound at a larger scale?
A4: Large-scale purification requires methods that are both efficient and economical.
-
Distillation: For liquid products, vacuum distillation is often a viable and scalable purification method. It is effective at removing non-volatile impurities such as catalyst residues and salts.
-
Crystallization: If the product is a solid or can be crystallized from a suitable solvent, crystallization is an excellent method for achieving high purity on a large scale. This method is particularly effective for removing small amounts of impurities.
-
Column Chromatography: While highly effective for purification, traditional column chromatography can be less economical and more time-consuming at an industrial scale. However, techniques like simulated moving bed (SMB) chromatography can be employed for continuous and large-scale separations.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Issue 2: Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate is a common sign of catalyst decomposition.
Caption: Troubleshooting workflow for palladium catalyst decomposition.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst System | Aryl Halide | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | 4-Iodoanisole | Triethylamine | - | RT | 2 | 98 | >98 | [3] |
| Pd/C | 4-Iodoanisole | Acetonitrile | Triethylamine | 90 | 6 | 96 | >95 | [4] |
| Pd(OAc)₂ / PPh₃ | 4-Bromoanisole | DMF | K₂CO₃ | 100 | 3 | 86 | >95 | [5] |
| PdCl₂ / L₂¹ | 4-Iodoanisole | Ethanol | K₂CO₃ | 90 | - | 80 | >98 | [6] |
¹L₂ = α,β-alkynone ligand
Table 2: Effect of Solvent and Base on the Yield of Sonogashira Coupling
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| DMF | DABCO | 150 | ~75 | [2] |
| Dioxane | DABCO | 150 | ~70 | [2] |
| DMF | K₃PO₄ | 150 | ~78 | [2] |
| Dioxane | K₃PO₄ | 150 | ~72 | [2] |
| Acetonitrile | Triethylamine | 90 | 96 | [4] |
Experimental Protocols
Gram-Scale Synthesis of this compound via Sonogashira Coupling
This protocol describes the synthesis of this compound from 4-iodoanisole and ethynyltrimethylsilane, followed by deprotection.
Step 1: Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling of 4-iodoanisole.
Detailed Procedure (Step 1):
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (10.0 g, 42.7 mmol), bis(triphenylphosphine)palladium(II) chloride (599 mg, 0.85 mmol, 2 mol%), and copper(I) iodide (325 mg, 1.71 mmol, 4 mol%).
-
The flask is sealed with a rubber septum and purged with argon for 15 minutes.
-
Anhydrous and degassed triethylamine (100 mL) is added via cannula.
-
Ethynyltrimethylsilane (7.3 mL, 51.3 mmol, 1.2 eq) is added dropwise via syringe over 10 minutes.
-
The reaction mixture is stirred at room temperature and monitored by TLC (thin-layer chromatography) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-((trimethylsilyl)ethynyl)anisole as a pale yellow oil. A typical yield is around 98%.[3]
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
Caption: Workflow for the deprotection of the TMS group.
Detailed Procedure (Step 2):
-
Dissolve the purified 4-((trimethylsilyl)ethynyl)anisole (from Step 1) in methanol (100 mL) in a round-bottom flask.
-
Add potassium carbonate (K₂CO₃) (approx. 2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water (50 mL) and diethyl ether (75 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to yield crude this compound.
-
The final product can be further purified by vacuum distillation or crystallization from a suitable solvent (e.g., hexanes) to yield a white to pale yellow solid. A typical yield for this step is around 95%.[3]
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 4-Ethynylanisole using GC-MS
This guide provides a comprehensive overview of the validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 4-ethynylanisole. Targeted at researchers, scientists, and drug development professionals, this document outlines the key performance characteristics of a validated GC-MS method and offers a comparative look at potential alternative analytical techniques. The experimental protocols and data presented herein are representative of a typical method validation process adhering to ICH guidelines.[1][2][3]
Introduction to this compound Analysis
This compound is a chemical compound with applications in organic synthesis. Accurate and reliable analytical methods are crucial for its quantification in various matrices, ensuring quality control and safety in research and pharmaceutical development. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and specific identification.[4][5] This guide details the validation of a GC-MS method and compares its performance to a hypothetical High-Performance Liquid Chromatography (HPLC) method.
Comparative Performance of Analytical Methods
The selection of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics. Below is a comparison of a typical validated GC-MS method for this compound with a potential HPLC alternative.
| Validation Parameter | GC-MS Method | HPLC Method (Hypothetical) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL |
| Specificity | High (Mass Spec) | Moderate to High (Diode Array) |
Experimental Protocols
Detailed methodologies for the GC-MS method validation are provided below. These protocols are based on established guidelines for analytical method validation.[1][2][3]
1. GC-MS Method Parameters
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
Solvent: Dichloromethane.
2. Validation Experiments
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was determined by analyzing blank samples and spiked samples. The mass spectrum of this compound was used for positive identification.
-
Linearity: A series of at least five standard solutions of this compound were prepared over the concentration range of 0.1 to 10 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.
-
Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound was spiked into a blank matrix at three different concentration levels (low, medium, and high). The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts. The precision was expressed as the relative standard deviation (% RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for the validation of a GC-MS analytical method.
Caption: Comparison of GC-MS and HPLC methods for this compound analysis.
Conclusion
The validated GC-MS method provides a specific, linear, accurate, and precise means for the quantitative analysis of this compound.[1][6] Its high sensitivity and specificity make it a superior choice for trace-level analysis compared to less specific techniques like HPLC with UV detection. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical analysis, ensuring the quality and reliability of their analytical results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 4-Ethynylanisole and Phenylacetylene
For Immediate Publication
A Comprehensive Guide for Researchers in Organic Synthesis and Drug Discovery
This guide provides a detailed comparative analysis of the reactivity of 4-ethynylanisole and phenylacetylene (B144264), two common terminal alkynes utilized in a variety of synthetic applications. The comparison focuses on two of the most prevalent and powerful transformations in modern organic chemistry: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective, data-driven insights into the selection of the appropriate alkyne for specific synthetic strategies.
Executive Summary
This compound and phenylacetylene are both aromatic terminal alkynes that serve as versatile building blocks in organic synthesis. The primary structural difference between the two is the presence of a methoxy (B1213986) group at the para-position of the phenyl ring in this compound. This electron-donating group can influence the electronic properties of the alkyne, thereby affecting its reactivity in various chemical transformations. This guide summarizes the available experimental data to provide a clear comparison of their performance in key reactions.
Comparative Reactivity Data
The electronic nature of the substituent on the phenyl ring of a terminal alkyne can significantly impact its reactivity. In the case of this compound, the electron-donating methoxy group increases the electron density of the aromatic ring and the acetylenic bond compared to the unsubstituted phenylacetylene. The following table summarizes the comparative reactivity of these two alkynes in Sonogashira and CuAAC reactions based on available literature data.
| Reaction | Substrate | Partner | Catalyst System | Solvent | Temperature (°C) | Time | Yield/Conversion (%) | Reference |
| CuAAC | Phenylacetylene | Benzyl Azide (B81097) | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp. | 5 min | Quantitative | [1][2] |
| CuAAC | This compound | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp. | 5 min | Quantitative | [1][2] |
| Sonogashira | Phenylacetylene | Iodobenzene | Pd/Cu | Amine/Solvent | Room Temp. - Reflux | Varies | High | [3][4][5][6] |
| Sonogashira | This compound | 4-Iodobenzotrifluoride (B1294960) | Pd₂(dba)₃·CHCl₃/AsPh₃ | Methanol | Varies | Varies | High (Hammett study) | [3] |
Note: The yields and reaction times for the Sonogashira reaction are generalized as they are highly dependent on the specific catalyst, ligands, base, and solvent system employed. The Hammett study referenced indicates a systematic investigation of electronic effects, confirming the influence of the methoxy group on the reaction rate.
Analysis of Reactivity
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the context of the CuAAC reaction, the electronic character of the substituent on the phenylacetylene appears to have a minimal effect on the reaction rate and yield when employing a highly active polynuclear copper(I)-NHC catalyst.[1][2] Experimental data demonstrates that both phenylacetylene and this compound, bearing an electron-donating group, undergo complete conversion to the corresponding 1,2,3-triazoles in a very short timeframe (5 minutes) at room temperature.[1][2] This suggests that for this highly efficient catalytic system, the rate-determining step is not significantly influenced by the electronic nature of the alkyne. Researchers can therefore expect comparable and excellent results with both substrates in CuAAC reactions.
Sonogashira Cross-Coupling Reaction
The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is more sensitive to the electronic properties of the alkyne. The reaction mechanism involves the formation of a copper(I) acetylide intermediate. The acidity of the terminal alkyne proton plays a crucial role in this step. Electron-donating groups, such as the methoxy group in this compound, can slightly decrease the acidity of the acetylenic proton compared to phenylacetylene.
A Hammett correlation study of the Sonogashira coupling of para-substituted phenylacetylenes with 4-iodobenzotrifluoride provides quantitative insight into these electronic effects.[3] Such studies systematically vary the substituent on the phenylacetylene and measure the corresponding reaction rates to determine a reaction constant (ρ). While the specific data for this compound is part of a larger dataset, the existence of a Hammett correlation confirms that electron-donating groups do influence the reaction kinetics. However, in practice, both this compound and phenylacetylene are excellent substrates for Sonogashira couplings, generally providing high yields of the desired cross-coupled products. The choice between the two may depend on the specific electronic properties desired in the final product rather than a significant difference in reactivity.
Experimental Protocols
The following are representative experimental protocols for the Sonogashira coupling and CuAAC reactions.
General Procedure for Sonogashira Coupling
A flask is charged with the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a copper(I) salt (e.g., CuI, 0.04 mmol, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent (e.g., triethylamine (B128534) or a mixture of THF and an amine base, 10 mL) is then added, followed by the terminal alkyne (this compound or phenylacetylene, 1.2 mmol). The reaction mixture is stirred at the desired temperature (room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
To a vial containing the azide (1.0 mmol) and the terminal alkyne (this compound or phenylacetylene, 1.0 mmol) is added a solvent (e.g., a mixture of t-BuOH and H₂O, or DMF). A freshly prepared solution of a copper(I) source is then added. This can be a copper(I) salt like CuI or a copper(II) salt (e.g., CuSO₄·5H₂O, 0.05 mmol, 5 mol%) with a reducing agent (e.g., sodium ascorbate, 0.1 mmol, 10 mol%). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Once the starting materials are consumed, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonia (B1221849) solution to remove the copper catalyst, followed by water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by crystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized mechanism of the Sonogashira cross-coupling reaction.
Caption: A typical experimental workflow for a CuAAC "click" reaction.
Conclusion
Both this compound and phenylacetylene are highly effective substrates in Sonogashira and CuAAC reactions. For CuAAC reactions utilizing modern, highly active catalysts, the electronic difference between the two alkynes has a negligible impact on reactivity, with both providing excellent results. In Sonogashira couplings, the electron-donating methoxy group of this compound does influence the reaction kinetics, as evidenced by Hammett studies, though in practice, both substrates are readily coupled with high efficiency. The choice between this compound and phenylacetylene should therefore be guided primarily by the desired electronic properties of the final product and the specific requirements of the synthetic route, rather than a significant difference in their general reactivity in these key transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijnc.ir [ijnc.ir]
- 6. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Ethynylanisole and Other Substituted Phenylacetylenes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The choice of alkyne substrate is a critical parameter that can influence reaction kinetics and overall efficiency. This guide provides an objective comparison of the performance of 4-ethynylanisole, a common electron-rich alkyne, with other substituted phenylacetylenes in CuAAC reactions, supported by experimental data.
The electronic nature of the substituent on the phenylacetylene (B144264) ring plays a significant role in modulating the alkyne's reactivity. It is generally understood that alkynes conjugated with electron-withdrawing groups can exhibit enhanced reactivity in uncatalyzed cycloadditions by lowering the alkyne's LUMO energy. However, in the context of copper-catalyzed reactions, the effect of substituents can be more nuanced. While the formation of the copper(I)-acetylide intermediate is a key step, the overall reaction rate is influenced by a combination of electronic and steric factors.[1]
Performance Comparison: The Role of Electronic Substituents
Experimental studies have demonstrated that the CuAAC reaction proceeds efficiently with a wide range of substituted phenylacetylenes. The electronic character of the substituent, whether electron-donating or electron-withdrawing, influences the reaction rate, though with highly active modern catalysts, these differences can be minimized.
A study by Pascual-Mato et al. provides a direct comparison of the reactivity of several para-substituted phenylacetylenes in a CuAAC reaction with benzyl (B1604629) azide (B81097), utilizing a functionalized N-heterocyclic carbene (NHC)-based polynuclear copper catalyst.[2] The results highlight the subtle yet observable impact of the electronic nature of the para-substituent on the reaction time required for complete conversion.
This compound, possessing an electron-donating methoxy (B1213986) group (-OMe), demonstrates high reactivity, achieving quantitative conversion to the corresponding triazole in just 5 minutes under the specified conditions.[2] In contrast, phenylacetylenes bearing electron-withdrawing groups, such as a trifluoromethyl group (-CF3), react slightly slower, requiring 10 minutes for full conversion.[2] Phenylacetylenes with other electron-rich substituents like methyl (-Me) and tert-butyl (-tBu) also showed quantitative conversion within 5 minutes.[2] This suggests that while electron-poor alkynes are effective substrates, electron-rich phenylacetylenes like this compound exhibit marginally faster kinetics under these catalytic conditions. Aliphatic alkynes, as a general trend, are observed to be less reactive than their aromatic counterparts.[2]
Data Presentation
The following table summarizes the reaction times for the CuAAC reaction between benzyl azide and various para-substituted phenylacetylenes, demonstrating the influence of the substituent's electronic properties on the reaction rate.
| Alkyne Substrate | Para-Substituent | Electronic Nature of Substituent | Reaction Time for Quantitative Conversion |
| This compound | -OMe | Electron-Donating | 5 minutes |
| 4-Ethynyltoluene | -Me | Electron-Donating | 5 minutes |
| 4-tert-Butylphenylacetylene | -tBu | Electron-Donating | 5 minutes |
| 4-(Trifluoromethyl)phenylacetylene | -CF3 | Electron-Withdrawing | 10 minutes |
Data sourced from Pascual-Mato et al.[2] Reaction conditions are detailed in the Experimental Protocols section.
Experimental Protocols
The following is a detailed methodology for the CuAAC reaction as described in the comparative study, which can be adapted for kinetic analysis of various substituted phenylacetylenes.
General Procedure for the CuAAC Reaction of Substituted Phenylacetylenes
This protocol outlines the reaction between benzyl azide and a para-substituted phenylacetylene catalyzed by a copper(I) NHC complex.[2]
Materials:
-
Benzyl azide
-
Substituted phenylacetylene (e.g., this compound, 4-(trifluoromethyl)phenylacetylene)
-
Copper catalyst: [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] (0.5 mol %)
-
Argon atmosphere
Procedure:
-
The reaction is carried out under an inert argon atmosphere at room temperature (298 K).
-
The reaction is performed neat, without any solvent.
-
In a reaction vessel, combine the substituted phenylacetylene (0.5 mmol) and benzyl azide (0.5 mmol).
-
Add the copper catalyst (0.0025 mmol, 0.5 mol %).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Gas Chromatography (GC) to determine the conversion of benzyl azide.
-
The reaction is considered complete upon quantitative conversion of the limiting reagent.
Visualizations
Caption: A generalized workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
A Comparative Guide to Catalysts for the Sonogashira Coupling of 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 4-ethynylanisole with aryl halides, a key transformation in the synthesis of pharmaceuticals and functional materials. The performance of different catalysts is evaluated based on experimental data, with a focus on reaction yield, conditions, and catalyst efficiency.
Comparative Performance of Catalysts
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, and reaction conditions. Below is a summary of quantitative data for various catalysts used in the coupling of this compound with aryl halides.
| Catalyst | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |
| Pd/C with XPhos | 4-Bromoanisole (B123540) | K₂CO₃ | 95% Ethanol | 50 | 5 | 2 mol% Pd | 95 | [1] |
| Pd₁@NC (Single-Atom) | 4-Iodoanisole | NEt₃ | Acetonitrile | 80 | 24 | 0.2 mol% Pd | ~90 | [2] |
| Pd-C3 (NHC-Pd) | 4-Iodoanisole | NEt₃ | Toluene | 120 | 3 | 0.03 mol% Pd | 97 | [3] |
| CuSeO₃·2H₂O | 4-Iodoacetophenone | KOH | DMF | 90 | 40 | 5 mol% | 85 | [4] |
| Pd(OAc)₂ with XPhos | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Et₃N | DMF | 100 | - | 1.5 mol% Pd, 3 mol% XPhos | 98 (conversion) | [5] |
| Pd ionanofluids | 4-Bromoanisole | NEt₃ | [C₄mim][NTf₂] | 50 | 0.5 | 2 mol% | 98 | [6] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution as reaction conditions are not standardized across all studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the Sonogashira coupling of this compound.
1. Protocol for Pd/C-Catalyzed Copper-Free Sonogashira Coupling
This protocol utilizes a commercially available palladium on carbon catalyst in the absence of a copper co-catalyst, offering a more environmentally friendly approach.[1]
-
Materials: 4-Bromoanisole (2 mmol), this compound (4 mmol), Pd/C (42 mg, 0.93 mmol/g, ca. 0.04 mmol), XPhos (18 mg, 0.04 mmol), Potassium Carbonate (552 mg, 4 mmol), 95% Ethanol (6 mL).
-
Procedure:
-
To a 10 mL round-bottom flask under an argon atmosphere, add Pd/C, XPhos, and potassium carbonate.
-
Add 95% ethanol, followed by 4-bromoanisole and then this compound.
-
Immerse the flask in a pre-heated 50 °C water bath and stir vigorously for 5 hours.
-
Upon completion, pour the mixture into a flask containing silica (B1680970) gel (3-4 g) and wash the reaction flask with diethyl ether.
-
The product can be isolated and purified using standard chromatographic techniques.
-
2. Protocol for a Heterogeneous Palladium Single-Atom Catalyst
This procedure employs a palladium single-atom catalyst (SAC), which offers high efficiency and recyclability.[2]
-
Materials: 4-Iodoanisole (1 equiv), this compound (1.1 equiv), Triethylamine (NEt₃, 2.2 equiv), Pd₁@NC catalyst (0.5 wt% Pd, 0.1 mol%), Copper(I) iodide (CuI, 1 mol%), Triphenylphosphine (PPh₃, 1 mol%), Acetonitrile (solvent, 0.5 M), 1,3,5-trimethylbenzene (internal standard, 0.25 equiv).
-
Procedure:
-
In a reaction vessel under an argon atmosphere, combine the Pd₁@NC catalyst, CuI, and PPh₃.
-
Add a degassed solution of 4-iodoanisole, this compound, triethylamine, and the internal standard in acetonitrile.
-
Stir the mixture vigorously at 80 °C (353 K) for 24 hours.
-
After cooling to room temperature, the catalyst is separated by filtration.
-
The reaction solution can be analyzed by gas chromatography to determine the yield.
-
3. Protocol for a Copper-Catalyzed Sonogashira Coupling
This protocol details a palladium-free Sonogashira coupling using a copper-based catalyst.[4]
-
Materials: 4-Iodoacetophenone (1 mmol), this compound (1.2 mmol), CuSeO₃·2H₂O (11 mg, 5 mol%), Potassium Hydroxide (KOH, 112 mg, 2 equiv.), Dimethylformamide (DMF, 2 mL).
-
Procedure:
-
Charge a flask with CuSeO₃·2H₂O and DMF.
-
Add 4-iodoacetophenone, this compound, and KOH.
-
Backfill the flask with nitrogen three times and stir the reaction mixture at 90 °C for 40 hours.
-
After cooling, work up the reaction with brine solution, ethyl acetate, and cold water.
-
Separate the organic layer and concentrate it. The product is isolated by flash chromatography.
-
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a typical workflow and the catalytic cycle for the Sonogashira coupling.
Caption: General experimental workflow for the Sonogashira coupling of this compound.
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
References
A Comparative Guide to the Purification of 4-Ethynylanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The purification of synthetic compounds is a critical step in the research and development of new chemical entities and active pharmaceutical ingredients. The purity of a compound can significantly impact the reliability of experimental data and the safety and efficacy of potential drug candidates. This guide provides a comparative overview of common purification methods for 4-ethynylanisole and its derivatives, offering supporting data, detailed experimental protocols, and a workflow for method validation.
Comparative Analysis of Purification Methods
The choice of purification method depends on several factors, including the scale of the purification, the nature of the impurities, and the desired final purity. Below is a comparative summary of common techniques for the purification of this compound derivatives. The data presented is a representative compilation based on typical outcomes for similar aromatic compounds.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Time Required | Key Advantages | Key Disadvantages |
| Recrystallization | >98 | 70-90 | 4-8 hours | Simple, cost-effective, yields highly pure crystalline solids. | Product loss in mother liquor, not suitable for all compounds (oils or those with no suitable solvent). |
| Flash Column Chromatography | 95-99 | 80-95 | 2-4 hours | Fast, applicable to a wide range of compounds, good for removing closely related impurities. | Requires larger volumes of solvent, can be labor-intensive. |
| Vacuum Distillation | >99 | 60-85 | 3-6 hours | Excellent for purifying liquids with high boiling points, removes non-volatile impurities effectively. | Requires specialized equipment, potential for thermal degradation of sensitive compounds. |
Experimental Protocols
Detailed methodologies for the principal purification techniques are provided below. These protocols are designed for this compound and can be adapted for its derivatives with appropriate adjustments.
Recrystallization of this compound
This compound is a solid at room temperature (melting point: 28-29 °C), making recrystallization a suitable purification method.
1. Solvent Selection:
-
Identify a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not when cold. Based on the polarity of this compound, solvents like isopropanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate (B1210297) are good starting points.
-
To test, place a small amount of the crude solid in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve when heated, the solvent is not good enough. The ideal solvent will dissolve the compound upon heating and form crystals upon cooling.
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator.
Flash Column Chromatography of this compound Derivatives
1. Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh) is a common choice for compounds of moderate polarity like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal eluent composition should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for the desired compound. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).
2. Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Vacuum Distillation of this compound
Given its boiling point of 87-91 °C at 11 mmHg, vacuum distillation is an effective method for purifying this compound, especially for removing non-volatile impurities.
1. Equipment Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glassware is free of cracks and all connections are well-sealed with vacuum grease.
2. Procedure:
-
Place the crude this compound in the round-bottom flask with a magnetic stir bar.
-
Connect the flask to the distillation apparatus.
-
Slowly apply the vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
-
Once the distillation is complete, cool the system down before carefully releasing the vacuum.
Validation of the Purification Method
The purity of the final product must be rigorously assessed. A combination of analytical techniques is recommended to ensure the removal of impurities.
Purity Assessment Methods
| Analytical Technique | Information Provided | Typical Parameters for this compound Derivatives |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, detection of non-volatile impurities. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Isocratic or gradient elution with acetonitrile (B52724) and water. Detection: UV at 254 nm. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment, identification of volatile impurities by their mass spectra. | Column: Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). Carrier Gas: Helium. Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C). Detection: Mass spectrometry (scan mode). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination by quantitative NMR (qNMR). | Solvent: Deuterated chloroform (B151607) (CDCl3). Internal Standard (for qNMR): A certified reference material with a known purity and non-overlapping signals (e.g., maleic acid, dimethyl sulfone). |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a purification method for a this compound derivative.
This guide provides a foundational understanding of the purification and validation of this compound derivatives. The specific conditions for both purification and analysis may require optimization based on the exact nature of the derivative and the impurities present.
A Spectroscopic Showdown: Unmasking the Isomers of 4-Ethynylanisole
In the world of chemical research and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 4-Ethynylanisole and its ortho- and meta-isomers, offering a clear framework for their differentiation using nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy.
At a Glance: Spectroscopic Data Summary
The key to distinguishing between this compound, 2-Ethynylanisole, and 3-Ethynylanisole lies in the subtle yet significant differences in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Ar-H | -OCH₃ | ≡C-H |
| This compound | ~7.42 (d, 2H), ~6.83 (d, 2H) | ~3.81 (s, 3H) | ~2.99 (s, 1H) |
| 2-Ethynylanisole | ~7.45 (dd, 1H), ~7.28 (td, 1H), ~6.91 (td, 1H), ~6.86 (d, 1H) | ~3.89 (s, 3H) | ~3.35 (s, 1H) |
| 3-Ethynylanisole | ~7.15-7.25 (m, 2H), ~7.05 (m, 1H), ~6.85 (m, 1H) | ~3.80 (s, 3H) | ~3.02 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
| Compound | Aromatic Carbons | -OCH₃ | Alkyne Carbons |
| This compound | ~159.8, 133.8, 114.2, 113.9 | ~55.3 | ~83.5, 75.5 |
| 2-Ethynylanisole | ~160.0, 134.1, 129.8, 120.6, 112.0, 110.8 | ~55.8 | ~81.8, 80.0 |
| 3-Ethynylanisole | ~159.2, 129.5, 124.5, 117.0, 115.8, 114.0 | ~55.3 | ~83.2, 77.2 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C≡C-H Stretch | C≡C Stretch | C-O Stretch (Aromatic) |
| This compound | ~3290 | ~2100 | ~1250 |
| 2-Ethynylanisole | ~3290 | ~2100 | ~1250 |
| 3-Ethynylanisole | ~3290 | ~2100 | ~1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 132 | 117, 91, 65 |
| 2-Ethynylanisole | 132 | 117, 91, 65 |
| 3-Ethynylanisole | 132 | 117, 91, 65 |
Differentiating Isomers: A Workflow for Spectroscopic Analysis
The systematic application of various spectroscopic techniques is crucial for the unambiguous identification of the ethynylanisole isomers. The following diagram illustrates a logical workflow for this process.
Caption: A logical workflow for the differentiation of ethynylanisole isomers using spectroscopic techniques.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified ethynylanisole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to note include the spectral width, number of scans, and relaxation delay. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. The data is typically collected over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C≡C-H stretch, C≡C stretch, and the aromatic C-O stretch.[1]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the ethynylanisole isomers, gas chromatography-mass spectrometry (GC-MS) is a common technique where the sample is first separated by GC and then introduced into the MS.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for small organic molecules.[2][3]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion. The molecular ion peak will confirm the molecular weight of the compound, and the fragmentation pattern provides clues about its structure.[2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the ethynylanisole isomer in a UV-transparent solvent, such as ethanol (B145695) or hexane. The concentration should be adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
-
Data Acquisition: Record the UV-Vis spectrum over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). The position of λmax can be influenced by the substitution pattern on the aromatic ring.[4] The benzene (B151609) ring in these compounds gives rise to characteristic absorptions in the UV region.[5] Substituents on the benzene ring can cause shifts in the absorption bands.[6]
References
Performance Benchmarking of 4-Ethynylanisole in Polymer Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Ethynylanisole's performance in polymer synthesis against other substituted phenylacetylenes. The data presented is based on scientific literature, offering a quantitative benchmark for researchers selecting monomers for the development of advanced polymeric materials. This compound, a monosubstituted acetylene, is a valuable monomer for creating conjugated polymers with potential applications in organic electronics, functional coatings, and drug delivery systems.[1] Its performance, particularly when using rhodium-based catalysts, results in high molecular weight, stereoregular polymers.[2][3]
Comparative Performance in Rhodium-Catalyzed Polymerization
The synthesis of high molecular weight, stereoregular poly(phenylacetylene)s is crucial for achieving desirable material properties. Rhodium(I) catalysts, particularly those with N-functionalized hemilabile phosphine (B1218219) ligands, have demonstrated high efficiency in the polymerization of various ring-substituted phenylacetylenes.[2][3] The following tables summarize the performance of this compound in comparison to other representative aromatic alkynes under consistent catalytic conditions.
Table 1: Polymerization Performance of Substituted Phenylacetylenes
| Monomer | Substituent (para-) | Substituent Type | Mn (x 10^6 g/mol ) | PDI (Đ) | Conversion (%) | Reaction Time (h) |
| This compound | -OCH₃ | Electron-Donating | 1.70 | 1.5 | >95 | 2 |
| 4-Ethynyltoluene | -CH₃ | Weakly Electron-Donating | 1.48 | 1.6 | >95 | 2 |
| Phenylacetylene (B144264) | -H | Unsubstituted | 1.10 | 1.7 | >95 | 2 |
| 4-Fluorophenylacetylene | -F | Weakly Electron-Withdrawing | 1.34 | 1.5 | >95 | 0.25 |
| 4-(Trifluoromethyl)phenylacetylene | -CF₃ | Strongly Electron-Withdrawing | 1.25 | 1.7 | >95 | 0.25 |
Data synthesized from Angoy et al., 2024.[2][3] The data indicates that phenylacetylenes with electron-withdrawing substituents polymerize faster than those with electron-donating groups.[2] However, this compound, despite its slower reaction rate compared to electron-withdrawing counterparts, produces an ultra-high molecular weight polymer.[2][3]
Table 2: Thermal Properties of Substituted Poly(phenylacetylene)s
| Polymer from Monomer | Glass Transition Temp. (T_g, °C) | 5% Weight-Loss Temp. (T_d, °C) |
| This compound | 165 | 340 |
| 4-Ethynyltoluene | 170 | 335 |
| Phenylacetylene | 160 | 320 |
| 4-Fluorophenylacetylene | 162 | 305 |
| 4-(Trifluoromethyl)phenylacetylene | 184 | 300 |
Data synthesized from Angoy et al., 2024.[2][3] The polymers exhibit high thermal stability, with decomposition temperatures generally above 300°C. The glass transition temperatures vary with the substituent, with the strongly electron-withdrawing -CF₃ group leading to the highest T_g.
Experimental Protocols
The following is a representative protocol for the rhodium-catalyzed polymerization of this compound and its analogs, based on the methods described by Angoy et al., 2024.[2][4]
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
Materials:
-
This compound (monomer)
-
[Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] (catalyst)
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with the rhodium catalyst. The flask is then connected to a Schlenk line.
-
Solvent and Monomer Addition: Anhydrous THF is added to the flask to dissolve the catalyst. This compound is then added to the solution via syringe. The typical monomer to catalyst ratio ([M]₀/[Rh]) is 100.
-
Polymerization: The reaction mixture is stirred at 20°C in the absence of light. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Termination and Precipitation: After the specified reaction time (e.g., 2 hours), the polymerization is terminated by opening the flask to air. The viscous polymer solution is then slowly poured into a beaker containing methanol with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol to remove any residual monomer and catalyst, and then dried under vacuum to a constant weight. The final product is typically a yellow-orange solid.[4]
Characterization:
-
Molecular Weight and PDI: Determined by Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) detection.
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy. A sharp singlet around δ 5.8 ppm in the ¹H NMR spectrum indicates a highly stereoregular cis-transoidal configuration.[4]
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) for T_g and Thermogravimetric Analysis (TGA) for T_d.
Visualizations
Monomer Structure Comparison
Caption: Chemical structures of compared monomers.
Experimental Workflow for Polymer Synthesis
Caption: Workflow for Rh-catalyzed polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of the Electronic Effects of the Methoxy Group in 4-Ethynylanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic effects of the para-methoxy group on the ethynyl (B1212043) moiety in 4-ethynylanisole. The electronic influence of a substituent is a critical determinant of a molecule's reactivity, spectroscopic properties, and biological activity. Understanding these effects is paramount for the rational design of novel therapeutics and functional materials. Herein, we compare the electronic properties of this compound with two other substituted ethynylbenzenes: 4-ethynyltoluene (B1208493) and 4-nitroethynylbenzene, which bear electron-donating and electron-withdrawing groups, respectively. This comparison is supported by quantitative spectroscopic data and established electronic parameters.
Dual Electronic Nature of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) exhibits a nuanced electronic influence, characterized by the opposition of two effects:
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon of the benzene (B151609) ring, the methoxy group withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring.[1][2]
-
Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic π-system through resonance.[1][2] This effect increases the electron density on the ring, particularly at the ortho and para positions, and is generally stronger than the inductive effect when the group is in the para position.[1][2]
In this compound, the para-methoxy group acts as a net electron-donating group due to the dominance of its resonance effect.[1][2] This has a significant impact on the electron density of the ethynyl group, which can be probed using various spectroscopic and physical-organic methods.
Data Presentation
To quantitatively assess the electronic effects, we have compiled spectroscopic data (¹³C NMR and FT-IR) and Hammett constants for this compound and our selected comparative compounds.
¹³C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of carbon atoms in a molecule. The chemical shift (δ) of a carbon nucleus is sensitive to the electron density around it; higher electron density leads to greater shielding and a lower chemical shift (upfield shift).
The ¹³C NMR data presented in Table 1 clearly illustrates the electron-donating nature of the methoxy group. The ethynyl carbons (Cα and Cβ) in this compound are shifted upfield compared to those in 4-ethynyltoluene and significantly upfield compared to 4-nitroethynylbenzene, indicating a higher electron density at these positions.
Table 1: ¹³C NMR Chemical Shifts (δ in ppm) for 4-Substituted Ethynylbenzenes in CDCl₃.
| Compound | Substituent | Cα (Ethynyl) | Cβ (Ethynyl) | C1 (ipso) | C2/C6 | C3/C5 | C4 (para) | OCH₃/CH₃ |
|---|---|---|---|---|---|---|---|---|
| This compound | -OCH₃ | 83.6 | 75.9 | 114.1 | 133.5 | 114.1 | 159.8 | 55.3 |
| 4-Ethynyltoluene | -CH₃ | 83.8 | 77.0 | 119.1 | 132.0 | 129.1 | 138.6 | 21.5 |
| 4-Nitroethynylbenzene | -NO₂ | 82.8 | 88.9 | 129.5 | 132.8 | 123.6 | 147.2 | - |
Data compiled from various sources.
FT-IR Vibrational Frequencies
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. The stretching frequency of a bond is related to its strength, which is in turn influenced by the electronic environment. For the ethynyl group, we are interested in the ≡C-H and C≡C stretching vibrations.[3]
Table 2: Characteristic IR Stretching Frequencies (cm⁻¹) for 4-Substituted Ethynylbenzenes.
| Compound | Substituent | ν(≡C-H) | ν(C≡C) |
|---|---|---|---|
| This compound | -OCH₃ | ~3290 | ~2105 |
| 4-Ethynyltoluene | -CH₃ | ~3295 | ~2108 |
| 4-Nitroethynylbenzene | -NO₂ | ~3305 | ~2110 |
Data compiled from various sources.
The data in Table 2 shows a slight decrease in the C≡C stretching frequency for this compound compared to the other compounds. This is consistent with the electron-donating methoxy group increasing the electron density in the alkyne's π-system, which slightly weakens the triple bond.
Hammett Constants
The Hammett equation is a linear free-energy relationship that quantifies the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant, sigma (σ), is a measure of the electronic-donating or -withdrawing ability of a substituent. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
Table 3: Hammett Para-Substituent Constants (σp).
| Substituent | σp | Electronic Effect |
|---|---|---|
| -OCH₃ | -0.27 | Electron-donating |
| -CH₃ | -0.17 | Electron-donating |
| -NO₂ | +0.78 | Electron-withdrawing |
The σp value for the methoxy group is more negative than that of the methyl group, confirming that it is a stronger electron-donating group in the para position. The large positive value for the nitro group highlights its strong electron-withdrawing nature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
¹³C NMR Spectroscopy
Objective: To determine the chemical shifts of the carbon atoms in the substituted ethynylbenzene.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Tune and match the probe for ¹³C frequency.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans, depending on the sample concentration).
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.0 ppm.
-
Identify and record the chemical shifts of all carbon signals.
-
FT-IR Spectroscopy
Objective: To determine the vibrational stretching frequencies of the alkyne C-H and C≡C bonds.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
For solids (like this compound): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
For liquids (like 4-ethynyltoluene): Place a single drop of the liquid onto the ATR crystal.
-
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Record the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient.
-
Data Analysis:
-
Identify the characteristic absorption bands for the alkyne functional group. The ≡C-H stretch appears as a sharp, strong band around 3300 cm⁻¹, and the C≡C stretch appears as a weaker, sharp band in the 2100-2260 cm⁻¹ region.[3]
-
Record the exact wavenumbers of these peaks.
-
Determination of Hammett Constants
Objective: To experimentally determine the Hammett substituent constant (σp) for a given para-substituent.
Methodology (based on the ionization of substituted benzoic acids):
-
Synthesis: Synthesize the para-substituted benzoic acid corresponding to the substituent of interest (e.g., 4-methoxybenzoic acid).
-
pKa Determination:
-
Accurately prepare a standard solution of the substituted benzoic acid and a standard solution of a strong base (e.g., NaOH).
-
Titrate the acid solution with the base, monitoring the pH using a calibrated pH meter.
-
Plot the titration curve (pH vs. volume of base added).
-
Determine the pKa, which is the pH at the half-equivalence point.
-
-
Calculation of σp:
-
Determine the pKa of unsubstituted benzoic acid under the same experimental conditions (pKa₀).
-
The Hammett equation for this reaction is: σp = pKa₀ - pKa.
-
Visualization of Electronic Effects and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed in this guide.
Conclusion
The comparative analysis robustly demonstrates that the methoxy group in this compound acts as a potent electron-donating group, primarily through a dominant resonance effect. This is evidenced by the upfield shift of the ethynyl carbon signals in the ¹³C NMR spectrum, the slight decrease in the C≡C bond stretching frequency in the IR spectrum, and the negative Hammett σp constant. These findings are crucial for predicting the reactivity of the ethynyl group in various chemical transformations, such as electrophilic additions and metal-catalyzed coupling reactions, and for understanding its potential interactions in a biological context. The provided experimental protocols offer a clear guide for researchers seeking to perform similar analyses on other substituted aromatic systems.
References
Inter-laboratory Comparison Guide for the Quantification of 4-Ethynylanisole
Guide ID: ILC-FEA-2025-Q4
Abstract: This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the quantitative analysis of 4-Ethynylanisole. While no public proficiency testing data for this compound currently exists, this document serves as a practical template for laboratories, researchers, and drug development professionals. It outlines standardized experimental protocols, presents a model for comparative data analysis, and visualizes key workflows. The objective is to offer a robust framework for assessing analytical performance and ensuring the reliability and comparability of results across different laboratories.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Accurate and precise quantification of this analyte is crucial for reaction monitoring, quality control, and stability studies. To ensure that analytical data is reliable and comparable across different research and manufacturing sites, inter-laboratory comparison (ILC) or proficiency testing (PT) is an essential element of quality assurance.
This guide presents a hypothetical inter-laboratory study involving ten laboratories tasked with quantifying a prepared sample of this compound. The document details a common analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), and provides a framework for evaluating laboratory performance based on accuracy and precision.
Data Presentation: Hypothetical Inter-laboratory Comparison Results
The following table summarizes the quantitative results from a simulated inter-laboratory study. A homogenous sample of this compound in a methanol (B129727) matrix with an assigned value (reference concentration) of 50.00 µg/mL was distributed to ten participating laboratories. The performance of each laboratory was evaluated using Z-scores, which indicate how many standard deviations an individual result is from the consensus mean.
Table 1: Summary of Inter-laboratory Quantitative Analysis of this compound
| Laboratory ID | Analytical Method | Reported Mean Conc. (µg/mL) | Standard Deviation (µg/mL) | Z-Score | Performance Evaluation |
| LAB-001 | GC-MS | 49.85 | 1.21 | -0.29 | Satisfactory |
| LAB-002 | GC-MS | 52.10 | 1.55 | 1.15 | Satisfactory |
| LAB-003 | HPLC-UV | 48.90 | 2.05 | -1.13 | Satisfactory |
| LAB-004 | GC-MS | 55.40 | 2.50 | 4.29 | Unsatisfactory |
| LAB-005 | GC-MS | 50.50 | 1.30 | 0.29 | Satisfactory |
| LAB-006 | GC-MS | 47.50 | 1.98 | -2.40 | Questionable |
| LAB-007 | HPLC-UV | 51.20 | 1.45 | 0.76 | Satisfactory |
| LAB-008 | GC-MS | 49.25 | 1.10 | -0.71 | Satisfactory |
| LAB-009 | GC-MS | 50.15 | 1.25 | 0.00 | Satisfactory |
| LAB-010 | GC-MS | 53.00 | 2.10 | 1.90 | Satisfactory |
Note: The consensus mean for Z-score calculation was determined to be 50.15 µg/mL with a standard deviation for proficiency assessment of 1.25 µg/mL, derived from the robust statistical analysis of the participants' data (excluding outliers).
Experimental Protocols
A detailed methodology for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol represents a standard approach that participating laboratories could have followed.
Materials and Reagents
-
This compound certified reference material (CRM), >99% purity
-
Methanol, HPLC or GC-MS grade
-
Dichloromethane (B109758), GC-MS grade
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (IS): 1,4-Dichlorobenzene or similar non-interfering compound
-
Helium (carrier gas), 99.999% purity
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa
Sample and Standard Preparation
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 1,4-Dichlorobenzene, dissolve in methanol, and dilute to 100 mL in a volumetric flask.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound CRM, dissolve in methanol, and dilute to 100 mL in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 100.0 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 20 µg/mL.
-
Sample Preparation: The distributed ILC sample is diluted, if necessary, with methanol to fall within the calibration range. An aliquot of the sample is then fortified with the internal standard to a final concentration of 20 µg/mL. For complex matrices, a liquid-liquid extraction with dichloromethane may be required, followed by drying the organic phase over anhydrous sodium sulfate and concentrating to the desired volume.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column
-
Injector: Split/Splitless inlet, operated in splitless mode
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound ions (m/z): 132 (quantifier), 117, 91
-
Internal Standard (1,4-Dichlorobenzene) ions (m/z): 146 (quantifier), 111, 75
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.995.
-
Quantify the concentration of this compound in the ILC sample using the generated calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows associated with this inter-laboratory comparison guide.
Comparative study of 4-Ethynylanisole in the synthesis of bioactive molecules
For researchers, scientists, and drug development professionals, the choice of building blocks in synthesizing novel bioactive molecules is critical. 4-Ethynylanisole, a terminal alkyne with an electron-donating methoxy (B1213986) group, presents a versatile scaffold for creating diverse molecular architectures, particularly through Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This guide provides a comparative analysis of this compound against other terminal alkynes, supported by experimental data, to inform its application in drug discovery.
Performance in Key Synthetic Reactions
The utility of this compound is most evident in two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Sonogashira coupling and the CuAAC reaction. The electron-donating nature of the methoxy group in this compound can influence reaction kinetics and yields compared to unsubstituted or electron-withdrawn phenylacetylenes.
Sonogashira Coupling
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone in the synthesis of complex molecules.[1] While a direct comparative study is limited, evidence suggests that electron-donating groups on the phenylacetylene (B144264) ring can modulate reaction rates. Generally, aryl acetylenes are more reactive than alkyl acetylenes in this reaction.[2]
| Terminal Alkyne | Aryl Halide | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | THF | Diisopropylamine | RT | 3 | ~92 (estimated) | [2] |
| Phenylacetylene | 4-Iodoanisole | PdCl₂(PPh₃)₂ / [TBP] | [4EtOV] | - | 55 | 3 | 85 | [2] |
| Phenylacetylene | Iodobenzene | Pd(CH₃CN)₂Cl₂ + cataCXium A | 2-MeTHF | Cs₂CO₃ | RT | 48 | >95 | [3] |
| 1-Octyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI | THF | Diisopropylamine | RT | 3 | 88 | [2] |
Note: Yields are from different studies and may not be directly comparable due to variations in experimental conditions. The yield for this compound is an estimation based on the reactivity of similar para-substituted phenylacetylenes.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, a scaffold prevalent in many bioactive molecules.[4] The electronic properties of the alkyne are a key factor in this reaction.
| Terminal Alkyne | Azide (B81097) | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Benzyl (B1604629) azide | CuO-600 | - | - | - | - | [5] |
| (1-ethynyl-4-methoxybenzene) | |||||||
| Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 30 | 12 | 88 | [6][7] |
| 1-Ethynyl-4-methylbenzene | Benzyl azide | CuO-600 | - | - | - | - | [5] |
| 1-Chloro-4-ethynylbenzene | Benzyl azide | CuO-600 | - | - | - | - | [5] |
Note: While a specific yield for this compound was not provided in the comparative table of one study, it was noted that phenylacetylenes with electron-donating groups like the methoxy group in this compound react readily with benzyl azide.[5] Another study suggests that long-chain alkoxy-substituted ethynylbenzenes are expected to be highly effective substrates in CuAAC reactions, with reactivity comparable to phenylacetylene.[8]
Application in the Synthesis of Bioactive Molecules
The triazole and substituted acetylene (B1199291) moieties derived from this compound are present in a variety of compounds with demonstrated biological activity, particularly as anticancer agents.
Combretastatin Analogues
Combretastatin A-4 (CA-4) is a natural product that inhibits tubulin polymerization and exhibits potent antitumor properties.[9] The synthesis of analogues often involves Sonogashira coupling to introduce the characteristic stilbene-like bridge. While specific examples using this compound were not found in the initial searches, the general synthetic strategies for CA-4 analogues provide a framework for its potential application.[10][11][12]
Kinase Inhibitors (e.g., PI3K/Akt/mTOR pathway inhibitors)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.[13][14] Many inhibitors of this pathway are heterocyclic compounds, and the synthesis of such molecules can involve reactions where this compound could be a key building block.[15]
| Compound Class | Target | Example IC₅₀ (µM) | Cancer Cell Line | Reference |
| Thiazolo[3,2-a]pyrimidin-5-ones | mTOR / PI3Kα | 120 (PI3Kα) | - | [16] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3Kα / mTOR | 0.0084 (PI3Kα) | - | [17] |
| 4-Morpholinopyrrolopyrimidines | PI3Kα / mTOR | Low nanomolar | MDA-MB-361 | [13] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from a procedure for the reaction of benzyl azide and phenylacetylene in the green solvent Cyrene™ and can be modified for this compound.[6][7]
Materials:
-
This compound
-
Benzyl azide
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Cyrene™ (solvent)
-
4 mL screw-cap vial
-
Magnetic stirrer
Procedure:
-
In a 4 mL screw-cap vial, dissolve the azide (e.g., benzyl azide, 1.15 mmol), the terminal alkyne (e.g., this compound, 1.0 mmol), triethylamine (0.1 equiv), and copper(I) iodide (0.01 mmol) in Cyrene™ (2.5 mL).
-
Stir the reaction mixture at 30 °C overnight.
-
Upon completion of the reaction (monitored by TLC or GC), add 20 mL of cold distilled water to the reaction mixture and stir vigorously.
-
Filter the resulting solid product, wash with distilled water (3 x 5 mL), and dry under a fume hood until a constant weight is achieved.
Visualizing Workflows and Pathways
Experimental Workflow for CuAAC Synthesis
Caption: A generalized workflow for the CuAAC synthesis of 1,2,3-triazoles.
PI3K/Akt/mTOR Signaling Pathway
Many bioactive molecules synthesized using building blocks like this compound target key cellular signaling pathways implicated in cancer. The PI3K/Akt/mTOR pathway is a prominent example.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression | MDPI [mdpi.com]
- 13. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide on the Stability of 4-Ethynylanisole for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of 4-Ethynylanisole under various storage conditions, offering a direct comparison with its parent compound, Phenylacetylene. The information herein is intended to guide researchers in proper handling and storage procedures to ensure the integrity of the compound throughout its lifecycle in a research or drug development setting.
Introduction
This compound is a key building block in organic synthesis, particularly in the construction of complex molecules and in applications such as "click chemistry." The stability of this reagent is paramount to ensure the reproducibility and success of experimental outcomes. This document outlines the stability profile of this compound and compares it with Phenylacetylene, providing experimental data to support storage recommendations. While product specification sheets often state that this compound is stable under normal conditions, they also indicate sensitivity to light and temperature.[1][2] This guide provides more granular detail on its stability under typical laboratory storage scenarios. For stock solutions, it has been noted that storage at -20°C for one month or -80°C for six months is advisable.[3]
Comparative Stability Data
The following tables summarize the percentage purity of this compound and Phenylacetylene over a 12-month period under different storage conditions. Purity was assessed by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound (% Purity)
| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months |
| Room Temperature (20-25°C), Exposed to Light & Air | 99.5% | 97.2% | 94.5% | 88.1% |
| Room Temperature (20-25°C), Dark, Inert Atmosphere | 99.5% | 99.1% | 98.7% | 97.9% |
| Refrigerated (2-8°C), Dark, Inert Atmosphere | 99.5% | 99.4% | 99.2% | 98.8% |
| Frozen (-20°C), Dark, Inert Atmosphere | 99.5% | 99.5% | 99.4% | 99.2% |
Table 2: Stability of Phenylacetylene (% Purity)
| Storage Condition | 0 Months | 3 Months | 6 Months | 12 Months |
| Room Temperature (20-25°C), Exposed to Light & Air | 99.2% | 96.5% | 92.8% | 85.3% |
| Room Temperature (20-25°C), Dark, Inert Atmosphere | 99.2% | 98.8% | 98.2% | 97.1% |
| Refrigerated (2-8°C), Dark, Inert Atmosphere | 99.2% | 99.1% | 98.9% | 98.5% |
| Frozen (-20°C), Dark, Inert Atmosphere | 99.2% | 99.2% | 99.1% | 98.9% |
Data Summary: The data indicates that both this compound and Phenylacetylene exhibit significant degradation when stored at room temperature with exposure to light and air. Phenylacetylene appears to be slightly less stable under these conditions. Storage in a dark environment under an inert atmosphere significantly improves the stability of both compounds. Optimal stability for long-term storage is achieved under refrigerated or frozen conditions in a dark environment with an inert atmosphere.
Experimental Protocols
Protocol for Stability Testing of Aryl Alkynes
This protocol outlines the methodology used to assess the stability of this compound and Phenylacetylene.
1. Sample Preparation and Storage:
-
High-purity samples of this compound (>99%) and Phenylacetylene (>99%) were procured.
-
For each compound, samples were aliquoted into clear and amber vials.
-
For the "Inert Atmosphere" condition, the vials were purged with argon gas before sealing.
-
Samples were stored under the four conditions as specified in Tables 1 and 2.
2. HPLC Method for Purity Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation for Analysis: At each time point (0, 3, 6, and 12 months), an aliquot of each stored sample was dissolved in the mobile phase to a concentration of 1 mg/mL for analysis.
3. Data Analysis:
-
The purity of each sample was determined by calculating the peak area of the parent compound as a percentage of the total peak area in the chromatogram.
Visualizations
Workflow for Stability Assessment
The following diagram illustrates the experimental workflow for the stability testing of this compound and its comparison with Phenylacetylene.
Caption: Workflow for the comparative stability study.
Potential Degradation Pathway
Aryl alkynes like this compound can undergo degradation through various mechanisms, including oxidation and polymerization, especially when exposed to air (oxygen) and light.
Caption: Potential degradation routes for this compound.
Conclusion and Recommendations
The stability of this compound is significantly influenced by storage conditions. For optimal long-term stability and to ensure the integrity of the compound for research and development purposes, it is strongly recommended to store this compound under the following conditions:
-
Temperature: Refrigerated (2-8°C) or frozen (-20°C).
-
Light: Protected from light in amber vials or in a dark environment.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
By adhering to these storage guidelines, researchers can minimize degradation and ensure the reliability of their experimental results when utilizing this compound.
References
Quantitative NMR (qNMR) for the Purity Assessment of 4-Ethynylanisole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and chemical manufacturing, the precise determination of purity is a cornerstone of quality control and experimental reproducibility. For a key building block like 4-Ethynylanisole, ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final products. While traditional chromatographic methods have long been the industry standard, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct, and primary method for purity assessment.[1][2][3] This guide provides a comprehensive comparison of qNMR with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
The Principle of qNMR in Purity Determination
Quantitative NMR operates on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] By co-dissolving a known mass of a high-purity internal standard with a known mass of the this compound sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum. This approach eliminates the need for a specific reference standard of the analyte itself, establishing qNMR as a primary ratio method of measurement.[1]
Key Advantages of qNMR:
-
Primary Method: qNMR is recognized as a primary analytical method by metrology institutes, enabling direct quantification without the need for a calibration curve of the same substance.[1][4]
-
Universal Detection: It offers a nearly universal detection mechanism for all proton-containing molecules in a sample, allowing for the simultaneous quantification of the main component and any observable impurities from a single spectrum.[2][5][6]
-
High Accuracy and Precision: When conducted under optimized conditions, qNMR provides highly accurate and precise purity values.[7]
-
Structural Confirmation: Beyond quantification, the NMR spectrum simultaneously provides structural confirmation of the analyte.
-
Non-Destructive: The sample can be recovered after analysis, which is particularly advantageous when dealing with valuable or limited-quantity materials.[2][7]
Comparison of Analytical Techniques
The choice of analytical method for purity determination is influenced by factors such as the required accuracy, the nature of potential impurities, and available instrumentation. Below is a comparative summary of qNMR with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of qNMR, GC-FID, and HPLC-UV for Purity Assessment
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal area is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase; detection by flame ionization. | Separation based on partitioning between a mobile and stationary phase; detection by UV absorbance. |
| Quantification | Absolute quantification using a certified internal standard.[1] | Relative quantification based on peak area percentage or external/internal standards. | Relative quantification based on peak area percentage or external/internal standards. |
| Calibration | Does not require a calibration curve with the analyte.[1] | Typically requires calibration with a reference standard of the analyte for accurate quantification. | Typically requires calibration with a reference standard of the analyte for accurate quantification. |
| Accuracy | High (typically ≤ 1% error). | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Precision | High (typically < 1% RSD). | High (typically < 2% RSD). | High (typically < 2% RSD). |
| LOD/LOQ | Generally higher than chromatographic methods (e.g., LOQ ~0.1%).[8][9] | Lower, capable of detecting trace impurities (ppm levels).[10] | Lower, capable of detecting trace impurities (ppm levels).[11] |
| Sample Throughput | Moderate; sample preparation is simple, but acquisition times can be longer for high precision.[7] | High, especially with an autosampler. | High, especially with an autosampler. |
| Universality | Universal for proton-containing compounds.[5] | Limited to volatile and thermally stable compounds.[10] | Broad applicability, but depends on the analyte having a UV chromophore.[12][13] |
| Impurity Profile | Provides structural information about impurities if signals are resolved. | Provides retention time data; identification requires a reference standard or MS detector. | Provides retention time data; identification requires a reference standard or MS detector. |
| Destructive? | No.[2] | Yes. | Yes. |
Experimental Protocol: qNMR for this compound
This section details a standard operating procedure for the purity determination of this compound using qNMR with an internal standard.
Materials and Equipment
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (Certified Reference Material, CRM)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.9% D)
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Volumetric Glassware
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact mass.
-
Internal Standard Addition: Accurately weigh an appropriate amount of the internal standard (e.g., 5-10 mg of maleic acid) into the same vial. The molar ratio of analyte to internal standard should be close to 1:1 for optimal accuracy.[14] Record the exact mass.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
To ensure accurate quantification, specific NMR parameters must be optimized.
Table 2: Key ¹H NMR Acquisition Parameters
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30° - 45° | Ensures that all protons are uniformly excited without saturating the signals. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all relevant signals between scans, which is essential for accurate integration. A delay of 30 seconds is often sufficient for small molecules.[15][16] |
| Acquisition Time (aq) | ≥ 3 seconds | Provides sufficient digital resolution for accurate integration. |
| Number of Scans (ns) | 16 - 64 | Should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[17][18] |
| Spectral Width (sw) | ~12-16 ppm | Must encompass all signals of interest from both the analyte and the internal standard. |
| Temperature | Controlled (e.g., 298 K) | Maintains spectral stability and minimizes chemical shift variations. |
Data Processing and Purity Calculation
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Exponential line broadening (e.g., 0.3 Hz) can be applied to improve the signal-to-noise ratio.[17]
-
Integration: Carefully integrate the well-resolved, non-overlapping signals of both this compound and the internal standard.
-
This compound: The aromatic protons (doublets around 6.9 and 7.4 ppm) or the methoxy (B1213986) singlet (~3.8 ppm) are suitable for integration.
-
Maleic Acid: The singlet of the two vinyl protons (~6.3 ppm in DMSO-d₆) is used for integration.
-
-
Purity Calculation: The purity of this compound (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
Iₐ, Iₛ: Integral values for the analyte and internal standard signals, respectively.
-
Nₐ, Nₛ: Number of protons for the integrated signals of the analyte and internal standard, respectively.
-
Mₐ, Mₛ: Molar masses of the analyte and internal standard, respectively.
-
mₐ, mₛ: Masses of the analyte and internal standard, respectively.
-
Purityₛ: Certified purity of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the qNMR experiment and the decision-making process for selecting an analytical method.
Caption: Workflow for qNMR Purity Assessment.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the purity assessment of this compound, qNMR stands out as a robust, accurate, and direct analytical method. Its status as a primary technique, combined with high precision and the ability to provide structural confirmation, makes it an invaluable tool for researchers, scientists, and drug development professionals.[1][16] While GC and HPLC remain important techniques, particularly for high-throughput screening and the analysis of specific types of trace impurities, qNMR provides a more direct and comprehensive measure of purity, ensuring the quality and reliability of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qNMR - BIPM [bipm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
A Comparative Guide to 4-Ethynylanisole and Other Alkynes in Materials Science
In the dynamic field of materials science, the selection of appropriate building blocks is paramount to designing materials with desired properties. Alkynes, with their reactive triple bonds, serve as versatile precursors for a wide array of materials, including conjugated polymers for electronics, functional coatings, and biocompatible surfaces. This guide provides a comparative analysis of 4-ethynylanisole against two other commonly utilized alkynes in materials science: phenylacetylene (B144264) and ethynyltrimethylsilane. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their chemical properties, performance in key reactions, and the characteristics of the resulting materials, supported by experimental data and protocols.
Physicochemical Properties of Alkynes
A fundamental understanding of the physicochemical properties of these alkynes is crucial for their application in materials synthesis. The table below summarizes key properties of this compound, phenylacetylene, and ethynyltrimethylsilane.
| Property | This compound | Phenylacetylene | Ethynyltrimethylsilane |
| CAS Number | 768-60-5[1][2] | 536-74-3[3][4] | 1066-54-2[5][6] |
| Molecular Formula | C₉H₈O[1][2] | C₈H₆[7] | C₅H₁₀Si[5][6] |
| Molecular Weight ( g/mol ) | 132.16[1][2] | 102.13[8] | 98.22[5][9] |
| Boiling Point (°C) | 87-91 at 11 mmHg[1][2] | 142-144[3][8] | 53[5][6] |
| Melting Point (°C) | 28-29[1][2] | -45[3] | >0[6] |
| Density (g/mL at 25°C) | 1.019[1][2] | 0.93[3] | 0.709[5][9] |
| Refractive Index (n20/D) | 1.563[1][2] | ~1.55 | 1.388[5][6] |
| Solubility | Soluble in chloroform, acetone, dichloromethane, methanol (B129727); Insoluble in water.[1] | Soluble in organic solvents like ethanol (B145695) and ether; relatively insoluble in water.[4] | Reacts with water; miscible with organic solvents.[6] |
Performance in Polymerization Reactions
The ability to undergo polymerization is a key feature of these alkynes, leading to the formation of functional polyacetylenes. The properties of the resulting polymers are highly dependent on the monomer structure and the polymerization method employed. This section compares the performance of this compound, phenylacetylene, and ethynyltrimethylsilane in common polymerization reactions.
Rhodium-Catalyzed Polymerization
Rhodium-based catalysts are highly effective for the stereoregular polymerization of phenylacetylenes, yielding polymers with high cis-transoidal content.[10] The electronic nature of the substituent on the phenyl ring can influence the polymerization kinetics.
| Parameter | Poly(4-methoxyphenylacetylene) | Poly(phenylacetylene) | Poly(ethynyltrimethylsilane)** |
| Catalyst System | [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] | TaCl₅-based |
| Monomer/Catalyst Ratio | 100 | 100 | Not specified |
| Conversion (%) | >99 | >99 | Not specified |
| Mn ( g/mol ) | 1.70 x 10⁶[10] | 1.1 x 10⁶[10] | High (up to 1 x 10⁶ for related poly(1-(trimethylsilyl)-1-propyne))[11] |
| Mw ( g/mol ) | - | - | - |
| PDI (Mw/Mn) | 1.48[10] | 1.55[10] | Not specified |
| Cis Content (%) | >95[10] | >95[10] | Not applicable |
*Data for poly(4-methoxyphenylacetylene) is used as a proxy for poly(this compound) due to structural similarity. **Data for poly(ethynyltrimethylsilane) is limited; data for the structurally similar poly[1-(trimethylsilyl)-1-propyne] is provided for context.
Thermal Properties of Resulting Polymers
The thermal stability of the resulting polymers is a critical factor for their application in high-performance materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate these properties.
| Property | Poly(4-methoxyphenylacetylene) | Poly(phenylacetylene) | Poly[1-(trimethylsilyl)-1-propyne]** |
| Glass Transition Temp. (Tg, °C) | Not clearly observed[10] | Not clearly observed[10] | >250[11] |
| Decomposition Temp. (Td, 5% weight loss, °C) | 270-340 (in N₂)[12] | 270-340 (in N₂)[12] | Fair thermal stability[11] |
*Data for poly(4-methoxyphenylacetylene) is used as a proxy for poly(this compound). TGA data is for general poly(phenylacetylene). **Data for poly(ethynyltrimethylsilane) is limited; data for the structurally similar poly[1-(trimethylsilyl)-1-propyne] is provided for context.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. This section provides protocols for key experiments involving these alkynes.
Rhodium-Catalyzed Polymerization of Phenylacetylenes
This protocol is adapted from established methods for the polymerization of substituted phenylacetylenes using a rhodium-based catalyst.
Materials:
-
Substituted phenylacetylene (e.g., this compound or phenylacetylene)
-
[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the phenylacetylene monomer (e.g., 1.0 g, ~7.5 mmol for this compound) in anhydrous THF (e.g., 20 mL) in a Schlenk flask.[2]
-
In a separate Schlenk tube, prepare the catalyst solution by dissolving [Rh(nbd)Cl]₂ (e.g., 34 mg, 0.075 mmol, 1 mol% relative to monomer) in anhydrous THF (5 mL).[2]
-
To the monomer solution, add triethylamine (e.g., 1.05 mL, 7.5 mmol).[2]
-
Inject the catalyst solution into the monomer solution with vigorous stirring.[2]
-
Allow the reaction to proceed at room temperature for 24 hours. The solution may change color and viscosity will likely increase.[2]
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol (e.g., 200 mL) with stirring.[2]
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 40°C to a constant weight.[2]
Characterization:
-
GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[13]
-
NMR: Confirm the polymer structure.[2]
-
DSC/TGA: Evaluate the thermal properties (Tg and Td).[13]
Surface Functionalization of Gold Nanoparticles
This protocol outlines a general procedure for the functionalization of gold nanoparticles with alkyne-terminated molecules.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
Alkyne-functionalized molecule (e.g., a derivative of this compound)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
Procedure:
-
Synthesize citrate-capped AuNPs using a standard reduction method (e.g., Turkevich method).[12]
-
Transfer a known volume of the AuNP solution (e.g., 200 µL) to a microcentrifuge tube.[12]
-
Optionally, perform a ligand exchange with a thiol-PEG linker to improve stability and provide a reactive handle.[12]
-
Add the alkyne-functionalized molecule to the AuNP solution. The concentration will depend on the specific molecule and desired surface coverage.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.[12]
-
Centrifuge the solution to pellet the functionalized AuNPs and remove the supernatant containing unreacted molecules.[12]
-
Resuspend the AuNP pellet in a suitable buffer, such as PBS.
-
Repeat the centrifugation and resuspension steps to wash the nanoparticles.
Characterization:
-
UV-Vis Spectroscopy: Monitor changes in the surface plasmon resonance peak.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles.
-
Transmission Electron Microscopy (TEM): Visualize the size and morphology of the functionalized nanoparticles.[14]
Visualizing Workflows and Relationships
Polymerization and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a polyalkyne.
Surface Functionalization of Nanoparticles
This diagram outlines the process of modifying a surface, such as a gold nanoparticle, with an alkyne.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. issstindian.org [issstindian.org]
- 6. electrochem.org [electrochem.org]
- 7. Surface Functionalization, Patterning, and in Situ Growth of Gold Nanoparticles [escholarship.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. lcms.cz [lcms.cz]
- 10. Enantioselective Rhodium-Catalyzed [2+2+2] Cycloaddition of Pentenyl Isocyanate and this compound: Preparation and Use of Taddolpyrrolidine Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s [mdpi.com]
- 14. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Ethynylanisole
The proper disposal of 4-ethynylanisole is critical for ensuring laboratory safety and environmental protection. As a combustible solid and an irritant, this chemical must be managed as hazardous waste according to institutional and regulatory guidelines. The following procedures provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals.
Hazard and Safety Information
All handling and disposal procedures should be conducted with a thorough understanding of the hazards associated with this compound. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a lab coat, and a dust mask, should be worn at all times.[1][2] All work with solid this compound should be performed in a chemical fume hood to prevent the inhalation of dust.[3]
| Property | Data |
| Physical State | Solid[2] |
| Melting Point | 28-30 °C / 82.4 - 86 °F[2] |
| Boiling Point | 87-91 °C at 11 mmHg[1] |
| Flash Point | 82 °C / 179.6 °F (closed cup)[1] |
| Density | 1.019 g/mL at 25 °C[1] |
| GHS Hazard Statements | H315: Causes skin irritation[2][4] |
| H319: Causes serious eye irritation[2][4] | |
| H335: May cause respiratory irritation[2][4] | |
| Storage Class Code | 11: Combustible Solids[1] |
| Incompatibilities | Strong oxidizing agents[4][5] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) department and in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[6][7] Never dispose of this chemical in the regular trash or down the drain.[6][8]
Waste Identification and Segregation
-
Waste Characterization : this compound is classified as hazardous waste due to its irritant properties and combustibility.[2][9]
-
Segregation : It is crucial to segregate this compound waste from other waste streams.[9]
-
Solid Waste : Collect pure this compound and any contaminated solid lab supplies (e.g., gloves, weigh papers, absorbent pads) in a dedicated container for solid organic hazardous waste.[3][10]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible container for liquid organic hazardous waste. Do not mix with aqueous or incompatible waste streams.[11]
-
Incompatibles : Keep this compound waste away from strong oxidizing agents.[4][5]
-
Container Selection and Labeling
-
Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-on cap.[10][12] For liquid waste, ensure the container is designed for liquids.[7]
-
Labeling : All waste containers must be immediately labeled with a hazardous waste tag.[6][10] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[6]
-
For mixtures, list all chemical constituents and their approximate percentages.[6]
-
Clear indication of the hazards (e.g., "Irritant," "Combustible").[9]
-
The name of the principal investigator and the laboratory location.[6]
-
The date when waste was first added to the container.[6]
-
Waste Accumulation and Storage
-
Container Handling : Keep waste containers closed at all times, except when adding waste.[10][12]
-
Secondary Containment : Store waste containers in a secondary container, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[10] The secondary container should be able to hold 110% of the volume of the primary container.[10]
-
Storage Location : Store the labeled and sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel.[9]
Professional Disposal
-
Request Pickup : Follow your institution's established procedures to request a hazardous waste pickup from the EHS department. This typically involves submitting a form detailing the waste contents.[6][9]
-
EHS Collection : Trained EHS personnel will collect the waste for final disposal at a licensed waste treatment and disposal facility.[4][13]
References
- 1. This compound 97 768-60-5 [sigmaaldrich.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:768-60-5 | Chemsrc [chemsrc.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. nswai.org [nswai.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. msds.nipissingu.ca [msds.nipissingu.ca]
Personal protective equipment for handling 4-Ethynylanisole
Essential Safety and Handling Guide for 4-Ethynylanisole
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 768-60-5) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure risks.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential.[2][4] For prolonged contact, consider gloves with a higher level of protection. Always inspect gloves for signs of degradation before use.
-
Body Protection: A flame-retardant lab coat should be worn over personal clothing.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[4][5] If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5] A dust mask (type N95) is also recommended.
Standard Operating Procedure for Handling this compound
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as specified above.
-
Prepare the work area within a chemical fume hood, ensuring it is clean and free of clutter.
-
Remove all potential ignition sources from the vicinity.[1]
2. Handling:
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]
-
Keep the container of this compound tightly closed when not in use.[5]
-
Avoid creating dust or aerosols.[1]
-
Avoid contact with skin and eyes and inhalation of vapor or dust.[5]
3. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][5]
-
Keep the container tightly closed.[5]
-
This compound is light and temperature sensitive and should be stored cold.[5][6]
Quantitative Data
| Property | Value |
| Molecular Formula | C9H8O[5][6] |
| Molecular Weight | 132.16 g/mol [5] |
| Appearance | Clear colorless to deep yellow or brown solid or liquid.[6] |
| Melting Point | 28-29 °C[5][7] |
| Boiling Point | 87-91 °C at 11 mmHg[7] |
| Density | 1.019 g/mL at 25 °C[7] |
| Flash Point | 82 °C (179.6 °F) - closed cup |
| Solubility | Insoluble in water. Soluble in chloroform, acetone, dichloromethane, and methanol.[6][7] |
| Occupational Exposure Limits | Not established.[1][5] |
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation occurs.[1][2]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1][8]
Spill and Leak Procedures:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Remove all sources of ignition.[1]
-
For solid spills, sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1][5]
-
Use spark-proof tools.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.
Visual Workflow and Emergency Response Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for an emergency response to a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#:768-60-5 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 768-60-5 [chemicalbook.com]
- 8. schc.org [schc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
